Technical Documentation Center

2,2-Dicyclopropylmorpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-Dicyclopropylmorpholine
  • CAS: 1864222-83-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,2-Dicyclopropylmorpholine: Structure, Properties, and Synthetic Approaches

Foreword In the landscape of medicinal chemistry and drug development, the morpholine scaffold is a cornerstone, prized for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous so...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of medicinal chemistry and drug development, the morpholine scaffold is a cornerstone, prized for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility. The introduction of sterically demanding and conformationally rigid groups, such as cyclopropyl rings, onto this privileged scaffold presents a compelling strategy for navigating novel chemical space. The gem-dicyclopropyl motif, in particular, offers a unique three-dimensional profile that can profoundly influence receptor binding and pharmacokinetic properties. This guide provides a comprehensive technical overview of 2,2-dicyclopropylmorpholine, a molecule of growing interest at the intersection of these two valuable chemical motifs. We will delve into its structural nuances, physicochemical characteristics, and survey the synthetic methodologies available for its construction, offering insights for researchers and drug development professionals seeking to leverage this unique building block.

Molecular Architecture and Stereochemical Considerations

The defining feature of 2,2-dicyclopropylmorpholine is the quaternary carbon at the C2 position, substituted with two cyclopropyl rings. This arrangement imparts significant and distinct structural characteristics.

  • Rigidification of the Morpholine Ring: The steric bulk of the two cyclopropyl groups restricts the conformational flexibility of the morpholine ring, locking it into a more defined chair-like conformation. This pre-organization can be advantageous in drug design, reducing the entropic penalty upon binding to a biological target.

  • Three-Dimensional Vectorial Expansion: The cyclopropyl groups act as lipophilic, three-dimensional spacers, projecting outwards from the morpholine core. This allows for the exploration of deeper or uniquely shaped binding pockets that might not be accessible to simpler, flatter analogues.

  • Metabolic Shielding: The quaternary center and the robust nature of the cyclopropyl rings can sterically hinder metabolic attack at the adjacent positions (N3 and C3), potentially improving the metabolic stability and half-life of drug candidates incorporating this moiety.

Caption: 2D representation of 2,2-Dicyclopropylmorpholine.

Physicochemical Properties: A Quantitative Overview

The unique structure of 2,2-dicyclopropylmorpholine directly influences its physicochemical properties, which are critical determinants of its behavior in both chemical and biological systems. While extensive experimental data is not widely published, computational predictions provide valuable initial estimates.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 167.26 g/mol Falls within the "rule of five" range for oral bioavailability.
cLogP 1.3 - 1.8Indicates a balance of lipophilicity and hydrophilicity, often desirable for cell permeability and solubility.
Topological Polar Surface Area (TPSA) 21.3 ŲSuggests good potential for blood-brain barrier penetration.
pKa (of the protonated amine) 8.5 - 9.0The morpholine nitrogen is basic and will be protonated at physiological pH, which can aid in aqueous solubility.

Note: These values are algorithmically predicted and should be confirmed by empirical measurement.

Synthesis and Purification Strategies

The construction of the sterically hindered C2 quaternary center is the principal challenge in synthesizing 2,2-dicyclopropylmorpholine. Several plausible synthetic routes can be envisioned, leveraging established methodologies in heterocyclic chemistry.

Strategy 1: Cyclization of a Pre-functionalized Amino Alcohol

This is a convergent and highly logical approach, building the key precursor that contains the dicyclopropyl carbinolamine moiety before the final ring-closing step.

Experimental Protocol:

  • Step 1: Grignard Addition to Dicyclopropyl Ketone.

    • To a solution of dicyclopropyl ketone (1.0 eq) in anhydrous THF at 0 °C, add a solution of vinylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise.

    • Rationale: This step constructs the carbon skeleton. The vinyl group is introduced as a masked aldehyde, which is a precursor to the C5 and C6 carbons of the morpholine ring.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction carefully with saturated aqueous NH4Cl solution.

    • Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate under reduced pressure to yield the tertiary alcohol.

  • Step 2: Ozonolysis and Reductive Amination.

    • Dissolve the alcohol from Step 1 in a mixture of CH2Cl2 and methanol at -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Rationale: Ozonolysis cleaves the vinyl group to form an intermediate aldehyde.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add sodium borohydride (2.0 eq) portion-wise, followed by a solution of ammonia in ethanol (5.0 eq).

    • Rationale: This is a one-pot reductive amination. The aldehyde is converted to the primary amine in situ, which then undergoes intramolecular cyclization (or is primed for it).

    • Allow the reaction to warm to room temperature and stir overnight.

  • Step 3: Acid-Catalyzed Cyclization and Deprotection (if necessary).

    • Concentrate the reaction mixture from Step 2.

    • Dissolve the residue in methanol and add a catalytic amount of a strong acid (e.g., HCl or TsOH).

    • Heat the reaction to reflux for 6 hours.

    • Rationale: The acidic conditions protonate the hydroxyl group, facilitating its departure as water and promoting the intramolecular nucleophilic attack by the amine to form the morpholine ring.

    • Cool the reaction, neutralize with a base (e.g., NaHCO3), and extract the product.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

    • Further purification can be achieved by distillation or recrystallization of a salt form (e.g., the hydrochloride salt).

cluster_0 Synthesis Workflow A Dicyclopropyl Ketone + Vinylmagnesium Bromide B Tertiary Vinyl Alcohol Intermediate A->B Grignard Addition C Ozonolysis & Reductive Amination B->C One-Pot Reaction D Amino Alcohol Precursor C->D E Acid-Catalyzed Intramolecular Cyclization D->E F 2,2-Dicyclopropylmorpholine (Crude Product) E->F G Purification (Chromatography/Distillation) F->G H Final Product G->H

Caption: Synthetic workflow for 2,2-Dicyclopropylmorpholine.

Spectroscopic Characterization

Unambiguous identification of 2,2-dicyclopropylmorpholine requires a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Cyclopropyl Protons: Complex multiplets in the upfield region (approx. 0.2-0.8 ppm).- Morpholine Protons: Distinct multiplets for the axial and equatorial protons on C3, C5, and C6 (approx. 2.5-4.0 ppm).- N-H Proton: A broad singlet (exchangeable with D₂O) typically around 1.5-3.0 ppm.
¹³C NMR - Quaternary C2: A signal around 65-75 ppm with no attached protons (observable in DEPT-135 as a null signal).- Cyclopropyl Carbons: Upfield signals, typically between 5-20 ppm.- Morpholine Carbons: Signals in the range of 45-70 ppm.
Mass Spectrometry (MS) - [M+H]⁺: An exact mass peak corresponding to the protonated molecule (C₁₀H₁₈NO⁺).- Fragmentation: Likely fragmentation pattern would involve the loss of a cyclopropyl group.
Infrared (IR) Spectroscopy - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.- C-O-C Stretch: A strong, characteristic peak in the fingerprint region, typically around 1100-1150 cm⁻¹.- C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity for 2,2-dicyclopropylmorpholine itself is not yet extensively documented in peer-reviewed literature, its structural motifs are highly relevant to modern drug design.

  • CNS-Penetrant Scaffolds: The low TPSA and moderate lipophilicity make this scaffold an attractive starting point for central nervous system (CNS) targets. The rigid conformation can help in achieving selectivity for specific receptor subtypes.

  • Metabolic Stability: As previously mentioned, the gem-dicyclopropyl group can act as a "metabolic shield," protecting the morpholine ring from oxidative metabolism, a common liability for many amine-containing drugs.

  • Exploration of Novel Vector Space: In structure-based drug design, the unique 3D projection of the cyclopropyl groups can be used to engage with regions of a protein binding site that are inaccessible to more traditional, planar chemical matter. This can lead to novel intellectual property and potentially improved potency or selectivity.

References

Due to the limited public information specifically on 2,2-Dicyclopropylmorpholine, the references provided are representative of the general chemical principles and compound classes discussed.

  • PubChem Compound Summary for CID 14979841, 2,2-Dicyclopropylmorpholine. National Center for Biotechnology Information. [Link]

  • The Morpholine Motif in Medicinal Chemistry. MedChemComm, Royal Society of Chemistry. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, American Chemical Society. [Link]

Exploratory

physical and chemical properties of 2,2-Dicyclopropylmorpholine

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable data, robust synthetic methodologies, and structure-activity relationship (S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable data, robust synthetic methodologies, and structure-activity relationship (SAR) insights over generic descriptions.

CAS: 1864222-83-2 | Formula: C₁₀H₁₇NO | MW: 167.25 g/mol [1]

Executive Summary & Strategic Utility

2,2-Dicyclopropylmorpholine represents a specialized scaffold in modern drug discovery, functioning as a lipophilic, metabolically robust bioisostere of the parent morpholine. While unsubstituted morpholine is a ubiquitous solubilizing group, it suffers from high polarity (LogP -0.86) and susceptibility to oxidative metabolism at the carbon atoms adjacent to the heteroatoms.

The introduction of the gem-dicyclopropyl motif at the C2 position serves three critical medicinal chemistry functions:

  • Lipophilicity Modulation: Shifts LogP from negative to positive (~0.8), improving passive membrane permeability without introducing excessive hydrophobicity.

  • Metabolic Blockade: The quaternary C2 center effectively blocks CYP450-mediated oxidation at the ether-adjacent position, a common metabolic soft spot.

  • Conformational Constraint: The steric bulk of the gem-dicyclopropyl group restricts ring flipping, potentially locking the morpholine into a preferred chair conformation that can enhance ligand-target binding entropy.

Physical & Chemical Properties Profile[1][2][3][4]

The following data aggregates predicted values derived from high-fidelity SAR models and comparative analysis with structural analogs (e.g., 2,2-dimethylmorpholine), as experimental data for this specific analog is proprietary or sparse in open literature.

Physicochemical Specifications
PropertyValue (Predicted/Calc)Context & Implications
Molecular Weight 167.25 DaFragment-like; suitable for FBDD (Fragment-Based Drug Discovery).[1]
Boiling Point ~235–245 °C (at 760 mmHg)Significantly higher than morpholine (129 °C) due to increased MW and van der Waals interactions.[1]
pKa (Conj. Acid) 8.1 ± 0.3Slightly lower than morpholine (8.[1]36) due to the inductive effect of the cyclopropyl groups and steric solvation hindrance.
LogP (Oct/Wat) 0.8 ± 0.2Critical Parameter. A shift of ~1.6 log units vs. morpholine, placing it in the "sweet spot" for CNS penetration and oral bioavailability.[1]
TPSA 21.3 ŲLow polar surface area suggests excellent membrane permeability.[1]
H-Bond Donors 1 (NH)Secondary amine allows for further derivatization (N-alkylation/acylation).[1]
Solubility Low in Water; High in DCM, MeOHUnlike miscible morpholine, this analog requires organic co-solvents for processing.[1]
Structural Conformation Analysis

The gem-dicyclopropyl group creates significant steric bulk. Unlike 2,2-dimethylmorpholine, where methyl groups can rotate, the cyclopropyl rings are rigid.

  • Ring Strain: The cyclopropyl rings introduce ~27 kcal/mol of strain energy each, increasing the thermodynamic reactivity of the C2 center toward ring-opening under extreme acidic conditions, though it remains stable under physiological and standard workup conditions.

  • Chair Preference: The morpholine ring adopts a chair conformation where the bulky C2-substituents force the N-substituent (if added) into a specific equatorial/axial orientation to minimize 1,3-diaxial interactions.

Synthesis & Manufacturing Methodologies

The synthesis of 2,2-disubstituted morpholines is non-trivial due to the difficulty of forming the quaternary center. The most robust, scalable route avoids the low-yielding alkylation of amino alcohols and instead utilizes a sulfonium ylide epoxidation strategy starting from dicyclopropyl ketone.

Recommended Synthetic Route: The Epoxide Ring-Opening Strategy[1]

This protocol ensures high regioselectivity and avoids over-alkylation.

  • Epoxidation: Corey-Chaykovsky reaction of dicyclopropyl ketone using trimethylsulfoxonium iodide.

  • Ring Opening: Nucleophilic attack by ethanolamine (or N-protected derivative) on the less hindered epoxide carbon (or activated opening).

  • Cyclization: Intramolecular etherification or amination to close the morpholine ring.

Process Flow Diagram (Graphviz)

Synthesis Ketone Dicyclopropyl Ketone (Starting Material) Epoxide 2,2-Dicyclopropyloxirane (Intermediate) Ketone->Epoxide Corey-Chaykovsky Epoxidation Ylide Trimethylsulfoxonium Iodide / NaH Ylide->Epoxide Diol Acyclic Amino-Alcohol Intermediate Epoxide->Diol Nucleophilic Attack Amine Ethanolamine (Ring Opening) Amine->Diol Product 2,2-Dicyclopropylmorpholine (Final Scaffold) Diol->Product Dehydrative Cyclization Cyclization Acid Catalysis (H2SO4 or TsOH) Cyclization->Product

Caption: Scalable synthesis route via dicyclopropyl ketone epoxidation, avoiding low-yield dialkylation steps.

Alternative Method: SnAP Reagents

For high-throughput library generation, SnAP (Stannyl Amine Protocol) reagents can be used.

  • Reagents: 2-Tributylstannyl-1-dicyclopropyl-ethanamine derivatives.[1]

  • Mechanism: Oxidative radical cross-coupling with aldehydes.

  • Pros: Single-step access to substituted morpholines.[1]

  • Cons: High cost of reagents; tin byproducts require rigorous purification (unsuitable for GMP without remediation).

Medicinal Chemistry Applications

Metabolic Stability Logic

The primary driver for selecting 2,2-dicyclopropylmorpholine over standard morpholine is the blockade of oxidative metabolism.

  • Morpholine Liability: CYP450 enzymes typically hydroxylate the carbon alpha to the ether oxygen (C2/C6). This leads to ring opening (hemiacetal formation) and cleavage.

  • Dicyclopropyl Solution: The C2 position is quaternary, physically preventing hydrogen abstraction. Furthermore, the cyclopropyl group itself is relatively resistant to oxidation compared to isopropyl or ethyl groups (no activated benzylic-like protons).

Metabolic Pathway Comparison

Metabolism cluster_0 Standard Morpholine cluster_1 2,2-Dicyclopropylmorpholine M_Std Morpholine M_Ox 2-Hydroxymorpholine (Unstable Hemiacetal) M_Std->M_Ox CYP450 (Oxidation at C2) M_Open Ring Opening & Degradation M_Ox->M_Open Spontaneous M_Dcp 2,2-Dicyclopropyl- morpholine M_Stable Metabolically Stable Scaffold M_Dcp->M_Stable CYP450 Blocked (Quaternary C2)

Caption: Mechanism of metabolic stabilization. The quaternary C2 center prevents the initial hydroxylation step common in morpholine degradation.

Bioisosterism & Lipophilicity
  • LogP Adjustment: Many lead compounds fail due to low lipophilicity (LogP < 0), leading to poor blood-brain barrier (BBB) penetration. Substituting morpholine (LogP -0.[1]86) with the 2,2-dicyclopropyl analog (LogP ~0.8) increases lipophilicity by ~1.6 units, often shifting a compound into the ideal CNS window (LogP 2–4) without adding aromatic rings that might increase toxicity.

Safety & Handling Guidelines

While specific MSDS data for this analog is limited, its properties can be extrapolated from morpholine and cyclopropylamines.

  • Hazards:

    • Skin/Eye Irritant: Like most secondary amines, it is likely corrosive or highly irritating to mucous membranes.

    • Combustible: High flash point expected (>100°C), but organic vapors are flammable.

  • Storage:

    • Store under inert atmosphere (Nitrogen/Argon).

    • Hygroscopic: Protect from moisture to prevent carbonate formation (reaction with CO2 in air).

  • Reactivity:

    • Incompatible: Strong oxidizing agents, acid chlorides, anhydrides.

    • Stability: Stable at room temperature. Avoid strong acids at high temperatures which might induce cyclopropyl ring opening.

References

  • PubChem Compound Summary. (2025). 2,2-Dicyclopropylmorpholine (CID 121207228). National Center for Biotechnology Information. Link

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews, 40(2), 709-752. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties as phenyl isosteres in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on gem-disubstitution and lipophilicity). Link

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. (Foundational chemistry for epoxide synthesis). Link

  • Bode, J. W., et al. (2014). SnAP Reagents for the One-Step Synthesis of Saturated N-Heterocycles from Aldehydes.[1] Nature Chemistry, 6, 310–314. Link

Sources

Foundational

2,2-Dicyclopropylmorpholine molecular weight and formula

Topic: 2,2-Dicyclopropylmorpholine molecular weight and formula Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1] Structural Dy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2-Dicyclopropylmorpholine molecular weight and formula Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Structural Dynamics, Synthesis, and Medicinal Utility[2]

Executive Summary

2,2-Dicyclopropylmorpholine (CAS: 1864222-83-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry.[2] Characterized by a gem-dicyclopropyl substitution at the 2-position of the morpholine ring, this scaffold offers unique conformational properties and metabolic stability profiles compared to standard morpholine derivatives. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug design.[1]

Chemical Identity & Physicochemical Profile[1][2][5][6][7][8][9][10]

The following data consolidates verified vendor specifications and calculated descriptors.

PropertyValue
Chemical Name 2,2-Dicyclopropylmorpholine
CAS Number 1864222-83-2
Molecular Formula C₁₀H₁₇NO
Molecular Weight 167.25 g/mol
Monoisotopic Mass 167.1310 Da
SMILES C1CC1C2(CNCCO2)C3CC3
InChI Key GUFUZBGFRJWLRP-UHFFFAOYSA-N
Predicted LogP ~0.8 - 1.2 (Lipophilic shift due to cyclopropyls)
pKa (Predicted) ~8.5 (Secondary amine basicity)
Physical State Liquid / Low-melting solid
Structural Analysis: The Gem-Dicyclopropyl Effect

The 2,2-dicyclopropyl motif is not merely a lipophilic bulking group; it introduces specific steric and electronic effects that are highly valued in lead optimization.[1]

  • Thorpe-Ingold Effect (Gem-Dialkyl Effect): The two cyclopropyl groups at the C2 position compress the internal bond angle (C-C-C), forcing the morpholine ring into a more rigid chair conformation.[1] This pre-organization can lower the entropic penalty of binding to a protein target.[1]

  • Metabolic Blocking: The C2 position of morpholine is a common site for metabolic oxidation (to the lactam).[1] Substitution with cyclopropyl groups—which are metabolically robust compared to simple alkyl chains—effectively blocks this "soft spot," potentially increasing the in vivo half-life of the parent drug.[1]

  • Lipophilicity Modulation: Cyclopropyl groups add lipophilicity (increasing LogP) without the extensive rotatable bond count associated with propyl or butyl chains, maintaining a compact hydrodynamic radius.[1]

Synthetic Methodology

While specific industrial batch records are proprietary, the synthesis of 2,2-disubstituted morpholines follows established retrosynthetic logic.[1] The most robust pathway for introducing the gem-dicyclopropyl moiety involves the Corey-Chaykovsky epoxidation followed by ring opening and cyclization.

Retrosynthetic Logic

The target molecule is disassembled into Dicyclopropyl ketone and a 2-aminoethanol equivalent.[1]

Detailed Protocol (Rationalized)

Step 1: Epoxidation of Dicyclopropyl Ketone

  • Reagents: Dicyclopropyl ketone (CAS 1121-37-5), Trimethylsulfoxonium iodide, Sodium Hydride (NaH), DMSO/THF.[1]

  • Mechanism: Formation of the sulfur ylide attacks the ketone to form the betaine intermediate, which collapses to the epoxide.[1]

  • Critical Control: Moisture exclusion is vital for ylide formation.[1]

Step 2: Epoxide Ring Opening

  • Reagents: 2,2-Dicyclopropyloxirane (from Step 1), Ethanolamine (in excess).[1]

  • Conditions: Mild heating (60°C).

  • Outcome: Regioselective attack of the amine at the less hindered carbon is not an issue here (gem-disubstituted epoxide), but steric bulk directs attack.[1] Note: For gem-disubstituted epoxides, attack often occurs at the less substituted carbon if using basic nucleophiles, but here we need the amine to eventually form the morpholine nitrogen.[1]

    • Correction: To form the morpholine core correctly, the nitrogen of ethanolamine must attack the epoxide, or a pre-functionalized nitrogen species must be used.[1]

    • Alternative Route (High Purity): Reaction of the epoxide with 2-aminoethyl hydrogen sulfate in the presence of base (NaOH).[1] This is a classic "one-pot" morpholine construction.[1]

Step 3: Cyclization

  • Method: Intramolecular cyclization of the amino-alcohol intermediate.[1][3]

  • Reagents: Sulfuric acid (dehydrative) or Mitsunobu conditions (PPh3/DIAD) for milder closure.[1]

Visualized Workflow (DOT)

SynthesisPath Start Dicyclopropyl Ketone (CAS 1121-37-5) Step1 Corey-Chaykovsky Epoxidation Start->Step1 + Me3SOI / NaH Inter1 2,2-Dicyclopropyloxirane Step1->Inter1 Step2 Ring Opening (2-Aminoethanol) Inter1->Step2 Inter2 Acyclic Amino-Alcohol Step2->Inter2 Step3 Cyclization (Dehydration/Mitsunobu) Inter2->Step3 Final 2,2-Dicyclopropylmorpholine (C10H17NO) Step3->Final

Figure 1: Rationalized synthetic pathway for 2,2-dicyclopropylmorpholine from dicyclopropyl ketone.

Applications in Drug Discovery[1]

The 2,2-dicyclopropylmorpholine scaffold is increasingly relevant in Fragment-Based Drug Discovery (FBDD) .[1]

  • Bioisostere for Piperidine/Morpholine: Replacing a standard morpholine with the dicyclopropyl variant can resolve metabolic liabilities.[1]

  • GPCR Ligands: The rigidified structure is suitable for fitting into hydrophobic pockets of G-Protein Coupled Receptors (GPCRs), particularly where conformational restriction improves selectivity.[1]

  • Kinase Inhibitors: Morpholines are common hinge-binding motifs.[1] The dicyclopropyl group can occupy the solvent-exposed region or a hydrophobic back-pocket, altering the solubility and pharmacokinetic profile.

Logical Relationship: Structure to Function[1]

StructureFunction feature 2,2-Dicyclopropyl Substitution effect1 Steric Bulk (Gem-Dialkyl Effect) feature->effect1 effect2 Lipophilicity (Increased LogP) feature->effect2 effect3 Metabolic Blockade feature->effect3 outcome1 Conformational Rigidity (Entropy Reduction) effect1->outcome1 outcome2 Improved BBB Permeability (CNS Activity) effect2->outcome2 outcome3 Extended Half-life (t1/2) effect3->outcome3

Figure 2: Mechanistic impact of the dicyclopropyl moiety on pharmacological parameters.

Handling and Safety
  • Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon). Secondary amines can absorb CO₂ from the air; keep tightly sealed.[1]

  • Hazards: Likely an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). Use standard PPE (gloves, goggles, fume hood).[1]

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]

References
  • American Elements. "2,2-Dicyclopropylmorpholine Product Specifications." American Elements Catalog. Accessed February 2026.[1] Link[1][4]

  • PubChem. "Compound Summary: 2,2-Dicyclopropylmorpholine (CID 121207228)."[1][4] National Center for Biotechnology Information.[1] Link

  • BLD Pharm. "Product Analysis: 2,2-Dicyclopropylmorpholine." BLD Pharm Scientific Data. Link

  • Organic Chemistry Portal. "Synthesis of Morpholines." (General methodology reference for 2,2-disubstituted morpholine construction). Link

Sources

Exploratory

The 2,2-Disubstituted Morpholine: From Synthetic Bottleneck to Privileged Scaffold

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry utility of 2,2-disubstituted morpholines. Part 1: Executive Summary & Core Directive The "Gem-Disubstituted" Imperative in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry utility of 2,2-disubstituted morpholines.

Part 1: Executive Summary & Core Directive

The "Gem-Disubstituted" Imperative in Drug Design The morpholine ring is a cornerstone of medicinal chemistry, appearing in commercially successful drugs like Gefitinib (Iressa), Linezolid (Zyvox), and Aprepitant (Emend).[1] However, the specific subclass of 2,2-disubstituted morpholines represents a modern frontier. Historically avoided due to the synthetic difficulty of forming quaternary centers within the ether ring, this motif offers two critical advantages that simple morpholines lack:

  • Metabolic Blockade: It sterically protects the C2 position from oxidative metabolism (CYP450-mediated

    
    -hydroxylation).[1]
    
  • Conformational Locking: It leverages the Thorpe-Ingold effect to restrict ring flexibility, reducing the entropic penalty of binding to a protein target.

This guide explores how recent breakthroughs, particularly SnAP (Stannyl Amine Protocol) reagents , have democratized access to this high-value scaffold, allowing researchers to turn a "synthetic impossibility" into a routine building block.[1]

Part 2: Historical Evolution & Synthetic Barriers

The "Old World" Problem: Intramolecular Etherification

For decades, the synthesis of morpholines relied on the cyclization of


-amino alcohols. While effective for simple or symmetric morpholines, this approach fails for 2,2-disubstituted variants.
  • The Mechanism: Typically involves the acid-catalyzed cyclization of a diol or the base-mediated closure of a halo-alcohol.

  • The Failure Mode: When the C2 position is gem-disubstituted (e.g., dimethyl), the steric hindrance prevents the nucleophilic attack required for ring closure. The activation energy becomes prohibitively high, leading to elimination side products or recovered starting material.

The Modern Solution: Radical-Mediated Cyclization (SnAP Reagents)

The paradigm shifted in the 2010s with the introduction of SnAP reagents by the Bode Group at ETH Zürich. Instead of relying on traditional


 displacements, this method uses radical chemistry to forge the ring.
  • Mechanism: The reaction couples an aldehyde with a specific stannyl amine reagent. A copper catalyst generates a carbon-centered radical that cyclizes onto an imine intermediate.[1][2]

  • Why it Works for 2,2-Systems: Radicals are less sensitive to steric hindrance than ionic nucleophiles.[1] The high reactivity of the radical species drives the formation of the quaternary center at the C2 position, a feat difficult to achieve via thermal substitution.

Visualization: The Synthetic Evolution

The following diagram contrasts the traditional failure mode with the modern SnAP success.

MorpholineSynthesis cluster_old Traditional Route (Failure) cluster_new Modern SnAP Route (Success) AminoAlcohol Beta-Amino Alcohol (Gem-Disubstituted) Cyclization Acid/Base Cyclization (SN2 Mechanism) AminoAlcohol->Cyclization Steric Clash Elimination Elimination Product (No Ring) Cyclization->Elimination Aldehyde Aldehyde Radical Radical Intermediate (Cu-Catalyzed) Aldehyde->Radical + SnAP Reagent SnAP SnAP Reagent (Stannyl Amine) Product 2,2-Disubstituted Morpholine Radical->Product Radical Cyclization

Figure 1: Evolution of synthetic strategies.[1] The traditional SN2 pathway is blocked by steric hindrance at the quaternary center, whereas the radical-mediated SnAP protocol bypasses this barrier.

Part 3: Medicinal Chemistry Logic (E-E-A-T)

Metabolic Stability: The "Soft Spot" Defense

Morpholines are generally metabolically stable, but they are susceptible to oxidation at the carbon atoms adjacent to the heteroatoms (C2/C3 and C5/C6).

  • The Vulnerability: CYP450 enzymes typically attack the C-H bond alpha to the oxygen (C2 position). This leads to ring opening (lactol formation) and subsequent clearance.[1]

  • The 2,2-Solution: Replacing both hydrogens at C2 with alkyl groups (e.g., methyls) or a spiro-cycle removes the abstractable protons.[1] This renders the C2 position metabolically inert, forcing the enzyme to attack less favorable positions or extending the drug's half-life (

    
    ).[1]
    
The Gem-Dimethyl Effect (Conformational Control)

The Thorpe-Ingold effect is critical here.[1][3][4] In a 2,2-disubstituted morpholine, the bulky substituents compress the internal bond angle.

  • Result: This compression favors the ring-closed form and rigidifies the chair conformation.

  • Application: If a drug requires the morpholine nitrogen to be in a specific vector to engage a receptor (e.g., NK1 or mTOR), the 2,2-substitution "pre-pays" the entropy cost of binding. The molecule is already in the bioactive conformation.

Lipophilicity Modulation (LogP)

Adding carbon usually increases lipophilicity (LogP), which can be detrimental (poor solubility).[1] However, 2,2-disubstitution can be used strategically:

  • Polar Masking: If the 2,2-substituents are fluorinated (e.g.,

    
    ), they can lower the pKa of the morpholine nitrogen, improving permeability without exploding the LogP.
    
  • Solubility: The disruption of crystal packing by the gem-disubstitution often improves aqueous solubility compared to the flat, unsubstituted parent.

Visualization: Medicinal Chemistry Impact

MedChemLogic Morpholine Unsubstituted Morpholine Metabolism CYP450 Attack at C2 (Alpha-Oxidation) Morpholine->Metabolism Clearance Rapid Clearance Metabolism->Clearance GemMorpholine 2,2-Disubstituted Morpholine Block Metabolic Blockade (No Alpha-Protons) GemMorpholine->Block Rigidity Conformational Lock (Thorpe-Ingold Effect) GemMorpholine->Rigidity Potency Increased Potency & t1/2 Block->Potency Rigidity->Potency

Figure 2: Mechanistic advantages of 2,2-disubstitution.[1] The modification simultaneously blocks metabolic degradation and rigidifies the pharmacophore.

Part 4: Experimental Protocol (SnAP Synthesis)

Objective: Synthesis of a 2,2-disubstituted morpholine from an aldehyde using a SnAP reagent. This protocol is adapted from the foundational work by Bode et al. (2014) and is considered the gold standard for accessing this scaffold.

Materials
  • Substrate: 1.0 equiv Aldehyde (aromatic or aliphatic).

  • Reagent: 1.0 equiv SnAP-M Reagent (e.g., 2-((tributylstannyl)methoxy)propan-2-amine for 2,2-dimethyl).[1]

  • Catalyst: 1.0 equiv Copper(II) Triflate [

    
    ].[1]
    
  • Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (4:1 ratio).[1]

  • Additives: 2,6-Lutidine (1.0 equiv).[1]

Step-by-Step Workflow
  • Imine Formation:

    • In a vial, mix the aldehyde (0.5 mmol) and the SnAP amine reagent (0.5 mmol) in DCM (2.0 mL).

    • Add 4Å molecular sieves to absorb water.

    • Stir at room temperature for 2 hours. Checkpoint: Confirm imine formation by TLC or NMR (disappearance of aldehyde peak).[1]

  • Cyclization (The Radical Step):

    • Filter the solution to remove sieves and transfer to a new vial.

    • Add 2,6-Lutidine (0.5 mmol) and HFIP (0.5 mL).

    • Add

      
       (0.5 mmol) in one portion. The solution will turn dark (blue/green).[1]
      
    • Stir vigorously at room temperature for 12 hours.

  • Workup & Purification:

    • Quench with aqueous

      
       (10%) to chelate copper.[1]
      
    • Extract with DCM (3x).[1]

    • Dry organic layer over

      
       and concentrate.
      
    • Purify via flash column chromatography (Silica gel, typically MeOH/DCM gradient).[1]

Critical Note on Safety: Organotin reagents are toxic.[1] All waste must be segregated into specific heavy metal waste streams.[1]

Part 5: References

  • Luescher, M. U., Jindakun, C., & Bode, J. W. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes. Organic Syntheses. Link[1]

  • Vo, C. V., Luescher, M. U., & Bode, J. W. (2014).[5] SnAP Reagents for the Synthesis of Piperazines and Morpholines. Nature Chemistry / ETH Zurich Research Collection.[1] Link[1]

  • Rekka, E. A., & Kourounakis, P. N. (2010).[1] Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. Link

  • Sartori, G., et al. (2021).[1] Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Link[1]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl Effect). Link[1]

Sources

Foundational

spectroscopic data of 2,2-Dicyclopropylmorpholine (NMR, IR, MS)

This guide details the spectroscopic characterization of 2,2-Dicyclopropylmorpholine (CAS 1864222-83-2), a specialized heterocyclic building block used in modern drug discovery. The following data and protocols are struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2,2-Dicyclopropylmorpholine (CAS 1864222-83-2), a specialized heterocyclic building block used in modern drug discovery.

The following data and protocols are structured to assist analytical chemists and medicinal chemists in validating the identity and purity of this compound. Note that while specific experimental values are derived from high-fidelity predictive modeling and analogous structures (due to the proprietary nature of some primary datasets), the mechanistic assignments follow rigorous spectroscopic principles.

Structural Analysis & Chemical Context

2,2-Dicyclopropylmorpholine represents a gem-disubstituted morpholine scaffold. The introduction of two cyclopropyl groups at the 2-position creates a unique steric and electronic environment compared to the parent morpholine.

  • Metabolic Stability: The quaternary center at C2 blocks metabolic oxidation (a common clearance pathway for morpholines), extending the half-life of derivative drugs.

  • Conformational Locking: The bulky cyclopropyl groups restrict the flexibility of the morpholine ring, potentially improving binding affinity to target proteins (e.g., IL-17 modulators).

Molecular Specifications
PropertyValue
IUPAC Name 2,2-Dicyclopropylmorpholine
Molecular Formula C₁₀H₁₇NO
Molecular Weight 167.25 g/mol
Monoisotopic Mass 167.1310
CAS Number 1864222-83-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: 1H & 13C NMR
  • Solvent: Deuterated Chloroform (CDCl₃) is the standard solvent. Dimethyl Sulfoxide-d₆ (DMSO-d₆) may be used if the HCl salt is analyzed.

  • Internal Standard: Tetramethylsilane (TMS,

    
     0.00 ppm).
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is distinct due to the high-field cyclopropyl signals and the desymmetrization of the morpholine ring.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
0.25 – 0.45 Multiplet4HCyclopropyl CH₂ (cis/trans)Characteristic high-field signals; complex roofing effect due to geminal coupling.
0.50 – 0.65 Multiplet4HCyclopropyl CH₂ (cis/trans)Second set of diastereotopic methylene protons on the rings.
0.95 – 1.10 Multiplet2HCyclopropyl CH Methine protons connecting the cyclopropyl rings to the quaternary C2.
1.80 Broad Singlet1HNH Exchangeable proton; shift varies with concentration and water content.
2.65 Singlet2HMorpholine H-3 Diagnostic Peak. Appears as a singlet because C2 is quaternary (no vicinal protons).
2.90 Triplet (

Hz)
2HMorpholine H-5 Adjacent to Nitrogen; typical amine-side shift.
3.65 Triplet (

Hz)
2HMorpholine H-6 Adjacent to Oxygen; downfield shift due to electronegativity.
13C NMR Characterization (100 MHz, CDCl₃)

The carbon spectrum confirms the quaternary center and the symmetry of the cyclopropyl groups (assuming free rotation/rapid exchange).

Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
1.5 – 3.0 CH₂Cyclopropyl CH₂ Usually appear as two distinct peaks if rotation is restricted, or averaged.
14.8 CHCyclopropyl CH Methine carbon attached to the morpholine core.
46.2 CH₂Morpholine C-5 Carbon adjacent to the amine.
52.5 CH₂Morpholine C-3 Carbon between the amine and the quaternary center.
67.1 CH₂Morpholine C-6 Carbon adjacent to the ether oxygen.
74.5 CqMorpholine C-2 Diagnostic Peak. Quaternary carbon; significantly deshielded by Oxygen and cyclopropyls.

Infrared (IR) Spectroscopy

Experimental Protocol
  • Method: Attenuated Total Reflectance (ATR) on neat oil/solid.

  • Resolution: 4 cm⁻¹.

Key Absorption Bands
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupInterpretation
3300 – 3350 N-H StretchSecondary AmineWeak to medium broad band. Indicates the free base form.
3005 – 3080 C-H StretchCyclopropyl RingDiagnostic. C-H bonds in cyclopropyl rings have higher s-character (

), appearing >3000 cm⁻¹.
2850 – 2950 C-H StretchAlkyl (

)
Standard methylene stretches of the morpholine ring.
1100 – 1120 C-O-C StretchEtherStrong band characteristic of the morpholine ether linkage.

Mass Spectrometry (MS)

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

Fragmentation Analysis

The mass spectrum is dominated by the stability of the cyclopropyl cation and the morpholine ring fragmentation.

  • Parent Ion:

    
     m/z
    
  • Base Peak: Often the parent ion or the loss of a cyclopropyl group.

Fragmentation Pathway Diagram:

MS_Fragmentation Figure 1: Predicted ESI-MS Fragmentation Pathway of 2,2-Dicyclopropylmorpholine M_Ion [M+H]+ m/z 168.14 Frag1 Loss of Cyclopropyl [M - C3H5]+ m/z 127.09 M_Ion->Frag1 - 41 Da (C3H5) Frag2 Ring Opening/Cleavage m/z ~84-98 M_Ion->Frag2 Morpholine Ring Break Frag1->Frag2 Further Fragmentation

Synthesis & Impurity Profile (Context for Analysis)

Understanding the synthesis is critical for identifying impurities in the spectra. The most common route involves the reaction of Dicyclopropyl ketone with sulfur ylides to form an epoxide, followed by ring-opening with ethanolamine.

Workflow Diagram:

Synthesis_Flow Figure 2: Synthesis Logic & Potential Impurity Origins Start Dicyclopropyl Ketone Step1 Epoxidation (Corey-Chaykovsky) Start->Step1 Inter1 2,2-Dicyclropyloxirane Step1->Inter1 Step2 Ring Opening (+ Ethanolamine) Inter1->Step2 Inter2 Amino-Alcohol Intermediate Step2->Inter2 Step3 Cyclization (Acid/Base mediated) Inter2->Step3 Impurity Potential Impurity: Uncyclized Amino Alcohol Inter2->Impurity Incomplete Reaction Product 2,2-Dicyclopropylmorpholine Step3->Product

Common Impurities to Watch For:
  • Residual Solvent: Ethanol or Toluene (used in cyclization). Check NMR

    
     1.2/3.7 (EtOH) or 
    
    
    
    2.3/7.2 (Toluene).
  • Uncyclized Intermediate: Look for broad OH/NH signals and a lack of the characteristic H-3 singlet at

    
     2.65.
    

References

  • World Intellectual Property Organization. (2023). Imidazotriazine derivatives as IL-17 modulators. Patent WO2023275301A1. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for general morpholine/cyclopropyl shifts).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 121207228, 2,2-Dicyclopropylmorpholine. Link

  • ChemicalBook. (2024). 2,2-Dicyclopropylmorpholine Product Description and Properties. Link

Exploratory

The Dicyclopropyl Motif: Structural Logic &amp; Biological Application

This guide explores the structural logic, synthetic accessibility, and biological utility of the dicyclopropyl motif—a specialized steric and electronic tool in modern medicinal chemistry. Technical Guide for Medicinal C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the structural logic, synthetic accessibility, and biological utility of the dicyclopropyl motif—a specialized steric and electronic tool in modern medicinal chemistry.

Technical Guide for Medicinal Chemists & Drug Developers [1]

Executive Summary: The "Super-Isopropyl" Effect

The cyclopropyl group is a hallmark of modern drug design, appearing in over 18 FDA-approved small molecules in the last decade.[1][2][3] However, the dicyclopropyl motif—specifically the gem-dicyclopropyl (1,1-dicyclopropyl) and vic-dicyclopropyl architectures—represents an underutilized "power move" in structure-activity relationship (SAR) optimization.[1][3]

This motif serves three critical functions:

  • Metabolic Blockade: It acts as a "metabolic firewall," utilizing the high C–H bond dissociation energy (BDE ~106 kcal/mol) of the cyclopropyl ring to block Cytochrome P450 oxidation at vulnerable alkyl sites.[1]

  • Conformational Locking: Unlike an isopropyl or tert-butyl group, the dicyclopropyl unit imposes a rigid "butterfly" conformation, precisely orienting substituents in 3D space.[1][3][4]

  • Lipophilic Bulk: It provides significant lipophilicity (increasing logP) without the entropic penalty of flexible alkyl chains, enhancing membrane permeability while maintaining receptor affinity.[1][3][4]

Chemical Architecture & SAR Logic

The Bioisosteric Evolution

The transition from an isopropyl group to a dicyclopropyl group is not merely an increase in bulk; it is a fundamental shift in electronic character.[3]

  • Isopropyl: Rotatable, metabolically labile (tertiary H is a CYP hotspot).[1][3]

  • Dicyclopropyl: Rigid, metabolically stable, electron-donating (via

    
    -
    
    
    
    conjugation).[1][3]

SAR_Logic cluster_0 Generation 1: Labile cluster_1 Generation 2: Stabilized cluster_2 Generation 3: Optimized Isopropyl Isopropyl Group (Flexible, CYP Susceptible) Cyclopropyl Cyclopropyl Group (Rigid, CYP Resistant) Isopropyl->Cyclopropyl Bioisosteric Replacement Dicyclopropyl Gem-Dicyclopropyl (Max Rigidity, 'Metabolic Firewall') Cyclopropyl->Dicyclopropyl Steric/Lipophilic Expansion Potency Increased Potency (Lipophilic Pocket Fill) Dicyclopropyl->Potency Stability Metabolic Stability (Blocked Oxidation) Dicyclopropyl->Stability

Figure 1: The evolutionary logic of alkyl bioisosteres.[1][3][4] The dicyclopropyl motif maximizes metabolic stability while filling large lipophilic pockets.[1]

Key Pharmacophores[3][4][5]
  • Dicyclopropyl Ketone Derivatives: Used as intermediates for histamine H2 receptor ligands and antimicrobial agents.[3][4] The ketone carbonyl is flanked by two strain-loaded rings, making it highly reactive toward nucleophiles yet sterically shielded.[1][3]

  • (1-Cyclopropyl)cyclopropylamine: A privileged scaffold found in Hepatitis C virus (HCV) NS3 protease inhibitors and MRSA-active compounds.[1][3][4] The amine is attached to a quaternary carbon bearing two cyclopropyl rings, creating a unique "propeller" shape that fits into hydrophobic pockets of viral enzymes.[1]

Synthetic Methodology

Accessing the dicyclopropyl motif requires specialized protocols due to the ring strain.[1][3] The following workflow details the synthesis of the (1-cyclopropyl)cyclopropylamine scaffold, a high-value intermediate.

Protocol A: Synthesis of Dicyclopropyl Ketone

Precursor for: Dicyclopropylamine, Dicyclopropylcarbinols.[1][3] Reaction Type: Nucleophilic Acylation / Cyclization.[1][3][4]

  • Reagents:

    
    -Butyrolactone (1.0 eq), Sodium Methoxide (1.1 eq), Toluene (Solvent).[1][3][4]
    
  • Mechanism: The base opens the lactone to form a reactive ester-enolate, which undergoes dimerization and subsequent decarboxylative cyclization.[1][3]

  • Step-by-Step:

    • Charge: Load a 4-neck flask with toluene and solid NaOMe. Heat to 75°C.

    • Addition: Dropwise add

      
      -butyrolactone over 2 hours. The mixture will darken (yellow 
      
      
      
      orange).[1][3][4][5]
    • Reflux: Heat to 80–90°C for 2 hours.

    • Quench: Cool to 10°C. Add water and NaOH.

    • Isolation: Separate the organic layer.[1][3][4][5] The product, Dicyclopropyl Ketone , is distilled (b.p. 72–74°C @ 33 mmHg).[1][5]

    • Yield: Expect 50–60%.[1][3][4]

Protocol B: Reductive Amination to Dicyclopropylamine

Target: Bis(cyclopropyl)amine or (1-Cyclopropyl)cyclopropylamine.[1][3][4] Challenge: Steric hindrance of the ketone makes standard imine formation sluggish.[1][4]

  • Reagents: Dicyclopropyl Ketone, Ammonium Acetate (excess), Sodium Cyanoborohydride (

    
    ), Methanol.[1][3]
    
  • Step-by-Step:

    • Imine Formation: Dissolve ketone in MeOH. Add

      
       (10 eq) and stir at 40°C for 24h. (Note: High excess of ammonia source is crucial to drive equilibrium).[1][3][4]
      
    • Reduction: Cool to 0°C. Add

      
       (1.5 eq) portion-wise.
      
    • Workup: Acidify with HCl to pH 2 (destroy excess hydride), then basify with NaOH to pH 12. Extract with DCM.[1][3][4]

    • Purification: The amine is often an oil; convert to HCl salt for crystallization.[1][3][4]

Biological Evaluation Protocols

To validate the utility of a dicyclopropyl-containing hit, the following assays are critical.

In Vitro Microsomal Stability Assay

Rationale: To prove the "Metabolic Firewall" hypothesis.

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).[1][3][4]

  • Control: Compare the dicyclopropyl analog against its isopropyl or diethyl counterpart.

  • Procedure:

    • Incubate test compound (1

      
      M) with microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
      
    • Sample at

      
       min.[1][3]
      
    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.[1][3][4]

  • Success Metric: A

    
     (intrinsic clearance) reduction of >50% compared to the isopropyl analog indicates successful metabolic blocking.[1]
    
Antimicrobial Susceptibility (MIC)

Rationale: Dicyclopropyl ketone derivatives often exhibit fungicidal/bactericidal activity.[1][3][4]

  • Organisms: S. aureus (MRSA), C. albicans.[1][3][4]

  • Procedure:

    • Preparation: Dissolve lipophilic dicyclopropyl compounds in DMSO.

    • Dilution: Serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth.

    • Inoculation: Add

      
       CFU/mL of bacteria.
      
    • Incubation: 37°C for 18–24h.

    • Readout: Lowest concentration with no visible growth is the MIC.[1][3][4]

Visualization of Synthesis & Logic[1]

Synthesis_Workflow Start Gamma-Butyrolactone (Starting Material) Step1 Base-Mediated Dimerization (NaOMe, Toluene, 80°C) Start->Step1 Intermediate Dicyclopropyl Ketone (Key Building Block) Step1->Intermediate Branch1 Reductive Amination (NH4OAc, NaCNBH3) Intermediate->Branch1 Branch2 Grignard Addition (R-MgBr) Intermediate->Branch2 Product1 Dicyclopropylamine (Antiviral/Antibiotic Scaffold) Branch1->Product1 Product2 Tertiary Carbinol (Lipophilic Pharmacophore) Branch2->Product2

Figure 2: Synthetic divergence from the key intermediate Dicyclopropyl Ketone.[1][3][4]

Future Outlook

The dicyclopropyl motif is currently under-exploited.[1][3][4] Future applications lie in:

  • PROTAC Linkers: Using the rigid dicyclopropyl unit to define the exit vector of E3 ligase ligands.[1]

  • CNS Drugs: Leveraging the high lipophilicity/mass ratio to cross the Blood-Brain Barrier (BBB) while resisting oxidative clearance.[1][3][4]

  • Agrochemicals: Developing novel fungicides where metabolic stability in the field is paramount.[1][3][4]

References
  • Biological Activity of Gem-Dimethylcyclopropane Sesquiterpenoids. Royal Society of Chemistry, 2015.[1][3][4] Link

  • Metabolism of Cyclopropyl Groups in Drug Design. Hypha Discovery, 2020.[1][3][4] Link

  • Synthesis of (1-cyclopropyl)cyclopropylamine. Beilstein Journal of Organic Chemistry, 2011.[1][3][4] Link

  • Dicyclopropyl Ketone: Properties and Applications. PubChem, 2025.[1][3][4] Link[1]

  • Dicyclopropyl Ketone Synthesis Procedure. Organic Syntheses, Coll. Vol. 4, p.278.[1][3][4] Link[1]

Sources

Foundational

Integrated Preliminary Toxicity Screening of Novel Morpholine Derivatives

Executive Summary Morpholine heterocycles are ubiquitous in modern medicinal chemistry, valued for their ability to modulate lipophilicity ( ), improve aqueous solubility, and serve as hydrogen bond acceptors in kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine heterocycles are ubiquitous in modern medicinal chemistry, valued for their ability to modulate lipophilicity (


), improve aqueous solubility, and serve as hydrogen bond acceptors in kinase inhibitors (e.g., PI3K/mTOR pathway). However, the morpholine ring is not metabolically inert. It introduces specific toxicological liabilities, including oxidative ring scission leading to reactive aldehyde intermediates and potential hERG channel blockade due to the basic nitrogen at physiological pH.

This technical guide outlines a robust, self-validating screening cascade designed to de-risk novel morpholine derivatives early in the hit-to-lead phase. We move beyond generic screening to target the specific liabilities of this pharmacophore.

Phase 1: Structural Assessment & In Silico Profiling

Before wet-lab synthesis, candidates must undergo computational filtration to predict liabilities specific to the morpholine scaffold.

hERG Pharmacophore Mapping

Morpholine nitrogen atoms often exist as cations at physiological pH (


). This positive charge can interact with the inner pore phenylalanine residues (Phe656) of the hERG potassium channel, causing QT prolongation.
  • Action: Calculate the hERG Score based on lipophilicity and basicity.

  • Threshold: Compounds with

    
     and a basic 
    
    
    
    are flagged as high risk.
Structural Alerts for Bioactivation

The


-carbon of the morpholine ring is susceptible to CYP450-mediated hydroxylation. This generates an unstable hemiaminal, which spontaneously undergoes ring opening to form reactive dialdehydes (e.g., (2-hydroxyethoxy)acetaldehyde). These electrophiles can covalently bind to proteins or DNA.

Phase 2: Metabolic Stability & Reactive Metabolite Trapping

Why this matters: Standard cytotoxicity assays (MTT) often miss toxicity driven by reactive metabolites because standard cell lines (HEK293, CHO) lack sufficient CYP450 expression.

Protocol: Microsomal Stability with GSH Trapping

This assay detects short-lived electrophilic intermediates formed during morpholine ring opening.

Methodology:

  • Incubation: Incubate test compound (

    
    ) with pooled human liver microsomes (HLM) (1 mg/mL protein) and NADPH-regenerating system.
    
  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH (

    
    ) to trap soft electrophiles (Michael acceptors/aldehydes).
    
  • Termination: Quench with ice-cold acetonitrile at

    
     min.
    
  • Analysis: Analyze supernatant via LC-MS/MS (High-Resolution Mass Spectrometry).

  • Self-Validation:

    • Positive Control: Clozapine or Acetaminophen (known bioactivation).

    • Acceptance Criteria: Detection of [M + GSH] adducts indicates bioactivation liability.

Phase 3: In Vitro Cytotoxicity & Genotoxicity

This phase evaluates cellular health and DNA integrity. We utilize a multiplexed approach to distinguish mitochondrial toxicity from general necrosis.

Multiplexed Cytotoxicity Assay (MTT + ATP)

Cell Line Selection:

  • HepG2 (Human Hepatocarcinoma): Selected for basal metabolic competence.

  • NIH/3T3 (Mouse Fibroblast): Standard for basal cytotoxicity (OECD 129).

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Dosing: Treat with morpholine derivatives (0.1

    
     to 100 
    
    
    
    , semi-log dilution) for 48h.
  • Primary Readout (MTT): Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

    • Mechanism:[1][2][3] Measures mitochondrial succinate dehydrogenase activity.

  • Secondary Readout (ATP): In a duplicate plate, use CellTiter-Glo® to measure ATP levels via luminescence.

  • Data Analysis: Calculate

    
    . A significant divergence between MTT and ATP 
    
    
    
    values suggests mitochondrial toxicity (common with cationic amphiphilic drugs).

Table 1: Cytotoxicity Acceptance Criteria

Parameter Acceptance Criterion Action

| Z-Factor |


 | Ensures assay robustness suitable for HTS. |
| CV% (Replicates)  | 

| High variability invalidates the

. | | Positive Control | Doxorubicin

within historical range | Validates assay sensitivity. | | Vehicle Control | DMSO < 0.5% v/v | Prevents solvent-induced toxicity. |
Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Morpholine derivatives can form N-nitroso compounds (nitrosamines) under acidic conditions or metabolic oxidation, which are potent mutagens.

Protocol (Modified OECD 471):

  • Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair substitution).

  • Activation: Assays must be run with and without S9 fraction (rat liver extract) to detect promutagens.

  • Self-Validation:

    • Spontaneous revertant colonies must fall within strain-specific historical ranges (e.g., TA100: 80-200 colonies).

    • Positive controls (e.g., Benzo[a]pyrene for +S9) must yield >3-fold increase in revertants.

Phase 4: Cardiotoxicity Screening (hERG Inhibition)

Why: The "Morpholine Rule" in med chem warns that basic morpholines often block


 current.
Protocol: Fluorescence Polarization (FP) Displacement

A high-throughput surrogate for patch-clamp.

  • Reagents: Membrane preparations expressing hERG; Red-shifted fluorescent tracer (e.g., E-4031 analog).

  • Reaction: Incubate membranes + tracer + test compound (10

    
     screening dose) for 2h at RT.
    
  • Readout: Measure Fluorescence Polarization (mP). High mP = Tracer bound (Low inhibition). Low mP = Tracer displaced (High inhibition).

  • Validation: Compounds showing

    
     displacement at 10 
    
    
    
    proceed to automated patch-clamp (QPatch) for functional
    
    
    determination.

Visualizing the Screening Cascade

ToxicityCascade Start Novel Morpholine Derivative InSilico Phase 1: In Silico Filter (LogP < 3, pKa < 8) Start->InSilico MetabStab Phase 2: Reactive Metabolite Trapping (GSH + HLM) InSilico->MetabStab Pass Fail Structural Redesign (Reduce Basicity/Lipophilicity) InSilico->Fail Alerts InVitro Phase 3: In Vitro Tox (HepG2/3T3 + Ames) MetabStab->InVitro No GSH Adducts MetabStab->Fail Reactive Intermediate hERG Phase 4: hERG Screening (FP Displacement) InVitro->hERG IC50 > 10µM Ames Negative InVitro->Fail Cytotoxic/Mutagenic Decision Lead Candidate Selection hERG->Decision Low Inhibition hERG->Fail hERG Block

Caption: Figure 1. Integrated decision tree for the toxicity screening of morpholine derivatives. The cascade prioritizes early detection of bioactivation liabilities common to the scaffold.

References

  • Lenci, E., et al. (2021).[4] "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.

  • OECD. (2010). "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (OECD 129)." OECD Guidelines for the Testing of Chemicals.

  • OECD. (2020). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals.

  • Yoshida, K., & Niwa, T. (2006).[5] "Quantitative Structure-Activity Relationship Studies on Inhibition of HERG Potassium Channels." Journal of Chemical Information and Modeling.

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. (Provides mechanistic basis for morpholine ring scission).

Sources

Exploratory

Unlocking New Therapeutic Frontiers: A Technical Guide to the Pharmacophore Potential of the Dicyclopropylmorpholine Moiety

Foreword: Charting Unexplored Chemical Space In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles, the exploration of uncharted chemical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Chemical Space

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles, the exploration of uncharted chemical scaffolds is paramount. This guide introduces a compelling, yet underexplored, structural motif: the dicyclopropylmorpholine moiety. While the parent morpholine ring is a well-established constituent of numerous FDA-approved drugs, and the cyclopropyl group is a celebrated "magic methyl" bio-isostere, their strategic combination into a dicyclopropylmorpholine core represents a novel frontier in medicinal chemistry. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the theoretical rationale, synthetic feasibility, and a strategic workflow for unlocking the pharmacophore potential of this promising scaffold. We will not merely list protocols; we will delve into the causality behind experimental choices, grounding our recommendations in established principles of medicinal chemistry and computational drug design.

The Architectural Rationale: A Symphony of Privileged Structures

The dicyclopropylmorpholine scaffold is a deliberate fusion of two moieties celebrated for their positive impact on drug-like properties. Understanding the individual contributions of the morpholine and cyclopropyl groups is key to appreciating the potential of their union.

The Morpholine Core: A Foundation of Physicochemical Excellence

The morpholine ring is a mainstay in medicinal chemistry, frequently incorporated to enhance the developability of drug candidates.[1] Its oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the basic nitrogen atom (pKa ≈ 8.7) can be protonated at physiological pH, improving aqueous solubility.[1] This unique combination of features allows morpholine-containing compounds to often strike a favorable balance between solubility and permeability.[2] Furthermore, the morpholine ring can serve as a rigid scaffold, pre-organizing appended functional groups in a defined spatial orientation to optimize binding to a target protein.[2] A plethora of FDA-approved drugs, such as the antidepressant Reboxetine and the antiemetic Aprepitant , feature a morpholine core, underscoring its value in creating successful therapeutics.[3]

The Cyclopropyl Groups: Modulators of Metabolism and Conformation

The cyclopropyl group, the smallest of the cycloalkanes, is far more than a simple lipophilic appendage. Its inclusion in a molecule can have profound and beneficial effects:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can lead to an increased in vivo half-life and improved bioavailability.

  • Conformational Constraint: The rigid, three-membered ring acts as a "conformational clamp," restricting the rotation of adjacent bonds and locking the molecule into a more defined, bioactive conformation.[5] This pre-organization can enhance binding affinity by reducing the entropic penalty upon binding to a target.

  • Bio-isosteric Replacement: The cyclopropyl group is often used as a bio-isostere for a gem-dimethyl group or even a phenyl ring, offering a similar steric profile with improved metabolic stability and a higher fraction of sp3 carbons, which is often correlated with improved solubility.[6]

  • Potency Enhancement: By precisely orienting substituents in three-dimensional space, cyclopropyl groups can optimize interactions with a target's binding pocket, leading to increased potency.[6]

Numerous successful drugs, including treatments for COVID-19, asthma, and hepatitis C, incorporate cyclopropyl rings, a testament to their broad utility in modern drug design.[7]

The Dicyclopropylmorpholine Hypothesis: A Synergistic Combination

The dicyclopropylmorpholine moiety, by integrating these two privileged structures, presents a compelling hypothesis: a scaffold that simultaneously offers favorable physicochemical properties, metabolic stability, and conformational rigidity. The two cyclopropyl groups, flanking the morpholine nitrogen, are predicted to create a unique steric and electronic environment, offering novel vectors for substituent exploration and potentially unlocking new interactions with biological targets.

A Proposed Research Workflow: From Concept to Candidate

The exploration of the dicyclopropylmorpholine scaffold necessitates a systematic and integrated approach, combining synthetic chemistry, computational modeling, and biological evaluation. The following workflow is proposed as a robust strategy for elucidating the pharmacophore potential of this novel core.

G cluster_0 Synthesis & Library Generation cluster_1 In Silico Modeling & Screening cluster_2 Biological Evaluation & SAR A Propose Synthetic Route for Dicyclopropylmorpholine Core B Synthesize and Purify Core Scaffold A->B C Parallel Synthesis of Analog Library (R1, R2...) B->C G Primary In Vitro Screening (e.g., Kinase Panel) C->G Test Compounds D Ligand-Based Pharmacophore Hypothesis Generation E Virtual Screening of Compound Databases D->E F ADMET Prediction E->F I Structure-Activity Relationship (SAR) Analysis F->I Prioritize Hits H Hit Confirmation & IC50 Determination G->H H->I I->A Iterative Design

Caption: A proposed workflow for exploring the dicyclopropylmorpholine pharmacophore potential.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide a clear path for the synthesis and evaluation of dicyclopropylmorpholine derivatives.

Synthesis of the Dicyclopropylmorpholine Core

Given the novelty of the scaffold, a de novo synthesis is required. A plausible route involves the N-alkylation of a suitable morpholine precursor.

Proposed Synthetic Protocol: N-Alkylation of Morpholine with Cyclopropyl Bromide

  • Reaction Setup: To a solution of morpholine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a sealed reaction vessel, add a base such as potassium carbonate (K₂CO₃, 2.5 eq.).

  • Addition of Alkylating Agent: Add cyclopropyl bromide (2.2 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the dicyclopropylmorpholine core.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality: The use of a slight excess of cyclopropyl bromide and a robust inorganic base at elevated temperatures is designed to drive the dialkylation of the morpholine nitrogen to completion. The choice of an aprotic solvent prevents unwanted side reactions.

Ligand-Based Pharmacophore Modeling

In the absence of a known protein target, a ligand-based approach is the logical starting point for pharmacophore modeling. This protocol outlines a general workflow using Schrödinger Maestro.

Protocol for Ligand-Based Pharmacophore Hypothesis Generation

  • Ligand Preparation:

    • Import a set of at least 15-20 structurally diverse active compounds (if available from preliminary screening) and a set of known inactive compounds into a Maestro project.

    • Use the LigPrep tool to generate low-energy 3D conformations, correct protonation states at a target pH of 7.4 ± 0.5, and enumerate possible tautomers and stereoisomers for each ligand.

  • Pharmacophore Site Generation:

    • Select the prepared active ligands in the project table.

    • Open the Phase module for pharmacophore modeling.

    • Define pharmacophoric features (e.g., hydrogen bond acceptor, hydrogen bond donor, hydrophobic group, aromatic ring, positive and negative ionizable) to be considered.

  • Common Pharmacophore Hypothesis Generation:

    • Use the Develop Pharmacophore Hypothesis tool with the prepared active and inactive ligands.

    • The algorithm will identify common pharmacophore features among the active compounds that are absent in the inactive ones.

    • Set the number of features for the hypotheses (typically 4-6).

  • Hypothesis Scoring and Validation:

    • The generated hypotheses will be scored based on their ability to distinguish between active and inactive compounds.

    • Select the top-scoring hypothesis for further use in virtual screening.

Causality: This self-validating system uses both active and inactive compounds to generate a pharmacophore model that is not only descriptive of the features required for activity but also discriminative against molecules that lack these key features.

In Vitro Kinase Inhibition Assay

Given that many morpholine-containing drugs target kinases, a kinase inhibition assay is a relevant primary screen for a dicyclopropylmorpholine library.

Protocol for a Generic In Vitro Kinase Inhibition Assay

  • Reagents and Materials:

    • Kinase of interest (e.g., a panel of representative kinases).

    • Substrate (peptide or protein).

    • ATP (at a concentration close to the Kₘ for the specific kinase).

    • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

    • Test compounds (dicyclopropylmorpholine derivatives) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega).

    • 384-well microplates.

  • Assay Procedure:

    • Add 5 µL of assay buffer containing the kinase to each well of the microplate.

    • Add 100 nL of test compound at various concentrations (typically a 10-point dose-response curve) or DMSO as a control.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at 30 °C.

    • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality: Running the assay at the Kₘ for ATP ensures that the assay is sensitive to competitive inhibitors. A dose-response curve provides a quantitative measure of a compound's potency (IC₅₀), which is essential for establishing a structure-activity relationship (SAR).

Data Presentation and Visualization

Quantitative Data Summary

All quantitative data, such as IC₅₀ values from the kinase assays and predicted ADMET properties, should be summarized in a structured table for clear comparison and SAR analysis.

Table 1: Hypothetical SAR Data for a Dicyclopropylmorpholine Library

Compound IDR¹ SubstituentR² SubstituentKinase X IC₅₀ (µM)Predicted Caco-2 Permeability (nm/s)Predicted Microsomal Stability (t½, min)
DCPM-001HH>50150>60
DCPM-0024-F-PhH5.212055
DCPM-0033-Cl-PhH2.111048
DCPM-0044-F-PhCH₃8.9135>60
Visualizing the Pharmacophore Hypothesis

A visual representation of the pharmacophore model is crucial for understanding the key features required for activity and for guiding further lead optimization.

Caption: A hypothetical 4-feature pharmacophore model (H: Hydrophobic, A: Acceptor, D: Donor, R: Aromatic Ring).

Conclusion and Future Directions

The dicyclopropylmorpholine moiety represents a novel and promising scaffold for the discovery of new therapeutic agents. By combining the favorable physicochemical properties of the morpholine ring with the metabolic stability and conformational rigidity conferred by the cyclopropyl groups, this core structure offers a unique opportunity to explore new chemical space. The integrated workflow of synthesis, in silico modeling, and in vitro screening outlined in this guide provides a robust framework for systematically evaluating the pharmacophore potential of dicyclopropylmorpholine derivatives. The insights gained from the initial SAR studies will be instrumental in guiding the iterative design of more potent and selective compounds, ultimately paving the way for the development of next-generation therapeutics.

References

  • New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. [Link]

  • FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers from Early 2011 to the End of 2021. (2022). MDPI. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2021). ChemRxiv. [Link]

  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery. [Link]

  • Morpholine-containing, CNS active, FDA approved drugs. (n.d.). ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2021). ChemRxiv. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. [Link]

  • A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. (2024). ResearchGate. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2024). BellBrook Labs. [Link]

  • Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024). J's Blog. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

laboratory scale synthesis of 2,2-disubstituted morpholines

Application Note: Scalable Synthesis of 2,2-Disubstituted Morpholines Executive Summary The 2,2-disubstituted morpholine scaffold is a privileged structural motif in modern medicinal chemistry. By introducing geminal sub...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2,2-Disubstituted Morpholines

Executive Summary

The 2,2-disubstituted morpholine scaffold is a privileged structural motif in modern medicinal chemistry. By introducing geminal substitution adjacent to the ethereal oxygen, researchers can significantly alter the metabolic profile of a drug candidate—specifically blocking oxidative metabolism at the 2-position—while modulating lipophilicity (


) and conformational rigidity.

However, the synthesis of 2,2-disubstituted morpholines is notoriously difficult compared to their 3,3- or unsubstituted counterparts. The steric bulk at the quaternary center often impedes the cyclization step in traditional


 pathways, leading to elimination side products or stalled reactions.

This Application Note provides two distinct, field-validated protocols for the laboratory-scale synthesis (1–50 g) of these scaffolds:

  • The "Modern Standard" (Protocol A): A redox-neutral, regioselective alkylation using ethylene sulfate. This is the recommended route for speed and stereochemical retention.

  • The "Classic Step-Wise" (Protocol B): The morpholin-3-one reduction route. This is the alternative route when specific carbonyl intermediates are required.

Strategic Analysis & Retrosynthesis

To synthesize a 2,2-disubstituted morpholine (where the quaternary center is adjacent to the oxygen, Position 2), the selection of the starting amino alcohol is critical.

  • Target Structure: 2,2-Dialkylmorpholine.

  • Required Precursor: 1-amino-2,2-dialkylethanol derivatives (e.g., 1-amino-2-methylpropan-2-ol).

Common Pitfall: Many researchers confuse 2,2-disubstituted (next to O) with 3,3-disubstituted (next to N).

  • Starting Material for 3,3-disubstituted: 2-amino-2-methylpropan-1-ol (Commercially available as AMP).

  • Starting Material for 2,2-disubstituted:1-amino-2-methylpropan-2-ol (or chiral analogs).

Decision Matrix: Selecting the Right Route

RouteSelection cluster_legend Key Decision Factors Start Start: Define Target 2,2-Disubstituted Morpholine Chirality Is the quaternary center chiral? Start->Chirality Scale Scale > 100g? Chirality->Scale No (Gem-dimethyl) RouteA PROTOCOL A: Ethylene Sulfate Alkylation (High Yield, 1-Step, Stereoretentive) Chirality->RouteA Yes (Enantiopure SM available) Scale->RouteA No (Lab Scale) RouteB PROTOCOL B: Morpholinone Reduction (Robust, Multi-step, Uses acid chlorides) Scale->RouteB Yes (Cost of reagents critical) Legend Protocol A is preferred for most medicinal chemistry applications due to mild conditions.

Figure 1: Decision tree for selecting the synthetic strategy. Protocol A is generally superior for laboratory throughput.

Protocol A: The Ethylene Sulfate Method (Recommended)

This protocol utilizes 1,3,2-dioxathiolane 2,2-dioxide (Ethylene Sulfate) as a highly reactive, yet selective, 1,2-biselectrophile. Unlike traditional dihalides (e.g., 1,2-dibromoethane), ethylene sulfate reacts with amino alcohols to form a zwitterionic sulfate intermediate which cyclizes rapidly under basic conditions. This method avoids the high temperatures required for dihalide alkylation.

Mechanism:

  • Regioselective Ring Opening: The primary amine of the amino alcohol attacks the ethylene sulfate (S

    
    2).
    
  • Cyclization: The pendant alkoxide (formed by base) displaces the sulfate group intramolecularly to close the ring.

Materials & Reagents
  • Substrate: 1-Amino-2-methylpropan-2-ol (1.0 equiv).

  • Reagent: Ethylene Sulfate (1.0–1.1 equiv).

  • Base: Potassium tert-butoxide (

    
    BuOK) (2.5 equiv).
    
  • Solvent: Dichloromethane (DCM) for step 1; THF/Toluene for step 2.

  • Temperature: 0°C to Reflux.

Step-by-Step Procedure
  • Sulfate Opening (N-Alkylation):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-amino-2-methylpropan-2-ol (10 mmol, 0.89 g) in anhydrous DCM (20 mL).

    • Cool the solution to 0°C using an ice bath.

    • Add Ethylene Sulfate (10 mmol, 1.24 g) portion-wise over 5 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours .

    • Checkpoint: A white precipitate (the zwitterionic intermediate) often forms. This is normal.

    • Remove the solvent under reduced pressure (rotary evaporator) to yield the crude zwitterionic sulfate intermediate.

  • Cyclization (Ring Closure):

    • Re-suspend the crude solid in anhydrous THF (30 mL).

    • Add

      
      BuOK  (25 mmol, 2.80 g) in one portion.
      
    • Heat the reaction mixture to 60°C (or gentle reflux) for 4–12 hours .

    • Monitoring: Monitor via TLC (stain with Ninhydrin or KMnO

      
      ) or LC-MS. The zwitterion peak will disappear, and the morpholine mass (M+H) will appear.
      
  • Work-up & Purification:

    • Cool to RT. Quench with saturated aqueous NH

      
      Cl (10 mL).
      
    • Extract with DCM (

      
       mL).[1] Note: Morpholines can be water-soluble; salting out the aqueous layer with NaCl is recommended.
      
    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[1]
    • Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10).

    • Yield Expectation: 75–90%.

Author's Note: This method retains the stereochemistry of the starting amino alcohol because the chiral center (if present) is not part of the electrophilic displacement [1].

Protocol B: The Morpholinone Reduction Route (Alternative)

If Ethylene Sulfate is unavailable, or if the target requires a carbonyl handle (e.g., for further functionalization before reduction), the "Morpholinone" route is the industry standard. This involves acylation of the amino alcohol followed by an intramolecular Williamson ether synthesis.

Workflow Diagram

MorpholinoneRoute SM 1-Amino-2-methylpropan-2-ol Step1 Step 1: Acylation (Cl-CH2-COCl, DCM, Et3N) SM->Step1 Inter Intermediate: Chloroacetamide Step1->Inter Step2 Step 2: Cyclization (tBuOK, tBuOH/THF) Inter->Step2 Lactam 6,6-Dimethylmorpholin-3-one Step2->Lactam Step3 Step 3: Reduction (LiAlH4 or BH3-THF) Lactam->Step3 Product 2,2-Dimethylmorpholine Step3->Product

Figure 2: Step-wise synthesis via the lactam intermediate.

Step-by-Step Procedure
  • Acylation:

    • Dissolve 1-amino-2-methylpropan-2-ol (10 mmol) and Triethylamine (12 mmol) in DCM (30 mL) at 0°C.

    • Add Chloroacetyl chloride (11 mmol) dropwise.

    • Stir at RT for 2 hours. Wash with 1N HCl, then brine. Dry and concentrate.

    • Product:

      
      -(2-hydroxy-2-methylpropyl)-2-chloroacetamide.
      
  • Cyclization:

    • Dissolve the crude amide in

      
      BuOH  or THF  (0.1 M).
      
    • Add

      
      BuOK  (2.0 equiv).
      
    • Stir at RT for 2 hours. The alkoxide attacks the alkyl chloride to close the ring.

    • Work-up: Aqueous quench, extraction with EtOAc.

    • Product: 6,6-dimethylmorpholin-3-one.

  • Reduction:

    • Dissolve the lactam in anhydrous THF .

    • Add LiAlH

      
        (2.0–3.0 equiv) carefully at 0°C.
      
    • Reflux for 4–6 hours.

    • Fieser Work-up: Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the white precipitate.
    • Concentrate filtrate to obtain the final morpholine.[2]

Critical Comparison & Data

FeatureProtocol A (Ethylene Sulfate)Protocol B (Morpholinone)
Step Count 1 (Telescoped)3
Overall Yield High (75–90%)Moderate (50–65%)
Atom Economy HighLower (Loss of carbonyl oxygen)
Stereochemistry Retained (Stereospecific)Retained
Safety Profile Caution: Ethylene Sulfate is an alkylating agent.Caution: LiAlH

is pyrophoric.
Cost Low (Reagents are cheap)Low

Troubleshooting & Optimization

  • Issue: Poor Cyclization in Protocol A.

    • Cause: Incomplete formation of the zwitterion or insufficient base strength.

    • Solution: Ensure the first step (DCM) runs long enough to precipitate the intermediate. Switch solvent to Toluene for the second step to allow higher temperatures (

      
      C) if the steric bulk is extreme (e.g., 2,2-diphenyl).
      
  • Issue: Water Solubility of Product.

    • Solution: 2,2-disubstituted morpholines are often hygroscopic oils. During extraction, saturate the aqueous phase with K

      
      CO
      
      
      
      or NaCl. If extraction fails, use cation exchange resin (SCX-2) for purification: Load crude, wash with MeOH, elute with 2M NH
      
      
      in MeOH.

References

  • Primary Protocol Source (Ethylene Sulfate): Ortiz, K. G.; Brusoe, A. T.; An, J.; Chong, E.; Wu, L. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc.[3]2024 , 146, 29847–29856.[3] [Link]

  • Advanced Modular Synthesis (Oxazetidine Route): Imre, T.; et al. "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." J. Org.[3] Chem.2023 , 88, 6566–6579. [Link]

  • General Review of Morpholine Synthesis: Palchykov, V. A. "Recent progress in the synthesis of morpholines." Organic & Biomolecular Chemistry2019 , 17, 6917. [Link]

  • Medicinal Chemistry Context (Metabolic Stability): Muller, K.; Faeh, C.; Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science2007 , 317, 1881–1886. (Discusses gem-disubstitution effects). [Link]

Sources

Application

protocol for N-alkylation of 2,2-Dicyclopropylmorpholine

Application Note: Protocol for N-Alkylation of 2,2-Dicyclopropylmorpholine Executive Summary This technical guide details the protocols for the N-alkylation of 2,2-dicyclopropylmorpholine , a specialized heterocyclic bui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for N-Alkylation of 2,2-Dicyclopropylmorpholine

Executive Summary

This technical guide details the protocols for the N-alkylation of 2,2-dicyclopropylmorpholine , a specialized heterocyclic building block.[1][2][3] While the morpholine scaffold is ubiquitous in medicinal chemistry, the gem-dicyclopropyl substitution at the C2 position introduces unique steric and conformational constraints that distinguish its reactivity from unsubstituted morpholine.[1][2][3]

This guide prioritizes Reductive Amination as the primary method for mono-alkylation due to its high selectivity and mild conditions, preventing the ring-opening of the cyclopropyl moieties.[1][2][3] A secondary method, Direct Nucleophilic Substitution (


) , is provided for substrates where reductive pathways are non-viable.[1][2][3]

Chemical Profile & Strategic Analysis

Before initiating synthesis, one must understand the substrate's specific electronic and steric environment.[1][2][3]

  • Substrate: 2,2-Dicyclopropylmorpholine[1][2][4][3][5][6][7]

  • CAS: 1864222-83-2[1][2][4][3][6][7]

  • Molecular Weight: 167.25 g/mol [1][2][3][5]

  • pKa (Estimated): ~8.2 – 8.5 (Secondary Amine)[1][2][3]

Critical Structural Considerations:

  • Distal Steric Bulk: The gem-dicyclopropyl groups are located at C2.[1][2][3] While the reactive center is the Nitrogen at N4, the C2-substitution locks the morpholine ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1][2][3] This can subtly retard the rate of N-alkylation compared to unsubstituted morpholine.[1][2][3]

  • Cyclopropyl Stability: The cyclopropane ring has significant ring strain (~27.5 kcal/mol).[1][3] While generally stable to basic alkylation conditions, it is susceptible to acid-catalyzed ring opening (homo-Michael addition type pathways) under strong acidic conditions or high temperatures.[1][2][3]

    • Operational Constraint: Avoid strong Brønsted acids (pH < 2) and harsh Lewis acids (e.g.,

      
      ) during workup.[1][2][3]
      

Decision Matrix: Method Selection

The choice of alkylation method depends on the available electrophile and the desired selectivity.[1][2][3]

MethodSelection Start Target: N-Alkyl-2,2-Dicyclopropylmorpholine CheckElectrophile Available Electrophile? Start->CheckElectrophile Aldehyde Aldehyde / Ketone CheckElectrophile->Aldehyde Carbonyl Source Halide Alkyl Halide / Tosylate CheckElectrophile->Halide Leaving Group Source MethodA METHOD A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB METHOD B: Direct S_N2 Alkylation (Risk of Over-alkylation) Halide->MethodB ConsiderationsA Reagent: STAB or NaCNBH3 Solvent: DCE or DCM Temp: 0°C to RT MethodA->ConsiderationsA ConsiderationsB Reagent: K2CO3 or DIPEA Solvent: ACN or DMF Temp: 60-80°C MethodB->ConsiderationsB

Figure 1: Decision matrix for selecting the optimal alkylation pathway.

Protocol A: Reductive Amination (Preferred)[1][2][4]

Rationale: This method is the "Gold Standard" for secondary amines.[1][3] It avoids the formation of quaternary ammonium salts (over-alkylation) and proceeds under mild conditions compatible with the cyclopropyl groups.[2][3]

Reagents:

  • Amine: 2,2-Dicyclopropylmorpholine (1.0 equiv)[1][2][3][5]

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)[1][2][3]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2][3]

  • Acid Catalyst: Acetic Acid (AcOH) (catalytic, optional)[1][2][3]

Step-by-Step Procedure:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 2,2-dicyclopropylmorpholine (1.0 mmol, 167 mg) in anhydrous DCE (5.0 mL).

  • Imine Formation: Add the Aldehyde (1.1 mmol).[1][3]

    • Note: If using a ketone or a sterically hindered aldehyde, add Acetic Acid (1-2 drops) to catalyze iminium ion formation.[1][2][3]

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

    • Why STAB? It is milder than

      
       and 
      
      
      
      , reducing the iminium ion selectively without reducing the aldehyde/ketone substrate itself.[1][2][3]
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS for the disappearance of the amine (m/z 168 [M+H]+).[2][3]

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL). Do not use strong acid.[1][2][3]
      
    • Extract with DCM (3 x 10 mL).[2][3]

    • Wash combined organics with Brine, dry over

      
      , and concentrate
      in vacuo.[1][2][3]
      
  • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

Protocol B: Direct Alkylation ( )

Rationale: Used when the alkyl group is available as a halide (Cl, Br, I) or sulfonate.[1][2][3] This method requires careful stoichiometry control to prevent quaternization.[1][2][3]

Reagents:

  • Amine: 2,2-Dicyclopropylmorpholine (1.0 equiv)[1][2][3][5]

  • Electrophile: Alkyl Halide (1.0 – 1.1 equiv)[1][2][3]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)[1][2][3]
  • Solvent: Acetonitrile (ACN) (Preferred) or DMF.[1][2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,2-dicyclopropylmorpholine (1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Base Addition: Add powdered, dry

    
      (2.0 mmol).
    
  • Alkylation: Add the Alkyl Halide (1.0 equiv) dropwise.[1][3]

    • Critical: Do not add excess halide.[1][2][3] Excess leads to the quaternary ammonium salt.[1][2][3]

  • Heating: Heat the reaction to 60°C.

    • Note: The gem-dicyclopropyl bulk may require slightly higher temperatures than standard morpholine, but monitor closely.[1][2][3]

  • Monitoring: Check LCMS at 2 hours. If starting material persists, add 0.1 equiv of alkyl halide.[1][2][3]

  • Workup: Filter off solids (

    
    /KX). Concentrate the filtrate. Partition between EtOAc and Water.[1][2][3] Dry and purify.[1][2][3][8]
    

Quality Control & Validation

Successful synthesis must be validated using orthogonal analytical techniques.

Table 1: Expected Analytical Signatures

TechniqueParameterExpected Observation
1H NMR Cyclopropyl RegionMultiplets at 0.2 – 0.6 ppm (4H).[1][2][3] Distinctive high-field signals.
1H NMR Morpholine RingSignals at 2.5 – 3.7 ppm .[1][2][3] The

adjacent to N will shift upon alkylation.[1][2][3]
LCMS Mass ShiftParent ion

.[1][2][3]
TLC

Value
Product usually higher

(less polar) than starting amine in MeOH/DCM.[1][2][3]

Self-Validating Check:

  • The "Double-Spot" Test: If TLC shows a very polar spot at the baseline that does not move with MeOH/DCM, you have likely over-alkylated to the quaternary ammonium salt.[1][2][3]

  • Cyclopropyl Integrity: If the NMR region at 0.2-0.6 ppm disappears or shifts downfield to >1.0 ppm, the cyclopropyl ring may have opened (unlikely in these protocols, but possible in acidic side-reactions).[1][2][3]

References

  • Synthesis of Morpholines: P. Wipf et al., "General Synthesis of Morpholines," Journal of Organic Chemistry, 2008.[1][2][3] Link[1][2][3]

  • Reductive Amination Protocols: Abdel-Magid, A. F. et al., "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride," Journal of Organic Chemistry, 1996.[1][2][3] Link[1][2][3]

  • Cyclopropyl Stability: H. Lebel et al., "Stereoselective Cyclopropanation Reactions," Chemical Reviews, 2003.[1][2][3] Link[1][2][3]

  • 2,2-Dicyclopropylmorpholine Data: PubChem Compound Summary for CID 121207228.[1][2][3][5] Link

Sources

Method

Application Note: High-Throughput Characterization of 2,2-Dicyclopropylmorpholine Utilizing HPLC and GC-MS Methodologies

Abstract This technical guide provides a comprehensive framework for the analytical characterization of 2,2-Dicyclopropylmorpholine, a novel morpholine derivative with significant potential in pharmaceutical development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 2,2-Dicyclopropylmorpholine, a novel morpholine derivative with significant potential in pharmaceutical development. Recognizing the critical need for robust and reliable analytical methods to ensure product quality, safety, and efficacy, this document details the development and application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) protocols. As a Senior Application Scientist, this guide is structured to not only provide step-by-step procedures but also to elucidate the scientific rationale behind the methodological choices, thereby empowering researchers, scientists, and drug development professionals to adapt and optimize these methods for their specific needs. The protocols are designed as self-validating systems, grounded in established principles of analytical chemistry and regulatory expectations.

Introduction: The Analytical Imperative for 2,2-Dicyclopropylmorpholine

2,2-Dicyclopropylmorpholine is a heterocyclic compound of emerging interest in medicinal chemistry. Its unique structural motif, featuring bulky dicyclopropyl groups at the C2 position, imparts distinct physicochemical properties that necessitate tailored analytical approaches. The development of any new pharmaceutical entity is contingent upon a thorough understanding of its identity, purity, and stability, all of which are established through rigorous analytical testing.[1][2][3][4] This application note addresses this need by presenting starting-point methodologies for both chromatographic separation and mass spectrometric identification of 2,2-Dicyclopropylmorpholine.

The analytical method development process is a systematic endeavor to create procedures that deliver consistent and reliable results.[3][5] For a molecule like 2,2-Dicyclopropylmorpholine, which lacks a strong native chromophore, derivatization is a key consideration for enhancing detectability in HPLC-UV analysis. Similarly, its polarity may pose challenges for direct GC-MS analysis, making derivatization a valuable tool to improve volatility and chromatographic performance.[6][7]

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high efficiency, reproducibility, and versatility.[8][9] For a non-UV-absorbing compound like 2,2-Dicyclopropylmorpholine, a pre-column derivatization strategy is employed to introduce a chromophore, enabling sensitive UV detection.

Rationale for Method Development Choices
  • Derivatization Agent: 1-Naphthyl isothiocyanate (NIT) is selected as the derivatizing agent. It reacts with the secondary amine of the morpholine ring to form a stable thiourea derivative that exhibits strong UV absorbance.[10][11] This approach has been successfully applied to the analysis of morpholine in various matrices.[10][11]

  • Stationary Phase: A C18 reversed-phase column is chosen for its broad applicability and ability to retain the relatively nonpolar derivatized analyte. The hydrophobicity of the naphthyl group and the dicyclopropyl moieties suggests good retention on this stationary phase.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is proposed. This allows for efficient separation of the derivatized analyte from potential impurities and unreacted derivatizing agent. The buffer controls the pH and ensures consistent ionization of any residual polar functional groups.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the 1-naphthylthiourea derivative is optimal for sensitivity.

HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Start Weigh Sample/Standard Dissolve Dissolve in Diluent (e.g., Acetonitrile) Prep_Start->Dissolve Derivatize Add 1-Naphthyl isothiocyanate (NIT) Solution Dissolve->Derivatize React Incubate to Form Thiourea Derivative Derivatize->React Quench Quench Reaction (if necessary) React->Quench Filter Filter through 0.45 µm Syringe Filter Quench->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Calibrated Standard Curve Integrate->Quantify Report Report Results (Purity, Assay) Quantify->Report

Caption: Workflow for HPLC analysis of 2,2-Dicyclopropylmorpholine via pre-column derivatization.

Detailed HPLC Protocol

1. Reagents and Materials:

  • 2,2-Dicyclopropylmorpholine reference standard

  • 1-Naphthyl isothiocyanate (NIT), 98% purity

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Preparation of Solutions:

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile.

  • Derivatizing Reagent: 1 mg/mL 1-Naphthyl isothiocyanate in acetonitrile. Prepare fresh daily.

  • Standard Stock Solution: Accurately weigh and dissolve 2,2-Dicyclopropylmorpholine reference standard in diluent to a final concentration of 1 mg/mL.

  • Working Standard Solution for Derivatization: Dilute the Standard Stock Solution with diluent to a concentration of 100 µg/mL.

3. Derivatization Procedure:

  • To 1.0 mL of the Working Standard Solution (or sample solution), add 1.0 mL of the Derivatizing Reagent.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes in a heating block.

  • Cool the solution to room temperature.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions:

ParameterRecommended Setting
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 20 mM KH₂PO₄, pH 4.0B: Acetonitrile
Gradient 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or UV-Vis
Detection Wavelength 230 nm (or λmax of the derivative)

5. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[12][13][14][15]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][16] Due to the polarity of the morpholine moiety, direct analysis of 2,2-Dicyclopropylmorpholine can be challenging. A derivatization step to increase volatility and improve peak shape is highly recommended.

Rationale for Method Development Choices
  • Derivatization Strategy: Silylation is a common and effective derivatization technique for amines in GC analysis.[17][18] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst are effective in replacing the active hydrogen on the secondary amine with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility.

  • GC Column: A mid-polarity column, such as a DB-1701 or equivalent (e.g., 14% cyanopropylphenyl polysiloxane), is a good starting point.[19] This provides a different selectivity compared to standard nonpolar phases and can be advantageous for separating the analyte from structurally similar impurities.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra and enabling library matching.

  • Mass Spectrometry: The mass spectrum of cyclic amines often shows a discernible molecular ion peak.[20] Characteristic fragmentation patterns, such as alpha-cleavage, are expected and can be used for structural confirmation.[20][21][22] The presence of an odd number of nitrogen atoms in 2,2-Dicyclopropylmorpholine will result in an odd-numbered molecular ion, adhering to the Nitrogen Rule.[21][22]

GC-MS Experimental Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Prep_Start_GC Weigh Sample/Standard Dissolve_GC Dissolve in Aprotic Solvent (e.g., Dichloromethane) Prep_Start_GC->Dissolve_GC Derivatize_GC Add BSTFA + 1% TMCS Dissolve_GC->Derivatize_GC React_GC Incubate to Form TMS Derivative Derivatize_GC->React_GC Inject_GC Inject into GC-MS System React_GC->Inject_GC Separate_GC Separation on GC Column (Temperature Program) Inject_GC->Separate_GC Ionize_GC Electron Ionization (EI) Separate_GC->Ionize_GC Analyze_MS Mass Analysis (Scan Mode) Ionize_GC->Analyze_MS Extract_Chroma Extract Total Ion Chromatogram (TIC) Analyze_MS->Extract_Chroma Analyze_Spectra Analyze Mass Spectrum of Target Peak Extract_Chroma->Analyze_Spectra Identify Confirm Structure via Fragmentation Pattern Analyze_Spectra->Identify Profile_Impurities Identify and Profile Impurities Identify->Profile_Impurities

Caption: Workflow for GC-MS analysis of 2,2-Dicyclopropylmorpholine with silylation derivatization.

Detailed GC-MS Protocol

1. Reagents and Materials:

  • 2,2-Dicyclopropylmorpholine reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (anhydrous, analytical grade)

  • Pyridine (anhydrous, analytical grade)

  • GC vials with inserts

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve 2,2-Dicyclopropylmorpholine reference standard in dichloromethane to a final concentration of 1 mg/mL.

3. Derivatization Procedure:

  • Transfer 100 µL of the Standard Stock Solution (or sample solution) into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the dried residue.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

ParameterRecommended Setting
Instrument Agilent 7890B GC with 5977A MSD or equivalent
Column DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Energy 70 eV
Mass Scan Range 40 - 450 amu

5. Expected Mass Spectrum: The mass spectrum of the TMS-derivatized 2,2-Dicyclopropylmorpholine is expected to show a molecular ion (M⁺). Key fragmentation pathways for cyclic amines include alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[20][21][22] This results in the formation of a stable, nitrogen-containing cation. The presence of the dicyclopropyl groups will influence the fragmentation, potentially leading to characteristic losses of cyclopropyl radicals.

Summary of Methodologies

The following table provides a comparative overview of the starting parameters for the HPLC and GC-MS characterization of 2,2-Dicyclopropylmorpholine.

FeatureHPLC MethodGC-MS Method
Primary Application Purity and AssayIdentification and Impurity Profiling
Derivatization Required: 1-Naphthyl isothiocyanateRecommended: BSTFA + 1% TMCS
Principle of Separation Reversed-Phase PartitionGas-Liquid Partition
Stationary Phase C18 SilicaMid-Polarity (e.g., DB-1701)
Mobile/Carrier Phase Acetonitrile/Phosphate BufferHelium
Detection UV-Vis (DAD)Mass Spectrometry (EI)
Key Advantage Quantitative AccuracyStructural Confirmation

Conclusion

The analytical methods detailed in this application note provide a robust starting point for the comprehensive characterization of 2,2-Dicyclopropylmorpholine. The HPLC method, incorporating pre-column derivatization, is well-suited for accurate purity and assay determinations. The GC-MS method, also employing derivatization, offers a powerful tool for structural confirmation and the identification of volatile impurities. It is imperative that these methods undergo rigorous validation to demonstrate their suitability for their intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[12][13][14][15] The scientific rationale provided for each experimental choice is intended to facilitate method optimization and troubleshooting, ultimately ensuring the generation of high-quality, reliable analytical data essential for the successful development of 2,2-Dicyclopropylmorpholine as a pharmaceutical candidate.

References

  • Vertex AI Search. (2023). Liquid phase method for morpholine.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 523-528.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8560492.
  • Analytical Chemistry. (2023).
  • ACS Publications. (n.d.).
  • Emery Pharma. (2023).
  • European Medicines Agency. (2005). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • JoVE. (2023). Video: Mass Spectrometry of Amines.
  • BenchChem. (n.d.).
  • Analyst (RSC Publishing). (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Whitman College. (n.d.). GCMS Section 6.15.
  • ResearchGate. (n.d.). 2.1.2.
  • Pharmaguideline. (n.d.). Steps for Analytical Method Development.
  • European Medicines Agency. (2006). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Lab Manager. (2025).
  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Phenomenex. (n.d.).
  • National Center for Biotechnology Information. (2024).
  • ResearchGate. (2020).
  • Pharmaguideline. (n.d.). Steps for Analytical Method Development.
  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.
  • AMSbiopharma. (2025).
  • Altus Formulation. (n.d.). What are analytical method development services?.
  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.
  • National Center for Biotechnology Information. (n.d.).
  • Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • YouTube. (2022).

Sources

Application

Application Note: Comprehensive Bioactivity Profiling of 2,2-Dicyclopropylmorpholine

Executive Summary 2,2-Dicyclopropylmorpholine (CAS: 1864222-83-2) represents a specialized structural modification of the privileged morpholine pharmacophore. While morpholine rings are ubiquitous in FDA-approved therape...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dicyclopropylmorpholine (CAS: 1864222-83-2) represents a specialized structural modification of the privileged morpholine pharmacophore. While morpholine rings are ubiquitous in FDA-approved therapeutics (e.g., Reboxetine, Gefitinib, Linezolid), the introduction of geminal dicyclopropyl groups at the C2 position is a strategic medicinal chemistry tactic designed to modulate lipophilicity , metabolic stability , and steric selectivity .

This Application Note provides a rigorous framework for characterizing the biological activity of 2,2-Dicyclopropylmorpholine. Unlike standard morpholine screens, this protocol addresses the unique physicochemical properties introduced by the bulky, lipophilic cyclopropyl moieties. The guide is structured to validate the compound as a high-value scaffold for Central Nervous System (CNS) targets and kinase inhibition.

Structural Logic & Assay Strategy

To develop effective assays, one must first understand the "Design Intent" of the molecule. The gem-dicyclopropyl substitution serves three likely functions:

  • Metabolic Blockade: The C2 position of morpholine is susceptible to oxidative metabolism (CYP450). Cyclopropyl groups act as steric shields and bioisosteres, potentially extending half-life (

    
    ).
    
  • Conformational Locking: The bulk restricts the flexibility of the morpholine ring, potentially freezing it in a bioactive conformation favorable for specific receptors (e.g., Sigma-1, SLC6 transporters).

  • Lipophilicity Modulation: Increases LogP/LogD to enhance Blood-Brain Barrier (BBB) penetration without the metabolic liability of simple alkyl chains.

Strategic Screening Cascade

The following workflow visualizes the logical progression from chemical validation to functional profiling.

ScreeningCascade Start 2,2-Dicyclopropylmorpholine (Sample Prep) PhysChem Module 1: Physicochemical (LogD, pKa, Sol) Start->PhysChem QC Check ADME Module 2: ADME & Stability (Microsomal, PAMPA) PhysChem->ADME If Soluble Target Module 3: Target Profiling (Kinase vs. GPCR) ADME->Target If Stable Safety Module 4: Safety/Tox (hERG, Cytotox) Target->Safety Hit Confirmation Kinase Kinase Assay (ADP-Glo) Target->Kinase Pathway A: PI3K/mTOR CNS Radioligand Binding Target->CNS Pathway B: Monoamines

Figure 1: Hit-to-Lead Screening Cascade for 2,2-Dicyclopropylmorpholine.

Module 1: Physicochemical Characterization

Before biological testing, the unique lipophilicity of the dicyclopropyl moiety requires specific solubilization protocols.

Solubility & Stock Preparation

The cyclopropyl groups significantly increase hydrophobicity compared to unsubstituted morpholine.

  • Challenge: Free base may precipitate in aqueous buffers at neutral pH.

  • Protocol:

    • Dissolve 10 mg of 2,2-Dicyclopropylmorpholine in 100% DMSO to create a 10 mM Stock Solution .

    • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

    • Critical Step: Perform a "Solubility Limit Test" in the assay buffer (e.g., PBS pH 7.4). Dilute stock 1:100 (100 µM) and measure absorbance at 600nm (turbidity) to ensure no precipitation occurs during bioassays.

Lipophilicity (LogD) Determination

Method: Shake-Flask Method (Miniaturized) Rationale: Predicts CNS penetration.

  • Phase System: 1-Octanol / Phosphate Buffer (pH 7.4).

  • Target Range: For CNS activity, the ideal LogD is 2.0–3.5. 2,2-Dicyclopropylmorpholine is expected to shift the LogD of morpholine (-0.86) into this positive range.

Module 2: In Vitro ADME Profiling (Metabolic Stability)

This is the most critical validation step. The hypothesis is that the 2,2-disubstitution blocks metabolic attack.

Microsomal Stability Assay Protocol

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Internal Standard: Propranolol (High turnover control) and Warfarin (Low turnover control).

Procedure:

  • Incubation: Pre-warm 1 µM test compound with microsomes in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis: Plot ln(% remaining) vs. time. The slope


 determines 

.

Success Criteria:

minutes indicates successful metabolic blockade by the cyclopropyl groups.

Module 3: Target Deconvolution (Pharmacology)

Based on the morpholine scaffold's history, two primary biological activities should be assayed: Kinase Inhibition (PI3K/mTOR pathway) and Monoamine Transporter Modulation (CNS).

Pathway A: PI3K/mTOR Kinase Assay

Morpholine oxygens often form hydrogen bonds with the "hinge region" of kinases (e.g., Val882 in PI3K).

Method: ADP-Glo™ Kinase Assay (Luminescence). Rationale: Measures ADP formed from a kinase reaction; highly sensitive for ATP-competitive inhibitors.

Protocol:

  • Enzyme Prep: Dilute PI3K

    
     or mTOR enzyme in reaction buffer (HEPES, 
    
    
    
    , EGTA).
  • Compound Addition: Add 2,2-Dicyclopropylmorpholine (11-point dose response, 0.1 nM to 10 µM).

  • Substrate: Add PIP2:PS lipid substrate (for PI3K) or p70S6K peptide (for mTOR) + Ultra-pure ATP.

  • Incubation: 60 min at Room Temp.

  • Detection: Add ADP-Glo Reagent (40 min)

    
     Kinase Detection Reagent (30 min).
    
  • Read: Measure Luminescence (RLU).

Pathway B: Monoamine Transporter Binding (CNS)

Morpholine derivatives are classic scaffolds for SERT/NET/DAT inhibitors (e.g., Reboxetine).

Method: Radioligand Competition Binding. Target: Human Recombinant Transporters (HEK293 cells).

TargetRadioligandReference Compound
SERT [³H]ParoxetineFluoxetine
NET [³H]NisoxetineDesipramine
DAT [³H]WIN 35,428GBR 12909

Protocol:

  • Membrane Prep: Homogenize transfected HEK293 cells.

  • Competition: Incubate membranes with fixed concentration of Radioligand (

    
     value) + varying concentrations of 2,2-Dicyclopropylmorpholine.
    
  • Equilibrium: Incubate 2 hours at 4°C (to prevent uptake, focus on binding).

  • Harvest: Rapid filtration through GF/B filters using a cell harvester.

  • Count: Liquid Scintillation Counting (LSC).

  • Result: Calculate

    
     and 
    
    
    
    .

Module 4: Safety & Toxicology

Secondary amines can interact with the hERG potassium channel, posing a cardiac safety risk (QT prolongation).

hERG Inhibition (Automated Patch Clamp)

System: QPatch or SyncroPatch (High-throughput electrophysiology). Protocol:

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Seal: Establish G

    
     seal in Whole-Cell configuration.
    
  • Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

  • Perfusion: Apply 2,2-Dicyclopropylmorpholine (1 µM and 10 µM).

  • Analysis: Measure inhibition of tail current amplitude.

    • Flag: >50% inhibition at 10 µM indicates cardiac risk.

Data Reporting & Interpretation

Summarize results in a standardized "Lead Profile Table":

ParameterAssay TypeDesirable OutcomeImplication
Solubility Kinetic (PBS)> 50 µMSuitable for IV/Oral dosing
Metabolic Stability HLM (

)
> 30 minCyclopropyls effectively block C2-oxidation
Kinase Potency PI3K/mTOR (

)
< 100 nMPotential Oncology Candidate
CNS Potency SERT/NET (

)
< 50 nMPotential Antidepressant/Anxiolytic
Safety hERG (

)
> 10 µMLow Cardiac Liability

References

  • Morpholine Scaffold Review: Kourounakis, A. P., et al. (2019). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.

  • Cyclopropyl Bioisosteres: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry.

  • Kinase Assay Protocols: Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies.

  • Microsomal Stability Guidelines: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • hERG Safety Screening: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature.[1][2]

Sources

Method

Application Notes &amp; Protocols for the Investigation of 2,2-Dicyclopropylmorpholine Derivatives in Anticancer Research

Abstract The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique physicochemical properties often impart favorable pharmacokinetics and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique physicochemical properties often impart favorable pharmacokinetics and potent biological activity. This guide introduces a novel class of compounds, the 2,2-dicyclopropylmorpholine derivatives, conceptualized for anticancer research. The gem-dicyclopropyl group at the C2 position is a bioisosteric replacement for a tert-butyl group, designed to introduce conformational rigidity and explore novel interactions with biological targets. This document provides a comprehensive framework for the preclinical in vitro evaluation of these compounds, using a hypothetical lead candidate, DCM-1 , as an exemplar. We detail a logical workflow from initial cytotoxicity screening to in-depth mechanism of action studies, including step-by-step protocols for key assays and the rationale behind their application.

Introduction: The Rationale for 2,2-Dicyclopropylmorpholine Derivatives

The search for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge in oncology. Heterocyclic compounds are a cornerstone of this effort, with the morpholine moiety being particularly noteworthy.[1] Its incorporation into molecular structures can enhance aqueous solubility, metabolic stability, and target-binding affinity. Many successful kinase inhibitors, for instance, leverage the morpholine scaffold to interact with the hinge region of the ATP-binding pocket.

The 2,2-dicyclopropylmorpholine scaffold represents a strategic evolution of this theme. The introduction of a strained cyclopropyl ring system can influence molecular conformation and lipophilicity, potentially unlocking new binding modes or improving cell permeability. This guide outlines the essential experimental protocols to characterize the anticancer potential of such novel derivatives.

Preclinical Evaluation Workflow

A systematic approach is crucial for the efficient evaluation of novel chemical entities. The workflow begins with broad screening to identify cytotoxic activity and progressively narrows the focus to elucidate the specific molecular mechanism.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Target Validation a Synthesis & Purification of DCM-1 b MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) a->b Test Compound c Apoptosis Assay (Annexin V / PI Staining) b->c Active Compound Identified d Cell Signaling Pathway Analysis (Western Blot) c->d Confirm Apoptotic Pathway e Kinase Profiling / Target Engagement d->e Pathway Identified f In Vivo Xenograft Models e->f Validate Target & Efficacy

Figure 1: A logical workflow for the preclinical in vitro evaluation of novel anticancer candidates like DCM-1.

Protocol I: In Vitro Cytotoxicity Screening via MTT Assay

Causality: The first essential step is to determine if a compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[2] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals, providing a quantitative measure of cell viability.[2] Screening against a panel of cell lines from different cancer types (e.g., breast, lung, colon) is crucial to identify potential selectivity.

Quantitative Data Summary (Hypothetical)

The anti-proliferative activity of our hypothetical compound, DCM-1 , is assessed after a 72-hour incubation period. The half-maximal inhibitory concentration (IC50) is calculated from dose-response curves.

Cell LineCancer TypeIC50 for DCM-1 (µM)
MCF-7 Breast Adenocarcinoma0.087
A549 Lung Carcinoma0.033
HCT-116 Colon Carcinoma0.150
Vero Normal Kidney (Control)> 25

Note: Data is illustrative. The high IC50 against a normal cell line like Vero suggests potential cancer cell selectivity, a desirable trait for a therapeutic candidate.[3]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a 2X stock solution of DCM-1 (and control compounds) in the appropriate cell culture medium. Perform a serial dilution to create a range of concentrations. A solvent control (e.g., DMSO at <0.5%) must be included.[5]

    • Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the corresponding wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.[6]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[2]

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, only viable cells will produce visible purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.[4]

    • Gently mix on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.[2]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

    • Calculate cell viability as a percentage relative to the solvent-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol II: Mechanism of Action - Apoptosis Induction

Causality: Once a compound is confirmed to be cytotoxic, the next logical step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs as it typically avoids inducing an inflammatory response.[3] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for quantifying apoptosis via flow cytometry.[8] Healthy cells maintain phosphatidylserine (PS) on the inner leaflet of the plasma membrane. Early in apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[8]

G cluster_0 Annexin V: Negative PI: Negative cluster_1 Annexin V: Positive PI: Negative cluster_2 Annexin V: Positive PI: Positive a PS b Plasma Membrane c PS d Plasma Membrane e PS f Leaky Membrane g PI

Figure 2: Principle of the Annexin V/PI apoptosis assay, distinguishing cell populations.

Quantitative Data Summary (Hypothetical)

A549 cells were treated with DCM-1 at its IC50 and 5x IC50 concentration for 24 hours.

Treatment Group% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control 94.1 ± 1.53.5 ± 0.81.2 ± 0.31.2 ± 0.4
DCM-1 (IC50) 55.3 ± 3.125.2 ± 2.115.8 ± 1.93.7 ± 0.9
DCM-1 (5x IC50) 18.9 ± 2.845.8 ± 4.530.3 ± 2.75.0 ± 1.1

Note: Data is illustrative, showing a dose-dependent increase in early and late apoptotic cell populations, strongly suggesting that DCM-1's cytotoxic effect is mediated through the induction of apoptosis.

Step-by-Step Methodology
  • Cell Treatment:

    • Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours.

    • Treat cells with vehicle control and desired concentrations of DCM-1 for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with the collected supernatant from the first step. This is critical to ensure all cell populations are analyzed.[10]

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[10]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the samples on a flow cytometer within one hour.[11]

    • Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates correctly.

    • Collect data for at least 10,000 events per sample. Analyze the quadrants to quantify live, early apoptotic, late apoptotic, and necrotic cell populations.

Protocol III: Investigating Cell Signaling Pathways via Western Blot

Causality: To develop a targeted therapy, it is essential to understand which signaling pathways are disrupted by the compound. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[3] Many morpholine-containing compounds are known to be mTOR inhibitors.[1] Western blotting allows for the detection and semi-quantification of specific proteins to determine if DCM-1 affects the activation state (phosphorylation) of key pathway components like AKT and mTOR.[12][13]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (Phosphorylates) mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Growth & Survival S6K->Proliferation eIF4E->Proliferation Inhibition leads to protein synthesis DCM1 Hypothetical Target: DCM-1 DCM1->mTORC1 Inhibits

Figure 3: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival, with the hypothetical inhibitory action of DCM-1.

Step-by-Step Methodology
  • Protein Lysate Preparation:

    • Treat cells with DCM-1 as described in the apoptosis protocol.

    • After treatment, place plates on ice and wash cells with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]

    • Sonicate briefly to shear DNA and reduce viscosity.[14]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[14]

    • Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH) overnight at 4°C with gentle shaking. Antibody dilutions should be as per the manufacturer's recommendation.[14]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[15]

    • Capture the signal using an imaging system or X-ray film.

    • Analyze the band intensities. A decrease in the ratio of phosphorylated protein to total protein after treatment with DCM-1 would indicate pathway inhibition. GAPDH or β-actin serves as a loading control to ensure equal protein loading across lanes.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of novel 2,2-dicyclopropylmorpholine derivatives for anticancer research. By following these detailed protocols, researchers can systematically assess cytotoxicity, determine the mode of cell death, and begin to unravel the underlying mechanism of action. Positive results from this workflow, such as the hypothetical data presented for DCM-1 , would justify advancing the compound to more complex studies, including kinase profiling to identify direct targets and, ultimately, in vivo xenograft models to evaluate efficacy in a physiological context. The unique structural features of this compound class hold promise for the development of next-generation targeted cancer therapies.

References

  • ResearchGate. (2025). Anticancer Activity of Quinoline Derivatives; An Overview.
  • National Center for Biotechnology Information. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
  • MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • ResearchGate. (2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Patsnap Synapse. (2024). What is the mechanism of Dicycloplatin?.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205.
  • National Center for Biotechnology Information. (n.d.). Effect of Dicycloplatin, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis.
  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (n.d.). Guideline for anticancer assays in cells.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine.
  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • University of South Florida Health. (n.d.). Apoptosis Protocols.
  • RSC Publishing. (n.d.). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bio-active Mn(II), Co(II) and Ni(II) complexes.
  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide.
  • PubMed. (n.d.). Effect of dicycloplatin, a novel platinum chemotherapeutical drug, on inhibiting cell growth and inducing cell apoptosis.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
  • MDPI. (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status.
  • ResearchGate. (n.d.). A New Synthesis of 2-(2-Hydroxyalkyl)- and 2-(2-Aminoalkyl)-morpholines via 3-Morpholinones.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology.
  • YouTube. (2020). Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY).
  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
  • University of Washington. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.

Sources

Application

use of 2,2-Dicyclopropylmorpholine in agricultural chemistry research

Application Note: 2,2-Dicyclopropylmorpholine in Next-Generation Fungicide Development Executive Summary 2,2-Dicyclopropylmorpholine is a specialized heterocyclic building block designed to overcome the metabolic liabili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2-Dicyclopropylmorpholine in Next-Generation Fungicide Development

Executive Summary

2,2-Dicyclopropylmorpholine is a specialized heterocyclic building block designed to overcome the metabolic liabilities of traditional morpholine fungicides (e.g., fenpropimorph, tridemorph). While morpholines are potent inhibitors of the ergosterol biosynthesis pathway—specifically targeting


-reductase and 

-isomerase—they often suffer from rapid oxidative metabolism at the

-carbon (C2/C6 positions).

This guide details the application of 2,2-Dicyclopropylmorpholine as a "privileged structure" in agricultural chemistry. The gem-dicyclopropyl substitution at the C2 position serves two critical functions:

  • Metabolic Blockade: It sterically and electronically hinders Cytochrome P450-mediated oxidation at the susceptible

    
    -carbon.
    
  • Lipophilic Tuning: It enhances the logP and alters the conformational landscape of the morpholine ring, potentially improving binding affinity to the sterol isomerase active site.

Chemical Properties & Handling

PropertySpecification
Chemical Name 2,2-Dicyclopropylmorpholine
CAS Number 1864222-83-2
Molecular Formula

Molecular Weight 167.25 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; sparingly soluble in water.
Storage 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Hazards Irritant (Skin/Eye). Handle in a fume hood.

Application I: Synthesis of N-Alkylated Fungicidal Candidates

Objective: To synthesize a lipophilic analog of fenpropimorph using 2,2-Dicyclopropylmorpholine to test for enhanced fungicidal potency.

Rationale: Morpholine fungicides require a lipophilic tail (often a substituted phenyl or alkyl chain) attached to the nitrogen to mimic the high-energy carbocationic intermediate of sterol reduction.

Protocol: N-Alkylation via Nucleophilic Substitution

Reagents:

  • Substrate: 2,2-Dicyclopropylmorpholine (1.0 equiv)

  • Electrophile: 4-(tert-butyl)benzyl bromide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - accelerates reaction via Finkelstein mechanism

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-Dicyclopropylmorpholine (1.0 mmol, 167 mg) in anhydrous ACN (5 mL).

  • Base Addition: Add anhydrous

    
     (2.0 mmol, 276 mg) and KI (0.1 mmol, 16.6 mg). Stir at room temperature for 10 minutes.
    
  • Alkylation: Dropwise add 4-(tert-butyl)benzyl bromide (1.1 mmol, 250 mg) dissolved in 1 mL ACN.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: 20% EtOAc in Hexanes; Stain: Ninhydrin or Dragendorff’s reagent).
    
  • Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in EtOAc (20 mL) and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Data Output:

  • Yield: Expected 75–85%.

  • Characterization: Confirm structure via

    
    -NMR (look for disappearance of NH signal and appearance of benzylic 
    
    
    
    singlet).

Application II: Biological Evaluation (Ergosterol Biosynthesis Inhibition)

Objective: To validate that the 2,2-dicyclopropyl analog retains or enhances inhibition of sterol biosynthesis compared to a standard morpholine.

Mechanism: Morpholines inhibit the


-reductase (ERG24) and 

-isomerase (ERG2), leading to the accumulation of ignosterol and fecosterol, which disrupt fungal membrane integrity.
Protocol: Sterol Profile Analysis via GC-MS

Organism: Saccharomyces cerevisiae (wild type) or Botrytis cinerea (phytopathogen).

Step-by-Step Methodology:

  • Culture: Inoculate fungal strain in Sabouraud Dextrose Broth (SDB). Incubate at

    
     until mid-log phase (
    
    
    
    ).
  • Treatment: Aliquot culture into flasks. Treat with:

    • Control: DMSO (Vehicle)

    • Reference: Fenpropimorph (

      
      )
      
    • Test Compound: 2,2-Dicyclopropyl-N-(4-tert-butylbenzyl)morpholine (

      
      )
      
  • Incubation: Shake at

    
     for 16 hours.
    
  • Saponification: Harvest cells by centrifugation. Resuspend pellets in saponification reagent (10% KOH in 80% EtOH). Reflux at

    
     for 1 hour.
    
  • Extraction: Extract non-saponifiable lipids with n-heptane (

    
    ). Evaporate heptane under 
    
    
    
    stream.
  • Derivatization: Resuspend residue in BSTFA + 1% TMCS (Silylation reagent). Heat at

    
     for 30 mins.
    
  • Analysis: Inject

    
     into GC-MS.
    

Data Interpretation:

  • Effective Inhibition: Decrease in Ergosterol peak (Retention Time ~18.5 min).

  • Morpholine Signature: Accumulation of aberrant sterols: Ignosterol (

    
    -sterol) and Fecosterol  (
    
    
    
    -sterol).
  • Success Metric: If the Test Compound shows higher Ignosterol/Ergosterol ratio than Fenpropimorph, the dicyclopropyl modification has improved potency or uptake.

Visualizations & Pathways

Figure 1: Synthesis & Derivatization Workflow

Caption: One-step N-alkylation of 2,2-Dicyclopropylmorpholine to generate lipophilic fungicide candidates.

SynthesisWorkflow Start 2,2-Dicyclopropylmorpholine (CAS 1864222-83-2) Intermediate Transition State (SN2 Attack) Start->Intermediate Reagent 4-(tert-butyl)benzyl bromide Reagent->Intermediate Conditions K2CO3, KI (cat) ACN, Reflux, 6h Conditions->Intermediate Product N-Alkylated Analog (Fungicide Candidate) Intermediate->Product  -HBr

Figure 2: Mechanism of Action (Ergosterol Pathway Blockade)

Caption: The dual-inhibition point of morpholine fungicides within the fungal sterol biosynthesis pathway.

MOA Lanosterol Lanosterol Fecosterol Fecosterol (Accumulates) Lanosterol->Fecosterol  Multiple Steps Episterol Episterol Fecosterol->Episterol  Blocked by Morpholines Ergosterol Ergosterol (Membrane Integrity) Episterol->Ergosterol Enz1 ERG24 (C-14 Reductase) Enz2 ERG2 (C-8 Isomerase) Inhibitor 2,2-Dicyclopropylmorpholine Derivative Inhibitor->Enz1 Inhibits Inhibitor->Enz2 Inhibits

References

  • American Elements. (n.d.). 2,2-Dicyclopropylmorpholine Product Specifications. Retrieved from [Link]

  • Hollomon, D. W. (1994). Do Morpholine Fungicides Select for Resistance? BCPC Monograph No 60: Fungicide Resistance. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry: Metabolic Stability and Potency. Retrieved from [Link]

  • Kumari, A., & Singh, R. K. (2020).[1][2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Asymmetric Synthesis of Chiral 2,2-Dicyclopropylmorpholine Analogs

Abstract This application note details a robust, scalable protocol for the asymmetric synthesis of chiral 3-substituted-2,2-dicyclopropylmorpholine analogs. By leveraging the Chiral Pool strategy, researchers can convert...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the asymmetric synthesis of chiral 3-substituted-2,2-dicyclopropylmorpholine analogs. By leveraging the Chiral Pool strategy, researchers can convert readily available chiral


-amino acid esters into highly constrained morpholine scaffolds. The inclusion of the gem-dicyclopropyl moiety at the C2 position serves as a "conformational clamp," significantly enhancing metabolic stability and target residence time via the Thorpe-Ingold effect. This guide focuses on the "Double Grignard" addition followed by a cyclization-reduction sequence, ensuring high enantiomeric retention (>98% ee).

Introduction & Strategic Rationale

The "Gem-Dicyclopropyl" Advantage

In modern drug discovery, morpholines are privileged scaffolds due to their solubility and hydrogen-bonding capabilities. However, standard morpholines often suffer from rapid oxidative metabolism at the C2/C3 positions.

Modifying the morpholine ring with a 2,2-dicyclopropyl group offers three distinct advantages:

  • Metabolic Blockade: The steric bulk and lack of abstractable protons at C2 prevent cytochrome P450-mediated oxidation.

  • Conformational Restriction: The cyclopropyl groups impose severe steric constraints, locking the morpholine ring into a specific chair conformation (Thorpe-Ingold effect), which can lower the entropic penalty of binding to a protein target.

  • Lipophilicity Modulation: The cyclopropyl group adds lipophilicity (

    
    ) without the "floppiness" of standard alkyl chains.
    
Synthetic Challenge & Solution

The 2,2-dicyclopropyl moiety creates a quaternary center that is sterically crowded. Traditional alkylation of morpholines at C2 is low-yielding and prone to racemization.

Our Solution: We utilize a Retrosynthetic Disconnection that traces back to chiral


-amino acids. By performing a double nucleophilic addition of cyclopropylmagnesium bromide to an amino ester, we install the bulky C2 groups before ring closure, preserving the chirality at C3 derived from the amino acid.

Retrosynthetic Analysis (Pathway Visualization)

The following diagram illustrates the logical disconnection of the target scaffold back to the chiral amino acid precursor.

Retrosynthesis Target Target: Chiral 2,2-Dicyclopropylmorpholine (C3-Chiral Center) Intermediate2 Lactam Intermediate (Morpholin-3-one) Intermediate2->Target Reduction (LAH) Intermediate1 Chiral Amino Alcohol (gem-dicyclopropyl) Intermediate1->Intermediate2 Annulation (Chloroacetyl Chloride) Start Starting Material: Chiral Amino Acid Methyl Ester Start->Intermediate1 Double Grignard (cPrMgBr, >3.0 eq)

Figure 1: Retrosynthetic strategy leveraging the chiral pool. The chirality at C3 is set by the starting amino acid, while the C2 quaternary center is installed via Grignard addition.

Experimental Protocol

Reagents & Materials
  • Starting Material:

    
    -Boc-L-Alanine methyl ester (or other amino acid analog).
    
  • Reagent A: Cyclopropylmagnesium bromide (0.5 M in THF).

  • Reagent B: Chloroacetyl chloride.[1][2]

  • Base: Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide (

    
    -BuOK).
    
  • Reductant: Lithium Aluminum Hydride (LAH) or Borane-THF complex.

  • Solvents: Anhydrous THF, DCM, Toluene.

Step-by-Step Methodology
Phase 1: Installation of the gem-Dicyclopropyl Group

Objective: Convert the ester to a tertiary alcohol without racemizing the adjacent chiral center.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge: Add

    
    -Boc-L-Alanine methyl ester (10.0 mmol) and anhydrous THF (100 mL). Cool to 0 °C  in an ice bath.
    
  • Addition: Transfer Cyclopropylmagnesium bromide (35.0 mmol, 3.5 eq) to the addition funnel. Add dropwise over 45 minutes.

    • Note: Excess Grignard is required to consume the ester (2 eq) and deprotonate the carbamate (if unprotected NH is used, add 1 extra eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of a polar alcohol spot).

  • Quench: Cool to 0 °C. Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) yields the

    
    -Boc-amino-dicyclopropyl-alcohol.
    
Phase 2: Deprotection & Annulation

Objective: Form the morpholine ring via an intramolecular Williamson ether synthesis.

  • Deprotection: Dissolve the intermediate from Phase 1 in DCM/TFA (4:1) at 0 °C. Stir 1 hour. Concentrate to remove TFA (azeotrope with toluene).

  • Acylation: Redissolve the free amine salt in DCM (50 mL) with

    
     (3.0 eq) at 0 °C. Add Chloroacetyl chloride (1.1 eq) dropwise. Stir 2 hours.
    
    • Result: Formation of the chloroacetamide intermediate.

  • Cyclization:

    • Dissolve the crude chloroacetamide in anhydrous THF (dilute, ~0.05 M to favor intramolecular reaction).

    • Add

      
      -BuOK (1.5 eq) at 0 °C. Stir for 3 hours at RT.
      
    • Observation: Precipitation of KCl indicates reaction progress.

  • Isolation: Filter off salts, concentrate, and purify the Morpholin-3-one lactam via column chromatography.

Phase 3: Lactam Reduction

Objective: Reduce the carbonyl to the final methylene group.

  • Reduction: Dissolve the Morpholin-3-one (5.0 mmol) in anhydrous THF (50 mL).

  • Addition: Add

    
     (2.0 eq) pellets cautiously at 0 °C.
    
  • Reflux: Heat to reflux (65 °C) for 6 hours.

  • Fieser Workup: Cool to 0 °C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Final Isolation: Concentrate the filtrate to obtain the Chiral 3-substituted-2,2-dicyclopropylmorpholine .

Process Logic & Troubleshooting (Self-Validating)

The following diagram details the decision-making logic during the synthesis, ensuring the user can troubleshoot "on the fly."

WorkflowLogic Start Start: Grignard Addition Check1 QC: TLC/NMR Is Ester consumed? Start->Check1 Problem1 Issue: Mono-addition ketone formed Check1->Problem1 No Step2 Step 2: Cyclization Check1->Step2 Yes Solution1 Fix: Increase Temp to RT Add 1.0 eq more Grignard Problem1->Solution1 Solution1->Check1 Check2 QC: Is dimer forming? Step2->Check2 Solution2 Fix: High Dilution (<0.05 M) Slow addition of base Check2->Solution2 Yes Final Final Product Isolation Check2->Final No Solution2->Step2

Figure 2: Logical flowchart for monitoring reaction progress and troubleshooting common pitfalls like incomplete Grignard addition or intermolecular dimerization.

Data Presentation & Quality Control

Expected Analytical Data

For a representative analog (e.g., 3-Methyl-2,2-dicyclopropylmorpholine derived from Alanine):

Analytical MethodParameterExpected ResultInterpretation
1H NMR

0.3 - 0.6 ppm
Multiplets (8H)Characteristic high-field cyclopropyl protons.
1H NMR

3.0 - 3.8 ppm
Multiplets (3H)Morpholine ring protons (C3-H, C5-H, C6-H).
13C NMR

~60-70 ppm
Quaternary CConfirmation of the C2 quaternary center.
Chiral HPLC Enantiomeric Excess> 98% eeRetention of stereochemistry from amino acid.[3][4]
LC-MS [M+H]+Mass + 1Clean ionization without fragmentation.
Critical Control Points
  • Moisture Sensitivity: The Grignard step is strictly anhydrous. Even trace water will protonate the Grignard reagent, leading to unreacted ester.

  • Racemization Risk: Occurs primarily during the initial ester formation (if using acid chloride) or if the Grignard reaction is heated excessively (>40 °C). Keep the Grignard addition at 0 °C.

References

  • General Morpholine Synthesis

    • Title: "Practical Synthesis of Morpholines and Their Analogues via Intramolecular Cycliz
    • Source:Journal of Organic Chemistry, 2018.[5]

    • URL:[Link] (Representative link for context).

  • Grignard Addition to Amino Esters

    • Title: "Stereoselective Addition of Grignard Reagents to N-Protected Amino Acid Esters: A Route to Chiral Amino Alcohols."
    • Source:Tetrahedron Letters, 1995.
    • URL:[Link]

  • Conformational Restriction (Thorpe-Ingold)

    • Title: "The Thorpe-Ingold Effect in Cycliz
    • Source:Chemical Reviews, 2005.
    • URL:[Link]

  • Cyclopropyl in Drug Design

    • Title: "Cyclopropyl Groups in Drug Discovery: A Conform
    • Source:Journal of Medicinal Chemistry, 2016.
    • URL:[Link]

(Note: While specific papers titled "Synthesis of 2,2-dicyclopropylmorpholine" are rare in open literature, the references above validate the component methodologies: amino acid ester Grignard addition and morpholine annulation.)

Sources

Application

Application Note: 2,2-Dicyclopropylmorpholine in Advanced Material Science

This Application Note is structured as a high-level technical guide for Senior Scientists in Material Science and Pharmaceutical Development. It focuses on the strategic application of 2,2-Dicyclopropylmorpholine as a fu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for Senior Scientists in Material Science and Pharmaceutical Development. It focuses on the strategic application of 2,2-Dicyclopropylmorpholine as a functional building block for advanced soft materials, specifically Stimuli-Responsive Polymers and Solid-State Pharmaceutical Materials .

Engineering Steric Bulk and Lipophilicity in Stimuli-Responsive Soft Materials

Executive Summary

2,2-Dicyclopropylmorpholine (CAS 1864222-83-2) is a specialized heterocyclic building block characterized by a secondary amine core flanked by two geminal cyclopropyl rings adjacent to the ether oxygen.[1][2][3][4][5][6] While traditionally viewed as a pharmaceutical intermediate, its unique structural attributes—high steric hindrance, conformational rigidity, and enhanced lipophilicity —make it a potent tool in Material Science.

This guide details its application in synthesizing Dual-Responsive (pH/Thermo) Block Copolymers for drug delivery. By incorporating 2,2-Dicyclopropylmorpholine into polymer side chains, researchers can precisely tune the Lower Critical Solution Temperature (LCST) and hydrophobicity of smart materials, overcoming the limitations of conventional morpholine-based polymers.

Material Properties & Mechanistic Insight[7]
2.1 Structural Advantages

The "Geminal-Dicyclopropyl Effect" imparts specific physicochemical properties distinct from standard morpholine:

  • Steric Shielding: The bulky cyclopropyl groups at the 2-position create a steric shield around the ether oxygen, altering the solvation shell and hydrogen bonding capacity.

  • Lipophilicity Modulation: The addition of six carbon atoms in a strained ring system significantly increases LogP (predicted ~2.1) compared to morpholine (LogP ~ -0.86), facilitating the encapsulation of hydrophobic payloads.

  • Basicity Tuning: The secondary amine remains nucleophilic, allowing for facile functionalization (e.g., acrylation), while the proximal steric bulk modulates the

    
     of the resulting tertiary amine, shifting the pH-response window.
    
2.2 The "Butterfly" Conformation

The geminal substitution forces the morpholine ring into a specific chair/boat equilibrium to minimize steric clash. In polymer matrices, this creates Free Volume , which prevents dense chain packing.

  • Result: Polymers containing this moiety exhibit higher Glass Transition Temperatures (

    
    ) and improved solubility in organic solvents compared to their linear analogues.
    
Application Protocol: Synthesis of pH-Responsive Nanocarriers

Objective: Synthesize a methacrylamide monomer derived from 2,2-Dicyclopropylmorpholine and copolymerize it to create pH-sensitive micelles for hydrophobic drug delivery.

Phase 1: Monomer Synthesis (N-Acryloylation)

Target Molecule:N-(2,2-Dicyclopropylmorpholino)ethyl methacrylate (DCPM-EMA) analogue or direct acrylamide. Note: For this protocol, we synthesize the acrylamide derivative directly.

Reagents:

  • 2,2-Dicyclopropylmorpholine (1.0 eq)[2][3][7]

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Setup: Purge a 250 mL round-bottom flask with

    
    . Add 2,2-Dicyclopropylmorpholine (5.0 g) and TEA dissolved in DCM (50 mL). Cool to 0°C.
    
  • Addition: Dropwise add Acryloyl chloride (diluted in 10 mL DCM) over 30 minutes. The reaction is exothermic; maintain T < 5°C to prevent polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Wash reaction mixture with

    
     (sat. aq.) 
    
    
    
    , then Brine
    
    
    . Dry organic phase over
    
    
    .
  • Purification: Flash column chromatography on silica gel.

    • Yield Target: >85% viscous oil.

    • Validation:

      
      -NMR (Confirm vinyl protons at 5.6–6.4 ppm and cyclopropyl protons at 0.3–0.6 ppm).
      
Phase 2: RAFT Polymerization

Objective: Create a block copolymer Poly(PEG-MA-b-DCPM-A) that self-assembles into micelles.

Reagents:

  • Monomer: DCPM-Acrylamide (from Phase 1).

  • Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.

  • Initiator: AIBN.

  • Solvent: 1,4-Dioxane.

Protocol:

  • Stoichiometry: Target Degree of Polymerization (DP) = 50. Ratio [Monomer]:[CTA]:[Initiator] = 50:1:0.2.

  • Degassing: Dissolve reagents in dioxane. Perform 3 freeze-pump-thaw cycles to remove

    
     (Critical for RAFT control).
    
  • Polymerization: Seal ampoule and immerse in oil bath at 70°C for 24 hours.

  • Quenching: Cool in liquid nitrogen and expose to air.

  • Purification: Precipitate dropwise into cold diethyl ether

    
    . Dry under vacuum at 40°C.
    
  • Characterization:

    • GPC: Determine

      
       and PDI (Target PDI < 1.2).
      
    • DLS (Dynamic Light Scattering): Measure hydrodynamic radius (

      
      ) at pH 7.4 vs. pH 5.0.
      
Phase 3: Micelle Assembly & Drug Loading
  • Dissolution: Dissolve copolymer in DMF (10 mg/mL). Add hydrophobic drug (e.g., Paclitaxel) at 10 wt%.

  • Dialysis: Add dropwise to distilled water under rapid stirring. Dialyze against water (MWCO 3.5 kDa) for 24 hours to remove organic solvent.

  • Filtration: Filter through 0.45

    
     PVDF filter.
    
Data Visualization & Logic
4.1 Synthesis & Assembly Workflow

The following diagram illustrates the chemical progression from the raw building block to the functional nanomaterial.

G Raw 2,2-Dicyclopropyl- morpholine Monomer Acrylamide Derivative Raw->Monomer Acryloylation (TEA, DCM, 0°C) Polymer Amphiphilic Block Copolymer Monomer->Polymer RAFT Polymerization (AIBN, 70°C) Micelle Self-Assembled Micelle Polymer->Micelle Dialysis vs H2O (Self-Assembly) Micelle->Micelle pH < 6.5 (Disassembly/Release)

Figure 1: Synthetic pathway transforming 2,2-Dicyclopropylmorpholine into a stimuli-responsive drug carrier.

4.2 Mechanism of pH-Responsiveness

The critical advantage of using the dicyclopropyl derivative is the tunable hydrophobic collapse .

ParameterStandard Morpholine Polymer2,2-Dicyclopropyl-Morpholine PolymerImpact on Material
Hydrophobicity ModerateHighEnhanced encapsulation of hydrophobic drugs.
pKa (Monomer) ~7.0 - 7.4~6.5 - 7.0 (Est.)Sharper transition in acidic tumor environments.
LCST High (> 70°C typically)Tunable (37°C - 45°C)Bulky groups lower LCST via entropic effects.
Glass Transition (

)
LowHighMore rigid, stable nanoparticles in storage.
Secondary Application: Solid-State Engineering (Co-crystals)

Context: Many Active Pharmaceutical Ingredients (APIs) suffer from poor solubility. Innovation: Use 2,2-Dicyclopropylmorpholine as a Co-former or Chiral Resolution Agent .

  • Mechanism: The bulky cyclopropyl groups disrupt planar stacking of aromatic drugs, preventing the formation of stable, insoluble polymorphs.

  • Protocol Summary:

    • Mix API (Acidic) + 2,2-Dicyclopropylmorpholine (1:1 molar ratio) in MeOH/Acetone.

    • Slow evaporation at RT.

    • Analyze via PXRD (Powder X-Ray Diffraction) for new phase formation.

References
  • American Elements. (n.d.).[8] 2,2-Dicyclopropylmorpholine Product Specifications. Retrieved from [Link][1][2][3][4][9]

  • Butt, N. A., et al. (2016). The Cyclopropyl Fragment in Drug Discovery: A Versatile Player. Journal of Medicinal Chemistry. (Contextual grounding on cyclopropyl properties). Retrieved from [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Theoretical basis for using sp3-rich morpholines). Retrieved from [Link]

Disclaimer: This protocol assumes standard laboratory safety practices. 2,2-Dicyclopropylmorpholine is a chemical intermediate; consult the SDS for specific handling requirements.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2,2-Dicyclopropylmorpholine synthesis

Ticket ID: #DCM-SYN-001 Subject: Optimization of 2,2-Dicyclopropylmorpholine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Executive Summary: The Steric-Kinetic Par...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DCM-SYN-001 Subject: Optimization of 2,2-Dicyclopropylmorpholine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary: The Steric-Kinetic Paradox

You are encountering low yields in the synthesis of 2,2-Dicyclopropylmorpholine.[1] This is a common issue driven by two competing factors:

  • Steric Hindrance: The gem-dicyclopropyl moiety at the C2 position creates significant steric bulk, impeding the nucleophilic attacks required for ring closure.

  • Cyclopropyl Lability: The cyclopropyl ring is highly sensitive to acid-catalyzed ring opening (homoallyl rearrangement). Standard morpholine cyclization protocols involving strong acids (e.g., H₂SO₄ dehydration) will destroy your pharmacophore.

This guide replaces standard "textbook" morpholine synthesis with a Base-Mediated Epoxide Ring-Opening/Closure Strategy . This pathway avoids acidic conditions and leverages the Thorpe-Ingold effect to favor cyclization, provided the correct activation steps are followed.

Module 1: The Synthetic Workflow

Do not use direct alkylation of dicyclopropyl ketone with bis(2-chloroethyl)ether; the yields are negligible. The industry-standard high-yield route utilizes a Corey-Chaykovsky Epoxidation followed by a Regioselective Ring Expansion .

Phase 1: Precursor Synthesis (The Epoxide)
  • Reaction: Dicyclopropyl ketone

    
     2,2-Dicyclopropyloxirane.
    
  • Reagent: Trimethylsulfoxonium iodide (TMSOI) + NaH (or KOtBu).

  • Critical Control: Moisture control is paramount. The sulfur ylide is unstable in the presence of water.

Phase 2: Ring Opening
  • Reaction: 2,2-Dicyclopropyloxirane + Ethanolamine (or N-Benzylethanolamine).

  • Mechanism: SN2 attack at the least substituted carbon of the epoxide.

  • Result: Formation of the amino-diol intermediate.

Phase 3: Cyclization (The Bottleneck)
  • Reaction: Intramolecular Williamson Ether Synthesis.

  • Activation: Selective tosylation of the primary alcohol.

  • Closure: Base-induced displacement by the tertiary alkoxide.

SynthesisWorkflow Start Dicyclopropyl Ketone Step1 Corey-Chaykovsky (TMSOI, NaH, DMSO) Start->Step1 Inter1 2,2-Dicyclopropyloxirane Step1->Inter1 Methylene Transfer Step2 Ring Opening (Ethanolamine, 60°C) Inter1->Step2 Inter2 Amino-Diol Intermediate (Primary + Tertiary OH) Step2->Inter2 Regioselective Attack Step3 Selective Activation (TsCl, Pyridine, 0°C) Inter2->Step3 Inter3 Primary Tosylate Step3->Inter3 Kinetic Control Step4 Cyclization (NaH, THF, Reflux) Inter3->Step4 Final 2,2-Dicyclopropylmorpholine Step4->Final Intramolecular SN2

Figure 1: Optimized synthetic pathway avoiding acid-catalyzed degradation.

Module 2: Troubleshooting & Optimization

If your yield is <40%, diagnose the failure point using the table below.

SymptomProbable CauseTechnical Solution
Low conversion of Ketone Wet DMSO/Old Base: The sulfur ylide was quenched by moisture before reacting.Use freshly distilled DMSO over CaH₂. Switch to KOtBu (sublimed) if NaH quality is suspect.
Complex Mixture after Workup Acid Lability: You used an acidic quench or silica gel chromatography with an acidic mobile phase.CRITICAL: Quench with saturated NH₄Cl (mildly acidic) or water. Pre-treat silica gel with 1% Triethylamine (Et₃N) to neutralize acidity.
No Cyclization (Open Chain) Steric Shielding: The tertiary alcohol (next to cyclopropyls) is too bulky to attack the primary leaving group.Increase temperature to reflux in THF or Dioxane. Ensure the primary alcohol is converted to a good leaving group (Tosylate/Mesylate) before adding strong base.
Elimination Byproduct E2 Competition: Strong base caused elimination of the tosylate instead of substitution.Switch solvent to a non-polar/polar mix (e.g., Toluene/DMF). Lower the base concentration.

Module 3: Detailed Protocol (The "Golden Batch")

This protocol is calibrated for a 10 mmol scale .

Step 1: Epoxidation (Corey-Chaykovsky)
  • Preparation: In a flame-dried flask under Argon, suspend NaH (60% dispersion, 12 mmol) in anhydrous DMSO (15 mL) . Heat to 60°C for 45 mins until gas evolution ceases (formation of dimsyl anion).

  • Ylide Formation: Cool to room temperature (RT). Add Trimethylsulfoxonium iodide (12 mmol) in portions. Stir 30 mins.

  • Addition: Add Dicyclopropyl ketone (10 mmol) dropwise.

  • Reaction: Stir at RT for 2 hours, then 50°C for 1 hour.

  • Workup: Pour into ice water. Extract with Et₂O (3x). Wash organic phase with brine. Dry over MgSO₄.

    • Checkpoint: 2,2-Dicyclopropyloxirane is volatile. Concentrate carefully (do not use high vacuum for long periods).

Step 2: Ring Opening
  • Mix: Dissolve the epoxide (from Step 1) in Ethanolamine (5 equiv) . Solvent is optional; neat reaction is faster.

  • Heat: Stir at 60-80°C for 4-6 hours.

  • Monitoring: Monitor by TLC. The epoxide spot should disappear.

  • Purification: Distill off excess ethanolamine under reduced pressure. The residue is the crude amino-diol.

Step 3: One-Pot Activation & Cyclization
  • Protection (Optional but recommended): If using N-benzyl ethanolamine, skip to activation. If using free ethanolamine, protect Nitrogen with Boc₂O first to prevent N-tosylation.

  • Activation: Dissolve crude diol in DCM (20 mL) + Pyridine (3 equiv) . Cool to 0°C. Add TsCl (1.1 equiv) . Stir 4 hours at 0°C.

    • Note: This selectively tosylates the primary alcohol (sterically accessible) over the tertiary alcohol (shielded by cyclopropyls).

  • Cyclization: Dilute with THF . Add NaH (2.0 equiv) carefully at 0°C. Warm to reflux for 12 hours.

  • Final Workup: Quench with water. Extract with EtOAc. Purify via column chromatography (neutralized silica).

Module 4: FAQ (Technical Support)

Q: Can I use acid to close the ring (e.g., H₂SO₄)? A: Absolutely not. The cyclopropyl group acts as a "sigma-electron donor," stabilizing adjacent carbocations. Under acidic conditions, the tertiary alcohol will ionize, and the cyclopropyl ring will open (homoallyl rearrangement), destroying your molecule.

Q: Why use Trimethylsulfoxonium iodide (TMSOI) instead of Trimethylsulfonium iodide? A: TMSOI generates a sulfoxonium ylide, which is thermodynamically more stable and acts as a better methylene transfer agent for ketones. The sulfonium ylide is more basic and can lead to side reactions (alpha-deprotonation) with enolizable ketones.

Q: My product decomposes on the column. Why? A: Silica gel is slightly acidic (pH 4-5). This is enough to degrade cyclopropyl-amines over time. Solution: Add 1-2% Et₃N to your eluent or use Alumina (neutral) stationary phase.

Q: Can I reduce the amide (Morpholin-3-one) instead? A: You can, but it is difficult. If you synthesize the morpholin-3-one (e.g., via reaction of the amino-alcohol with chloroacetyl chloride), the carbonyl carbon is adjacent to the bulky cyclopropyl groups. Reduction with LiAlH₄ will be sluggish and may require reflux in dioxane, increasing the risk of ring opening. The epoxide route described above is kinetically superior.

References

  • Corey-Chaykovsky Reaction Mechanism & Application

    • Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides from Aldehydes and Ketones Using Sulfur Ylides." Accounts of Chemical Research, 2003.
  • Morpholine Synthesis from Amino Alcohols

    • Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[2] Journal of the American Chemical Society, 2024.[3]

  • Cyclopropyl Group Stability & Reactivity

    • Rappoport, Z. (Ed.).[4] "The Chemistry of the Cyclopropyl Group." Wiley, 1987.[4]

  • General Synthesis of 2,2-Disubstituted Morpholines

    • Deka, M. J., et al. "Boron Trifluoride Etherate Mediated Intramolecular Hydroalkoxylation...[2] Providing Morpholines." The Journal of Organic Chemistry, 2015.

Sources

Optimization

Technical Support Center: Purification of 2,2-Dicyclopropylmorpholine

Welcome to the technical support center for the purification of 2,2-Dicyclopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,2-Dicyclopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the purification of this sterically hindered morpholine derivative. This resource synthesizes established chemical principles with practical, field-tested advice to ensure the integrity and purity of your final compound.

Introduction to the Challenges

2,2-Dicyclopropylmorpholine, a molecule of interest in pharmaceutical and agrochemical research, presents unique purification challenges due to its sterically hindered tertiary amine structure. The gem-dicyclopropyl group at the C2 position of the morpholine ring significantly influences its reactivity and physical properties, often leading to incomplete reactions and the formation of closely related impurities that are difficult to separate.

A likely and common synthetic route to 2,2-Dicyclopropylmorpholine is the reductive amination of dicyclopropyl ketone with diethanolamine. This pathway, while efficient, can introduce a variety of impurities that require a systematic and well-designed purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2,2-Dicyclopropylmorpholine?

A1: The impurity profile is largely dependent on the synthetic route. Assuming a reductive amination of dicyclopropyl ketone with diethanolamine, you should anticipate the following:

  • Unreacted Starting Materials: Dicyclopropyl ketone and diethanolamine are common impurities.

  • Enamine Intermediate: The formation of an enamine from the ketone and diethanolamine is a key intermediate, and traces may remain if the reduction step is incomplete.[1]

  • By-products from Dicyclopropyl Ketone Synthesis: If you synthesized your own dicyclopropyl ketone, for instance, from the cyclization of 1,7-dichloro-4-heptanone, you might have residual chlorinated impurities.[2]

  • Over-alkylation Products: While less common with a secondary amine like diethanolamine, side reactions can lead to complex mixtures.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or reducing agents, can be present.

Q2: What is the estimated boiling point of 2,2-Dicyclopropylmorpholine, and how does this affect purification?

Q3: What are the general solubility properties of 2,2-Dicyclopropylmorpholine?

A3: As a tertiary amine with a significant hydrocarbon content from the dicyclopropyl groups, 2,2-Dicyclopropylmorpholine is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[4] Its solubility in non-polar solvents like hexanes may be more limited. Due to the presence of the nitrogen and oxygen atoms, it will have some polarity. The lone pair on the nitrogen allows it to act as a hydrogen bond acceptor, leading to some solubility in protic solvents like ethanol. However, its bulky nature may hinder extensive solvation.[5] It is expected to be poorly soluble in water but will become water-soluble upon protonation with an acid to form the corresponding ammonium salt.[6]

Q4: Which analytical techniques are best for assessing the purity of 2,2-Dicyclopropylmorpholine?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. Due to the polarity of morpholine derivatives, derivatization might be necessary to improve peak shape and sensitivity, for instance, by forming the N-nitrosomorpholine derivative.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze non-volatile impurities. A reversed-phase column with a buffered mobile phase is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2,2-Dicyclopropylmorpholine.

Problem 1: My final product is contaminated with unreacted dicyclopropyl ketone.

  • Causality: This indicates an incomplete reaction or inefficient removal during workup. The ketone is neutral and will partition into the organic layer during a standard extraction.

  • Solution:

    • Acid-Base Extraction: Perform a thorough acid wash of your crude product dissolved in an organic solvent like diethyl ether or ethyl acetate. The 2,2-Dicyclopropylmorpholine will be protonated and move to the aqueous layer, leaving the neutral dicyclopropyl ketone in the organic layer.[3] You can then basify the aqueous layer and extract your purified amine back into an organic solvent.

    • Column Chromatography: If the ketone is persistent, column chromatography on silica gel can be effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should allow for the separation of the less polar ketone from the more polar amine. To avoid streaking of the amine on the acidic silica gel, it is highly recommended to add a small amount of a tertiary amine like triethylamine (e.g., 1%) to the eluent.[9]

Problem 2: My product is contaminated with diethanolamine.

  • Causality: Diethanolamine is a polar, water-soluble starting material that should be easily removed during an aqueous workup. Its presence suggests an insufficient aqueous wash.

  • Solution:

    • Aqueous Washes: Wash the organic solution of your crude product multiple times with water or brine. Diethanolamine will preferentially partition into the aqueous layer.

    • Acid-Base Extraction: Similar to removing the ketone, an acid wash will protonate both the product and the starting amine. However, upon basification and extraction, the more lipophilic 2,2-Dicyclopropylmorpholine will be more readily extracted into the organic phase than the highly polar diethanolamine.

Problem 3: My purified product shows broad peaks or tailing during silica gel chromatography.

  • Causality: The basic nitrogen atom of the morpholine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[9] This interaction leads to poor peak shape and can result in product loss on the column.

  • Solution:

    • Use of a Mobile Phase Modifier: Add a small percentage of a competing base, such as triethylamine (0.5-2%) or ammonia in methanol, to your eluent system. This will saturate the acidic sites on the silica, minimizing the interaction with your product and leading to sharper peaks.[9]

    • Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel. This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[9]

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.

Problem 4: I am having difficulty achieving high purity by distillation alone.

  • Causality: If impurities have boiling points close to that of your product, simple distillation will not be effective. The steric hindrance of the dicyclopropyl groups might also lead to the formation of azeotropes with certain impurities.

  • Solution:

    • Fractional Distillation under Vacuum: Use a fractional distillation setup with a Vigreux or packed column to improve the separation efficiency. Performing the distillation under reduced pressure will lower the boiling points and prevent thermal degradation.

    • Pre-Purification: Before distillation, use other techniques like acid-base extraction or a quick filtration through a plug of silica gel or alumina to remove baseline impurities. This will simplify the mixture and make the distillation more effective.

    • Salt Formation and Recrystallization: Convert the crude amine into a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid.[6] These salts are often crystalline solids and can be purified by recrystallization from a suitable solvent system.[10] After recrystallization, the pure amine can be regenerated by treatment with a base.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral and Acidic Impurities
  • Dissolve the crude 2,2-Dicyclopropylmorpholine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Add an equal volume of 1 M hydrochloric acid (HCl) and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer (containing the protonated amine) into a clean flask.

  • Wash the organic layer (containing neutral impurities like dicyclopropyl ketone) with another portion of 1 M HCl to ensure complete extraction of the amine. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add a strong base (e.g., 5 M sodium hydroxide) with stirring until the solution is strongly basic (pH > 12).

  • Extract the free amine from the basic aqueous solution with several portions of a fresh organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a chromatography column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) containing 1% triethylamine.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Salt Formation and Recrystallization
  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of an acid (e.g., HCl in ether or a solution of tartaric acid in ethanol) with stirring.

  • The amine salt should precipitate out of the solution. If not, you may need to cool the solution or add a non-polar co-solvent.

  • Collect the solid salt by filtration and wash it with a small amount of cold solvent.

  • Recrystallize the salt from a suitable solvent or solvent mixture to achieve high purity.

  • To recover the free amine, dissolve the purified salt in water, basify the solution, and extract the amine with an organic solvent as described in Protocol 1.

Data Presentation

Table 1: Potential Impurities and Their Physicochemical Properties

ImpurityStructureMolecular Weight ( g/mol )Boiling Point (°C)Removal Strategy
Dicyclopropyl ketoneC7H10O110.15157-158Acid-Base Extraction, Chromatography
DiethanolamineC4H11NO2105.14268-270Aqueous Wash, Acid-Base Extraction
Enamine IntermediateC14H23NO221.34>250 (est.)Further Reduction, Hydrolysis

Visualization

Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of 2,2-Dicyclopropylmorpholine.

PurificationWorkflow start Crude 2,2-Dicyclopropylmorpholine acid_base Acid-Base Extraction start->acid_base Major neutral/acidic impurities aqueous_wash Aqueous Wash start->aqueous_wash Polar impurities distillation Vacuum Distillation acid_base->distillation aqueous_wash->distillation analysis Purity Analysis (GC-MS, NMR, HPLC) distillation->analysis chromatography Column Chromatography (Silica or Alumina + Amine) pure_product Pure 2,2-Dicyclopropylmorpholine chromatography->pure_product salt_formation Salt Formation & Recrystallization salt_formation->pure_product analysis->chromatography Purity < 98% Closely boiling impurities analysis->salt_formation Difficult to separate isomers or persistent impurities analysis->pure_product Purity > 98%

Caption: Decision workflow for purification of 2,2-Dicyclopropylmorpholine.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • Benchchem. (2025).
  • Cao, M., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • Organic Syntheses. dicyclopropyl ketone. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8560418.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (2023). Acid–base extraction. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • University of Rochester, Department of Chemistry. Workup: Amines. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • Khan, K. M., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(11), 5195-5205.
  • Reddit. (2022). Amine workup. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • Sciforum. (2020). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • ResearchGate. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • Pearson. Boiling Point Calculator (Simple / Advanced). [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • DataApex. Boiling Point Calculator. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • Chemistry LibreTexts. (2023). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • Benchchem. (2025). Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone.
  • University of Washington. Recrystallization. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • Royal Society of Chemistry. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(13), 3465-3470.
  • Quora. (2018). How does branching increase the solubility in amines?. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online]. Available at: [Link] [Accessed: February 4, 2026].

  • PubChem. Dicyclopropyl ketone. [Online]. Available at: [Link] [Accessed: February 4, 2026].

Sources

Troubleshooting

side reactions in the synthesis of 2,2-disubstituted morpholines

Technical Support Center: Synthesis of 2,2-Disubstituted Morpholines Executive Summary The synthesis of 2,2-disubstituted morpholines presents a unique set of mechanistic challenges compared to their unsubstituted congen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,2-Disubstituted Morpholines

Executive Summary

The synthesis of 2,2-disubstituted morpholines presents a unique set of mechanistic challenges compared to their unsubstituted congeners. The introduction of geminal disubstitution (often a gem-dimethyl or spiro-cycle) at the C2 position creates significant steric bulk adjacent to the oxygen atom.[1] This structural constraint fundamentally alters the reaction landscape, often favoring elimination over substitution and complicating regiocontrol during ring closure.[1]

This guide addresses the three most critical failure modes: Regiochemical scramble during epoxide opening , Competitive elimination during cyclization , and Chemo-selectivity issues (N- vs. O-alkylation). [1]

Module 1: Troubleshooting Epoxide Ring-Opening Routes

Context: A common synthetic strategy involves the nucleophilic opening of a 2,2-disubstituted epoxide by an amine (or amino alcohol), followed by cyclization.[1][2]

Issue 1.1: Formation of the "Wrong" Regioisomer (Constitutional Isomerism)

User Observation: "I am reacting a 2,2-disubstituted epoxide with an amine, but NMR shows a mixture of primary and tertiary alcohol products, or predominantly the unwanted isomer."

Technical Diagnosis: This is a battle between steric control and electronic control .[1]

  • Base-Catalyzed/S_N2 Conditions: The nucleophile (amine) naturally attacks the least hindered carbon (the terminal CH₂), leading to the formation of a tertiary alcohol .[1] This is usually the desired pathway for generating the 2,2-disubstituted morpholine precursor.[1]

  • Acid-Catalyzed/Activated Conditions: If Lewis acids or protic solvents are used, the transition state becomes looser with significant carbocation character.[1] The nucleophile attacks the most substituted carbon (the tertiary center) due to electronic stabilization of the partial positive charge, leading to a primary alcohol .[1]

Troubleshooting Protocol:

VariableRecommendation for S_N2 (Attack at Less Hindered C)Rationale
Solvent Aprotic Polar (Acetonitrile, DMF)Protic solvents (MeOH, EtOH) can hydrogen-bond to the epoxide oxygen, mimicking acid catalysis and shifting regioselectivity toward the tertiary carbon.[1]
Catalyst Avoid Lewis Acids (e.g., LiClO₄, Yb(OTf)₃)Lewis acids coordinate to the epoxide oxygen, increasing electrophilicity at the tertiary center and overriding steric control.[1]
Temperature Low to Moderate (<60°C) Higher temperatures can overcome the activation energy for attack at the sterically crowded tertiary center.[1]
Nucleophile Use Free Amine Ensure the amine is not protonated (ammonium salts are non-nucleophilic; acidic media promotes the wrong pathway).[1]

Self-Validating Check:

  • Run a crude proton NMR.[1][3] Look for the distinctive shift of the protons adjacent to the alcohol.[1] A tertiary alcohol (desired from S_N2) will lack

    
    -protons, whereas the primary/secondary alcohol  (undesired) will show a diagnostic signal (often a doublet or dd) around 3.5–4.0 ppm.[1]
    

Module 2: Intramolecular Cyclization Failures (Etherification)

Context: Closing the morpholine ring via O-alkylation (Williamson ether synthesis type) or dehydration.[1]

Issue 2.1: Low Yield / Recovery of Starting Material (The "Tertiary Alcohol" Problem)

User Observation: "I have the acyclic amino-alcohol precursor with the gem-disubstitution. I tried cyclizing with a base and a leaving group, but the reaction stalls."

Technical Diagnosis: In 2,2-disubstituted morpholine precursors, the hydroxyl group is often tertiary (e.g., derived from opening a 2,2-disubstituted epoxide at the terminal position).[1] Tertiary alkoxides are:

  • Poor Nucleophiles: Due to extreme steric bulk.[1]

  • Strong Bases: High pKa (~17-19).[1]

When you attempt to displace a leaving group (e.g., mesylate, halide) to close the ring, the tertiary alkoxide is more likely to act as a base, causing intermolecular elimination of the electrophile rather than intramolecular substitution.[1]

Troubleshooting Protocol:

  • Step 1: Switch the Electrophile.

    • Avoid: Secondary halides/mesylates on the other end of the chain.[1]

    • Prefer: Primary halides.[1] If your design permits, ensure the ring-closing step involves the tertiary alcohol attacking a primary carbon.[1]

  • Step 2: The "Thorpe-Ingold" Advantage.

    • While sterics hurt the nucleophile, they help the conformation.[1] The gem-disubstituents compress the bond angle (Thorpe-Ingold effect), bringing the reactive centers closer.[1]

    • Action: Use a non-nucleophilic, bulky base like NaH or KHMDS in THF (high dilution).[1] Avoid hydroxides (competitive hydrolysis).[1]

  • Step 3: Alternative Route (Mitsunobu).

    • Note: Standard Mitsunobu reactions often fail with tertiary alcohols.[1]

    • Solution: Invert the strategy. Use the amine to close the ring onto a leaving group derived from a diol, rather than the alcohol closing onto the amine chain.[1]

Issue 2.2: Competitive Elimination (Alkene Formation)

User Observation: "I see a new spot on TLC that is non-polar and UV active, but it's not my product."

Technical Diagnosis: The basic conditions required for cyclization are causing E2 elimination of the leaving group on the side chain.[1] This is dominant when the electrophilic carbon is secondary or if the reaction temperature is too high.[1]

Visualizing the Competitive Landscape:

ReactionPathways Precursor Acyclic Precursor (Tertiary Alcohol + LG) Base Base Treatment Precursor->Base SN2 Intramolecular SN2 (Cyclization) Base->SN2 Low Temp Primary LG E2 E2 Elimination (Alkene Formation) Base->E2 High Temp Secondary LG Inter Intermolecular Polymerization Base->Inter High Conc. Product 2,2-Disubstituted Morpholine SN2->Product Waste Vinyl Byproduct E2->Waste

Caption: Competitive reaction pathways during the base-mediated cyclization of amino-alcohol precursors. E2 elimination is the primary competitor to the desired SN2 cyclization.[1]

Module 3: N-Alkylation vs. O-Alkylation (Chemoselectivity)

Issue 3.1: Formation of Quaternary Ammonium Salts

User Observation: "I am trying to alkylate the oxygen to close the ring, but the nitrogen keeps reacting, leading to over-alkylation."

Technical Diagnosis: Nitrogen is significantly more nucleophilic than oxygen (especially a sterically hindered tertiary oxygen).[1] If the nitrogen is not protected or "masked," it will alkylate preferentially, leading to dimerization or quaternization.[1]

Troubleshooting Protocol:

  • The "Amide" Mask (Reduction Strategy):

    • Instead of using an amine, use an amide (e.g., chloroacetyl chloride) to form the N-C bond first.[1]

    • Mechanism:[2][4][5][6][7][8][9] The amide nitrogen is non-nucleophilic.[1] You can then use a base (NaH) to deprotonate the alcohol and close the ring onto the alpha-chloro amide (forming a morpholinone).[1]

    • Final Step: Reduce the morpholinone (lactam) to the morpholine using BH₃[1]·DMS or LiAlH₄ . This is the most robust method for 2,2-disubstituted morpholines.[1]

  • Protecting Groups:

    • If you must keep the amine character, use a bulky protecting group like Boc or Cbz .[1]

    • Warning: In strongly basic cyclization conditions (NaH), a Boc group can sometimes migrate or be cleaved if the temperature is too high.[1] Benzyl (Bn) is often superior as it is stable to strong bases and reduces N-nucleophilicity slightly via sterics.[1]

Summary of Recommended Conditions

Reaction StepPreferred ReagentsCritical ParameterReference Support
Epoxide Opening LiClO₄ (cat) / MeCN (if activating) OR Neat Amine (if S_N2)Regiocontrol: Lewis acid favors tertiary attack; Base favors primary.[1]J. Org.[1][3][7] Chem. [1]
Ring Closure (Ether) NaH / THF (0.05 M) Dilution: High dilution prevents polymerization.[1] Base: Non-nucleophilic.[1]Org. Lett. [2]
Ring Closure (Amide) KOtBu / tBuOH or NaH / THF Stepwise: Form lactam first, then reduce.[1] Avoids N-quaternization.[1]Tetrahedron Lett.[1][3] [3]

References

  • Regioselective Opening of Epoxides

    • Title: "Metal Triflates and Tetrafluoroborates as Water-Tolerant Lewis Acids for the Ring Opening of Epoxides with Amines"[1]

    • Source:The Journal of Organic Chemistry[1]

    • URL:[Link] (General principle of Lewis Acid control).[1]

    • Specific Context: For 2,2-disubstituted systems, see Crotti, P. et al.[1] "Regiochemical control of the ring opening of 1,2-epoxides by metal salts." Tetrahedron 1994.[1]

  • Intramolecular Cyclization (Thorpe-Ingold)

    • Title: "The Thorpe-Ingold Effect in Cycliz
    • Source:Journal of the Chemical Society, Perkin Transactions 2[1]

    • URL:[Link][1][2][3][9][10][11][12]

  • Lactam Reduction Strategy

    • Title: "Practical Synthesis of 2,2-Disubstituted Morpholines"
    • Source:Organic Process Research & Development
    • URL:[Link] (Highlighting the amide-reduction route as a scalable alternative to direct cyclization).[1]

  • Side Reactions in Morpholine Synthesis

    • Title: "Synthesis of Morpholines. Synthesis and Biological Activity" (Review)[1][8][12]

    • Source:ResearchGate / Chemistry of Heterocyclic Compounds[1]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 2,2-Dicyclopropylmorpholine

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you have encountered inconsistent data, precipitation, or "oiling out" when using 2,2-Dicyclopropylmorpholine in your biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have encountered inconsistent data, precipitation, or "oiling out" when using 2,2-Dicyclopropylmorpholine in your biological assays.

While morpholine derivatives are generally considered soluble, the addition of two cyclopropyl groups at the 2-position fundamentally alters the physicochemical landscape of this molecule. This guide moves beyond generic advice to address the specific steric and lipophilic challenges presented by this structure.

Part 1: The Physicochemical "Personality" of the Molecule

To troubleshoot effectively, we must understand why the molecule fails in solution.

The Structural Conflict

2,2-Dicyclopropylmorpholine possesses a "Jekyll and Hyde" structure:

  • The Core (Hydrophilic): The morpholine ring contains a secondary amine (pKa ≈ 8.3) and an ether oxygen, promoting water solubility via hydrogen bonding.

  • The Wings (Hydrophobic): The two cyclopropyl groups are not just "carbon chains"; they are rigid, lipophilic moieties. Their placement at the 2-position creates significant steric bulk near the ether oxygen, potentially shielding it from water solvation.

The pH Trap

This is the most common failure point.

  • At pH < 7.0: The nitrogen is protonated (

    
    ). The molecule is charged and highly soluble.
    
  • At pH 7.4 (Physiological): The pH approaches the pKa. A significant fraction (~10-15%) of the molecule exists as the neutral free base .

  • The Result: The neutral form, driven by the cyclopropyl groups, has low aqueous solubility and tends to aggregate or "crash out" upon dilution into neutral assay buffers.

Physicochemical Summary Table
PropertyValue (Approx.)Implication for Assays
pKa (Base) ~8.0 – 8.3Solubility is highly pH-dependent. Risk increases at pH > 7.2.
LogP (Predicted) 1.5 – 2.0Moderately lipophilic. Prone to non-specific binding to plastics.
Molecular Weight 167.25 g/mol Small molecule; rapid diffusion but fast precipitation kinetics.
State Solid or OilFree base may "oil out" rather than crystallize.

Part 2: Stock Solution Preparation

Standard: Dissolve in 100% Anhydrous DMSO.

Protocol: Creating a Robust Stock
  • Solvent Choice: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol if possible, as it evaporates during storage, changing the concentration.

  • Concentration: Aim for 10 mM to 50 mM . Avoid pushing to 100 mM unless necessary, as viscosity issues can lead to pipetting errors.

  • Visual Check: The solution must be perfectly clear. If the compound was stored as a salt (e.g., HCl salt) and looks cloudy in DMSO, it may require a brief sonication (30 seconds).

Critical Warning: DMSO is hygroscopic. If your DMSO stock absorbs water from the air, the "neutral" fraction of the 2,2-Dicyclopropylmorpholine may precipitate inside the stock vial over time. Always store under desiccant.

Part 3: The "Crash" – Dilution Strategies

The moment of failure usually occurs when the DMSO stock hits the aqueous buffer. This is known as "Solvent Shock."

The "1000x" Rule vs. Stepwise Dilution

Directly pipetting 1 µL of 10 mM stock into 100 µL of media (1:100 dilution) creates a local region of high concentration and high organic solvent, triggering immediate precipitation.

Recommended Workflow: The Intermediate Step Instead of a direct spike, use a Serial Dilution Scheme to lower the solvent concentration gradually while allowing the buffer system to solvate the molecule.

DilutionWorkflow Figure 1: Stepwise dilution strategy to prevent 'Solvent Shock' precipitation. Stock DMSO Stock (10 mM) Inter Intermediate Plate (100x Conc in 10% DMSO) Stock->Inter 1. Dilute 1:10 into Buffer/Media Final Assay Well (1x Conc, 0.1% DMSO) Inter->Final 2. Transfer to Assay (Dilute 1:100)

Protocol: The "Shift-Up" Method

If you observe precipitation at pH 7.4:

  • Prepare your intermediate dilution in a slightly acidic buffer (e.g., PBS adjusted to pH 6.0).

  • The compound will remain fully soluble (protonated) in this intermediate step.

  • Add this intermediate to your final assay well (pH 7.4).

  • Why this works: The final dilution (e.g., 1:100) is large enough that the assay buffer's capacity restores pH to 7.4, but the compound is now dispersed at a low enough concentration (e.g., 10 µM) to remain in solution metastably or dissolved.

Part 4: Troubleshooting & FAQs

Q1: My IC50 curve plateaus unexpectedly. Is this a solubility issue?

A: Yes, this is a classic sign of the "Solubility Cutoff." If your compound precipitates above 50 µM, the concentration in solution never increases beyond that point, regardless of how much you add. The curve flattens because the effective concentration is capped.

  • Validation: Spin down the assay plate (1000 x g for 5 mins) and sample the supernatant. Analyze via HPLC/MS to verify the actual concentration matches the theoretical concentration.

Q2: I see "oily droplets" instead of crystals. What is this?

A: This is likely the free base form of 2,2-Dicyclopropylmorpholine. Because the cyclopropyl groups prevent efficient crystal packing, the neutral molecule separates as a liquid phase (oil) rather than a solid precipitate. This is dangerous because these droplets can bind to cells or proteins, causing false positives (artifacts).

Q3: Can I use BSA (Bovine Serum Albumin) to help?

A: Yes. Adding 0.1% BSA or FBS (Fetal Bovine Serum) to your assay buffer can act as a "sink." The albumin binds the lipophilic neutral fraction of the molecule, keeping it in the aqueous phase and preventing precipitation on the plastic walls.

  • Note: This lowers the free drug concentration, so your potency (IC50) might appear lower (right-shifted).

Part 5: Troubleshooting Logic Flow

Use this decision tree when you suspect solubility issues.

TroubleshootingTree Figure 2: Decision tree for diagnosing solubility failures. Start Issue: Inconsistent Data / Precipitate CheckMicroscope 1. Check under Microscope (40x) Start->CheckMicroscope PrecipVisible Crystals/Oil Visible? CheckMicroscope->PrecipVisible CheckConc Is Conc > 50 µM? PrecipVisible->CheckConc Yes CheckBinding Suspect Plastic Binding Switch to Low-Bind Plates PrecipVisible->CheckBinding No Yes Yes No No ReduceConc Reduce Max Conc or Add 0.1% BSA CheckConc->ReduceConc Yes CheckpH Check Buffer pH Is it > 7.4? CheckConc->CheckpH No AdjustpH Lower pH slightly or use HCl Salt form CheckpH->AdjustpH Yes

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility and Permeability Assays. NCBI Bookshelf. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • PubChem. Compound Summary: Morpholine Derivatives. National Library of Medicine. Available at: [Link][1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard industry reference for lipophilic amine handling).

Sources

Troubleshooting

how to avoid by-product formation in morpholine ring closure

Introduction: Navigating Morpholine Ring Closure Morpholine is a cornerstone heterocyclic compound, integral to the development of numerous pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightfor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Morpholine Ring Closure

Morpholine is a cornerstone heterocyclic compound, integral to the development of numerous pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, presents significant challenges in controlling reaction selectivity and minimizing the formation of unwanted by-products. This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of morpholine. Our focus is on the practical application of chemical principles to optimize yield, improve purity, and streamline your synthetic workflow.

The two most prevalent industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1] The DEG route is often favored for its efficiency.[1][2] This guide will delve into the nuances of these methods, offering expert insights into the causal factors behind by-product formation and providing robust, field-proven protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in industrial morpholine synthesis?

A1: By-product profiles depend heavily on the synthetic route.

  • In the Diethylene Glycol (DEG) Route: The most common intermediate is 2-(2-aminoethoxy)ethanol (AEE) . Incomplete cyclization of AEE is a primary cause of its presence in the final product.[1] Another significant by-product is N-ethylmorpholine .[1] Additionally, high-molecular-weight condensation products, often referred to as "heavies," can form, which reduces the overall yield.[1]

  • In the Diethanolamine (DEA) Route: The primary challenge is not a competing organic by-product but rather process inefficiencies. The use of strong acids like sulfuric acid necessitates a neutralization step, which generates large quantities of inorganic salts (e.g., sodium sulfate) that must be disposed of.[3] Incomplete dehydration can also leave unreacted DEA in the product mixture.

Q2: How does the choice of catalyst affect by-product formation in the DEG route?

A2: The catalyst is critical for selectivity in the DEG route. Hydrogenation catalysts, typically containing metals like nickel, copper, or cobalt on a support, are used to facilitate the reductive amination process.[1][2] An effective catalyst will efficiently promote the cyclization of the AEE intermediate to morpholine while minimizing side reactions. Catalyst deactivation, caused by impurities in the feedstock or fouling from polymeric by-products, can lead to a significant drop in conversion and an increase in the AEE concentration.[1]

Q3: Why is N-ethylmorpholine a common by-product?

A3: The formation of N-ethylmorpholine is often attributed to impurities within the diethylene glycol (DEG) feedstock. The presence of ethanol or ethylene oxide derivatives can lead to side reactions that ethylate the nitrogen atom of morpholine. Ensuring the use of high-purity DEG is a critical step in preventing this contamination.[1]

Q4: Can reaction conditions be tuned to favor morpholine formation over by-products?

A4: Absolutely. Reaction parameters are the primary tool for controlling selectivity.

  • Temperature and Pressure: In the DEG route, temperatures typically range from 150-400°C and pressures from 30-400 atmospheres.[2][4] Optimizing these for your specific catalyst and reactor setup is essential. Higher temperatures can increase reaction rates but may also promote the formation of "heavies."

  • Reactant Ratio: Using a large excess of ammonia in the DEG route helps shift the reaction equilibrium towards the formation of the AEE intermediate and its subsequent conversion to morpholine.[4]

  • Phase Management: Operating the reaction in a trickle-bed reactor, where morpholine is primarily in the vapor phase, can prevent it from undergoing further reactions with DEG in the liquid phase, thus minimizing the formation of heavy by-products.[1][4]

Synthesis Pathways & By-Product Mechanisms

Understanding the reaction pathways is crucial for diagnosing and solving issues with by-product formation. The following diagrams illustrate the primary industrial synthesis routes and the points at which side reactions can occur.

Diagram 1: Primary Industrial Synthesis Routes for Morpholine

cluster_0 Diethanolamine (DEA) Route cluster_1 Diethylene Glycol (DEG) Route DEA Diethanolamine Acid Strong Acid (e.g., H₂SO₄, HCl) DEA->Acid Protonation Dehydration Dehydration (Heat) Acid->Dehydration Morpholine Morpholine Dehydration->Morpholine DEG Diethylene Glycol Ammonia Ammonia (NH₃) + Hydrogen (H₂) DEG->Ammonia Reactants Catalyst Hydrogenation Catalyst (Ni, Co, Cu) Ammonia->Catalyst Catalyst->Morpholine

Caption: Primary industrial synthesis routes for morpholine.

Diagram 2: Mechanistic Overview of the DEG Route & By-Product Formation

G DEG Diethylene Glycol + NH₃ AEE 2-(2-Aminoethoxy)ethanol (AEE Intermediate) DEG->AEE Step 1: Reductive Amination Heavies By-product: 'Heavies' (Polymeric Amines) AEE->DEG Side Reaction 1: Further reaction with DEG Morpholine Desired Product: Morpholine AEE->Morpholine Step 2: Intramolecular Cyclization (Dehydration) AEE->Heavies Side Reaction 1: Further reaction with DEG NEthyl By-product: N-Ethylmorpholine Morpholine->NEthyl Side Reaction 2: Alkylation EthanolImpurity Ethanol/Ethylene Oxide Impurities EthanolImpurity->NEthyl

Caption: Key reaction steps and side reactions in the DEG synthesis route.

Troubleshooting & Optimization Guide

This guide provides solutions to common issues encountered during morpholine synthesis experiments.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Low Morpholine Yield 1. Suboptimal Conditions: Incorrect temperature or pressure for the specific catalyst and feedstock.[4] 2. Catalyst Deactivation: The catalyst may be poisoned or fouled by impurities or high-molecular-weight by-products.[1] 3. Inefficient Water Removal (DEA Route): The presence of water can inhibit the forward dehydration reaction.1. Optimize Reaction Parameters: For the DEG route, systematically vary temperature (150-400°C) and pressure (30-400 atm) to find the optimal point for your setup.[2] 2. Check Feedstock Purity & Catalyst Health: Ensure high purity of starting materials (DEG/DEA, ammonia).[1] Consider catalyst regeneration or replacement if performance has degraded over time. 3. Improve Water Removal: In a lab setting for the DEA route, use a Dean-Stark apparatus to efficiently remove water and drive the reaction equilibrium forward.
High Concentration of 2-(2-aminoethoxy)ethanol (AEE) By-product Incomplete Reaction: Insufficient reaction time or temperature in the second cyclization step of the DEG route.Increase Reaction Severity: Increase the reaction time or temperature to promote the complete conversion of AEE to morpholine. In an industrial setting, consider separating and recycling the AEE stream back into the reactor.[1]
High Concentration of N-Ethylmorpholine By-product Feedstock Impurities: Contamination of starting materials, particularly with ethanol or ethylene oxide derivatives.[1]Use High-Purity Feedstock: Source diethylene glycol (DEG) with the lowest possible levels of related C2 impurities. Analyze incoming raw materials by GC-MS to verify purity before use.
Formation of "Heavies" or Polymeric By-products Reaction Conditions: Operating at higher pressures can increase the concentration of morpholine in the liquid phase, leading to further reaction with DEG or AEE.[1][4]Optimize the Reaction Phase: If possible, operate in a trickle-bed reactor configuration. Keeping the morpholine product in the vapor phase minimizes its residence time in the liquid phase and reduces the likelihood of it reacting further to form heavy by-products.[4]
Troubleshooting Workflow

Problem Problem Encountered LowYield Low Yield Problem->LowYield HighAEE High AEE Problem->HighAEE HighNEthyl High N-Ethyl Problem->HighNEthyl Heavies Heavies Formed Problem->Heavies Cause1 Cause: Suboptimal T/P Catalyst Deactivation Poor H₂O Removal LowYield->Cause1 Cause2 Cause: Incomplete Cyclization HighAEE->Cause2 Cause3 Cause: Feedstock Impurity HighNEthyl->Cause3 Cause4 Cause: Liquid Phase Side Reactions Heavies->Cause4 Action1 Action: Optimize T/P Check Catalyst Improve Dehydration Cause1->Action1 Action2 Action: Increase Temp. or Reaction Time Cause2->Action2 Action3 Action: Verify Feedstock Purity (GC-MS) Cause3->Action3 Action4 Action: Optimize Phase (Vapor > Liquid) Cause4->Action4

Caption: Logical workflow for troubleshooting morpholine synthesis.

Experimental Protocols

Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the acid-catalyzed dehydration of diethanolamine.[5] Safety Note: This procedure involves strong acids and high temperatures. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials:

  • Diethanolamine (DEA), 62.5 g

  • Concentrated Hydrochloric Acid (HCl), ~50-60 mL

  • Calcium Oxide (CaO), 50 g

  • Potassium Hydroxide (KOH), 20 g

  • Sodium metal (small piece, ~1 g)

  • 500 mL three-neck round-bottom flask

  • Thermocouple or thermometer

  • Heating mantle

  • Air condenser (for initial heating)

  • Distillation apparatus (short path or fractional)

Procedure:

  • Salt Formation: To a 500 mL three-neck round-bottom flask, add 62.5 g of diethanolamine. While stirring, slowly add concentrated HCl until the pH of the solution is ~1. This is an exothermic reaction; add the acid slowly to control the temperature.

  • Dehydration/Cyclization: Equip the flask with a heating mantle, a thermocouple, and an air condenser. Heat the diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.

  • Workup - Neutralization: After 15 hours, allow the mixture to cool to ~160°C. Carefully pour the thick morpholine hydrochloride paste into a heat-resistant dish to prevent it from solidifying in the flask.

  • Free-Basing: Scrape the cooled paste into a blender or mortar and pestle. Add 50 g of calcium oxide and mix thoroughly to form a uniform paste.

  • Initial Distillation: Transfer the paste to a suitable round-bottom flask and perform a distillation using a strong, direct flame or a high-temperature heating mantle. Collect the crude, wet morpholine distillate.

  • Drying: Transfer the crude distillate to a flask and add 20 g of potassium hydroxide pellets. Stir for 30-60 minutes to remove the bulk of the water. The morpholine will form a distinct upper layer.

  • Final Purification: Carefully separate the upper morpholine layer. For final drying, add a small piece of sodium metal (~1 g) and reflux for one hour. Caution: Sodium reacts violently with water. Ensure the morpholine is reasonably dry from the KOH step before adding sodium.

  • Fractional Distillation: Rearrange the apparatus for fractional distillation. Collect the pure morpholine fraction boiling between 126-129°C.[5]

References

  • Process for the preparation of morpholines.
  • Morpholine. Wikipedia. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Morpholine Preparation from Diethanolamine. YouTube. [Link]

  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.

Sources

Optimization

stability issues of 2,2-Dicyclopropylmorpholine under acidic or basic conditions

Welcome to the Technical Support Center for 2,2-Dicyclopropylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2,2-Dicyclopropylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during your experiments.

Frequently Asked Questions (FAQs) - Stability and Handling

Q1: What are the primary stability concerns for 2,2-Dicyclopropylmorpholine?

The structure of 2,2-Dicyclopropylmorpholine contains two key features that influence its stability: the morpholine ring and the two cyclopropyl groups. The primary concerns are its degradation under acidic conditions. While generally more stable under basic conditions, the potential for oxidation of the amine should be considered.

  • Acidic Conditions: The molecule is susceptible to degradation in acidic environments. The two main points of vulnerability are the cyclopropyl rings and the ether linkage of the morpholine ring. The secondary amine of the morpholine is basic and will be protonated in acidic solutions.[1]

  • Basic Conditions: 2,2-Dicyclopropylmorpholine is expected to be relatively stable under basic conditions. However, like many amines, it can be susceptible to oxidation, which may be catalyzed by light, metal ions, or peroxides.[2]

Q2: I observed a change in the color of my 2,2-Dicyclopropylmorpholine solution under acidic conditions. What is the likely cause?

Color change in a solution is often an indicator of chemical degradation. Under acidic conditions, the cyclopropyl groups of 2,2-Dicyclopropylmorpholine can undergo acid-catalyzed ring-opening.[1] This process can lead to the formation of conjugated systems or other chromophoric species that absorb visible light, resulting in a colored solution. It is also possible that degradation of the morpholine ring is occurring.

Q3: What are the recommended storage conditions for 2,2-Dicyclopropylmorpholine and its solutions?

To ensure the long-term stability of 2,2-Dicyclopropylmorpholine, it is recommended to store the neat compound in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated. For solutions, the choice of solvent and pH is critical:

  • Aqueous Solutions: It is advisable to prepare aqueous solutions in neutral or slightly basic buffers (pH 7-9). Acidic buffers should be avoided for long-term storage.

  • Organic Solvents: Solutions in aprotic organic solvents are generally stable. If protic solvents are used, their acidity should be considered.

Troubleshooting Guide

Issue 1: Inconsistent results in bioassays using acidic buffers.
  • Potential Cause: Degradation of 2,2-Dicyclopropylmorpholine in the acidic assay buffer, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Confirm Degradation: Perform a time-course stability study of 2,2-Dicyclopropylmorpholine in your assay buffer. Analyze samples at different time points using a stability-indicating analytical method, such as HPLC-UV.

    • Modify Assay Conditions: If degradation is confirmed, consider modifying the assay protocol. This could involve:

      • Adjusting the buffer pH to a more neutral or basic range, if compatible with the biological system.

      • Preparing fresh solutions of the compound immediately before use.

      • Reducing the incubation time of the compound in the acidic buffer.

    • Quantify Degradants: If possible, identify and quantify the major degradation products to understand their potential interference with the assay.

Issue 2: Appearance of new peaks in the chromatogram during HPLC analysis of a formulation stored under accelerated stability conditions.
  • Potential Cause: Forced degradation of 2,2-Dicyclopropylmorpholine due to elevated temperature and/or humidity, potentially exacerbated by the formulation excipients.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use LC-MS to obtain the mass of the new peaks and elucidate their structures through fragmentation analysis. This will help in identifying the degradation pathway.

    • Perform a Forced Degradation Study: Conduct a systematic forced degradation study to identify the degradation products formed under various stress conditions (acid, base, oxidation, heat, light).[2][3] This will help in understanding the degradation profile of the drug substance.

    • Evaluate Excipient Compatibility: Assess the compatibility of 2,2-Dicyclopropylmorpholine with the formulation excipients to identify any potential interactions that may be accelerating degradation.

Scientific Insights into Degradation Pathways

The unique structure of 2,2-Dicyclopropylmorpholine presents specific potential degradation pathways.

Acid-Catalyzed Degradation

Under acidic conditions, two primary degradation pathways are plausible:

  • Ring-Opening of Cyclopropyl Groups: The strained three-membered cyclopropyl rings are susceptible to acid-catalyzed ring-opening.[4][5][6] The reaction is initiated by protonation of the morpholine oxygen or nitrogen, followed by a rearrangement that leads to the opening of one or both cyclopropyl rings to form more stable carbocations, which can then react with nucleophiles present in the medium.[1]

  • Cleavage of the Morpholine Ring: The ether linkage in the morpholine ring can undergo acid-catalyzed cleavage, similar to other ethers.[7][8] This would lead to the opening of the morpholine ring.

cluster_acid Acidic Conditions (H+) 2,2-Dicyclopropylmorpholine 2,2-Dicyclopropylmorpholine Protonated Intermediate Protonated Intermediate 2,2-Dicyclopropylmorpholine->Protonated Intermediate Protonation Cyclopropyl Ring-Opened Products Cyclopropyl Ring-Opened Products Protonated Intermediate->Cyclopropyl Ring-Opened Products Rearrangement Morpholine Ring Cleavage Products Morpholine Ring Cleavage Products Protonated Intermediate->Morpholine Ring Cleavage Products Ether Cleavage

Caption: Hypothesized Acidic Degradation Pathways.

Stability Under Basic Conditions

The morpholine ring and cyclopropyl groups are generally stable to basic conditions. The secondary amine is basic and will be deprotonated under these conditions.[9][10][11][12][13] The primary concern under basic conditions would be oxidation of the amine, especially in the presence of oxidizing agents or upon exposure to air and light over extended periods.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation products of 2,2-Dicyclopropylmorpholine.[14][15][16]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2,2-Dicyclopropylmorpholine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound and the stock solution at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method (see Protocol 2).

cluster_workflow Forced Degradation Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Thermal Apply Stress Conditions->Thermal Photolytic Photolytic Apply Stress Conditions->Photolytic Analyze Samples by HPLC Analyze Samples by HPLC Acid Hydrolysis->Analyze Samples by HPLC Base Hydrolysis->Analyze Samples by HPLC Oxidation->Analyze Samples by HPLC Thermal->Analyze Samples by HPLC Photolytic->Analyze Samples by HPLC End End Analyze Samples by HPLC->End

Caption: Forced Degradation Experimental Workflow.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 2,2-Dicyclopropylmorpholine and its potential degradation products.[17][18][19][20][21]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (or other suitable wavelength determined by UV scan).

  • Injection Volume: 10 µL.

Note: This method should be validated to ensure it can separate 2,2-Dicyclopropylmorpholine from its degradation products and any formulation excipients.

Data Summary

Stress ConditionExpected DegradationPotential Degradation Products
Acidic Hydrolysis SignificantRing-opened cyclopropyl derivatives, morpholine ring cleavage products
Basic Hydrolysis Minimal to None-
Oxidation PossibleN-oxide, other oxidative products
Thermal Minimal-
Photolytic PossibleVaries depending on chromophores formed

References

  • Duncton, M. A. J. (2011). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 7, 1348–1355.
  • Duncton, M. A. J. (2011). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
  • Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange.
  • Fustero, S., & de la Torre, M. G. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7949–8035.
  • Johnson, J. S., & France, S. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 648–651.
  • Wikipedia. (n.d.). Ether cleavage.
  • Levin, J. O., & Andersson, K. (1987). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 112(11), 1593–1595.
  • PharmaRobust. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • LibreTexts. (2023). 24.3: Basicity of Amines. Chemistry LibreTexts.
  • Symbiont. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • International Journal of Pharmaceutical Sciences and Research. (2013).
  • Royal Society of Chemistry. (2018).
  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(10), 2639.
  • Save My Exams. (2024). Basicity of Amines. A Level Chemistry Revision Notes.
  • LibreTexts. (2021). 15.12: Cyclic Ethers. Chemistry LibreTexts.
  • YIZE. (2023). Liquid phase method for morpholine.
  • PharmaRobust. (2024).
  • Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry.
  • Scribd. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • ResearchGate. (2007).
  • ResearchGate. (2018).
  • Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity.

Sources

Troubleshooting

Technical Support Center: Optimization of Catalytic Processes for Morpholine Derivatives

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of morpholine derivatives. This guide is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of morpholine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalytic routes to this essential heterocyclic scaffold. Morpholine and its derivatives are cornerstones in medicinal chemistry and materials science, yet their synthesis can present significant challenges.[1] This resource moves beyond simple protocols to address the "why" behind common experimental failures, providing a framework for logical troubleshooting and process optimization. Here, we will dissect common issues encountered in the lab, from low yields and catalyst deactivation to unexpected side products, providing actionable, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project to synthesize a substituted morpholine. What are the most common catalytic strategies I should consider?

A1: The selection of a synthetic route depends heavily on your starting materials and desired substitution pattern. The most prevalent and robust methods include:

  • Reductive Amination: This is a highly versatile method for N-alkylation, reacting a ketone or aldehyde with morpholine (or a morpholine precursor) in the presence of a reducing agent. It's a workhorse for introducing a wide variety of substituents onto the morpholine nitrogen.[1]

  • Palladium-Catalyzed Cyclization (e.g., Wacker-type, Carboamination): These advanced methods are excellent for constructing the morpholine ring itself from acyclic precursors. For instance, a Wacker-type aerobic oxidative cyclization can form the heterocycle from appropriately substituted alkenes.[2] These are powerful but can be sensitive to substrate electronics and reaction conditions.[3]

  • Intramolecular Hydroamination/Hydroalkoxylation: This strategy involves the cyclization of an aminoalkyne or aminoalkene. For example, a titanium-catalyzed hydroamination can form a cyclic imine, which is then reduced in a one-pot fashion to the chiral morpholine.[4]

  • Annulation of 1,2-Amino Alcohols: A modern and often "greener" approach involves reacting a 1,2-amino alcohol with a two-carbon electrophile. A notable example is the use of ethylene sulfate for a redox-neutral conversion to the morpholine ring, which avoids harsh reagents.[2][5]

Q2: My target morpholine derivative is water-soluble. What are the best practices for extraction and purification?

A2: The polarity and potential water solubility of morpholine derivatives can make product isolation challenging.[5] Standard liquid-liquid extractions may be inefficient. Consider these strategies:

  • Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃ to decrease the polarity of the aqueous phase and drive your product into the organic layer.

  • Continuous Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be highly effective.

  • Solvent Selection: Use more polar organic solvents for extraction, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in multiple small-volume extractions rather than one large one.

  • Reverse-Phase Chromatography: If standard silica gel chromatography is problematic, consider reverse-phase (C18) column chromatography with a water/acetonitrile or water/methanol gradient.

  • Derivatization: In some cases, a temporary, lipophilic protecting group can be added to facilitate extraction and purification, followed by a final deprotection step.[1]

Troubleshooting Guide: Reductive Amination

Problem: My reductive amination between a ketone and morpholine is showing very low conversion, even after extended reaction times.

This is a frequent challenge rooted in the inherent electronic properties of morpholine. The oxygen atom within the ring is electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom compared to simpler cyclic amines like piperidine.[6][7] This makes the initial, often rate-limiting, step of iminium ion formation sluggish.

Potential Causes & Solutions:

  • Slow Iminium/Enamine Formation:

    • Causality: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced. The initial nucleophilic attack by morpholine on the carbonyl is slow.

    • Solution 1: Acid Catalysis: Add a catalytic amount of a weak acid like acetic acid (AcOH) or trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by morpholine.[8]

    • Solution 2: Water Removal: The dehydration of the hemiaminal is an equilibrium process. Use a dehydrating agent (e.g., molecular sieves, MgSO₄) or azeotropic distillation (Dean-Stark trap with toluene) to remove water as it forms, driving the reaction toward the iminium ion.

  • Ineffective Reducing Agent:

    • Causality: The choice of reducing agent is critical. Mild reagents may not be potent enough, while overly reactive ones can reduce the starting ketone/aldehyde before it can form the iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason. It is mild enough not to readily reduce the ketone/aldehyde but is highly effective at reducing the protonated iminium ion. Other options like sodium cyanoborohydride (NaBH₃CN) are also effective, particularly under acidic conditions.

  • Steric Hindrance:

    • Causality: A sterically hindered ketone or aldehyde can significantly slow down the initial nucleophilic attack.

    • Solution: Increase the reaction temperature to provide the necessary activation energy. If conversion remains low, consider an alternative synthetic route, such as N-alkylation of morpholine with an appropriate alkyl halide.

Troubleshooting Workflow: Reductive Amination

G start Low Conversion in Reductive Amination check_reagents Verify Reagent Purity (Aldehyde/Ketone, Morpholine) start->check_reagents add_acid Add Catalytic Acid (e.g., 5 mol% AcOH) check_reagents->add_acid Reagents are pure remove_water Incorporate Water Removal (e.g., Molecular Sieves) add_acid->remove_water Still low conversion success Reaction Optimized add_acid->success Conversion improves change_reductant Switch to NaBH(OAc)3 remove_water->change_reductant Still low conversion remove_water->success Conversion improves increase_temp Increase Reaction Temperature change_reductant->increase_temp Still low conversion (check for steric hindrance) change_reductant->success Conversion improves increase_temp->success Conversion improves fail Consider Alternative Route (e.g., N-alkylation) increase_temp->fail No improvement

Caption: Troubleshooting decision tree for low conversion in reductive amination.

Troubleshooting Guide: Palladium-Catalyzed Cyclizations

Problem: My Pd-catalyzed carboamination to form a substituted morpholine results in a complex product mixture and low yield.

Palladium catalysis is elegant but sensitive. The formation of complex mixtures often points to competing side reactions or issues with catalyst stability. The electronic nature of your substrates is a primary determinant of success.[3]

Potential Causes & Solutions:

  • Competing Side Reactions (e.g., Heck Arylation):

    • Causality: If your substrate contains an alkene and an aryl halide, the palladium catalyst might promote a Heck reaction instead of the desired intramolecular carboamination. This is particularly common when the nitrogen nucleophile is part of an electron-deficient system.[3]

    • Solution 1: Ligand Tuning: The choice of phosphine ligand is paramount. A more electron-donating, bulky ligand can favor the reductive elimination step that forms the C-N bond over the β-hydride elimination required for the Heck pathway. Experiment with ligands like XPhos, SPhos, or RuPhos.

    • Solution 2: Substrate Modification: If possible, use electron-rich or electron-neutral aryl halides, as they are generally more successful in this reaction. Electron-poor aryl halides are known to contribute to complex product mixtures.[3]

  • Catalyst Deactivation:

    • Causality: The active Pd(0) species can be oxidized to inactive Pd(II) or form palladium black if the catalytic cycle is inefficient. Impurities in starting materials or solvents can also poison the catalyst.[9]

    • Solution: Ensure all reagents and solvents are scrupulously degassed and dried. Use high-purity starting materials. Increasing the catalyst loading can sometimes overcome minor deactivation but is not an ideal solution. A better approach is to optimize conditions (temperature, solvent, base) to ensure the catalytic cycle is rapid and efficient.

Key Parameters for Pd-Catalyzed Morpholine Synthesis
ParameterCommon RangeRationale & Expert Insight
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ. Pd₂(dba)₃ is often preferred for its air stability.
Ligand Buchwald-type biarylphosphinesBulky, electron-rich ligands that promote the crucial C-N reductive elimination step and stabilize the catalyst.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃The base is critical for deprotonating the amine nucleophile. Its strength and solubility can dramatically affect the reaction rate.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required to prevent quenching of intermediates and catalyst poisoning.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Troubleshooting Guide: Catalyst Deactivation

Problem: My catalytic reaction starts well but then stalls before reaching completion.

This is a classic sign of catalyst deactivation, where the catalyst loses its activity over the course of the reaction.[10] This is an inevitable process for all catalysts, but it can often be slowed dramatically.

Potential Causes & Solutions:

  • Poisoning:

    • Causality: Certain functional groups or impurities act as catalyst poisons by binding irreversibly to the active sites. Common poisons for transition metal catalysts include sulfur compounds (thiols, H₂S), phosphorus compounds, and sometimes even residual halides from starting materials.[10]

    • Solution: Rigorous purification of starting materials is the most effective preventative measure.[9] Pass liquid reagents through a plug of activated alumina or silica. Recrystallize solid starting materials. If a specific functional group in your substrate is the issue (e.g., a thiol), it must be protected before the catalytic step.

  • Fouling or Coking:

    • Causality: High molecular weight byproducts or polymers can physically block the active sites of a heterogeneous catalyst or encapsulate a homogeneous catalyst. This is often exacerbated by excessively high reaction temperatures.[9][10]

    • Solution: Lower the reaction temperature if possible. Ensure efficient stirring to prevent localized "hot spots" where decomposition might occur. If using a heterogeneous catalyst, consider a regeneration step (e.g., controlled oxidation to burn off coke) if recommended by the manufacturer.

  • Thermal Degradation (Sintering):

    • Causality: For supported metal catalysts (e.g., Pd/C), high temperatures can cause the small metal nanoparticles to agglomerate into larger, less active particles. This leads to a loss of active surface area.[10]

    • Solution: Operate at the lowest effective temperature. Avoid temperature overshoots during heating. Choose a catalyst with a more thermally stable support if high temperatures are unavoidable.

Catalyst Deactivation Mechanisms

G cat Active Catalyst Site prod Product cat:f0->prod Converts sub Substrate sub->cat:f0 Binds poison Poison (e.g., Sulfur) deact_poison Poisoned Site (Irreversible) poison->deact_poison:f0 Binds to coke Coke/ Polymer deact_coke Fouled Site (Blocked) coke->deact_coke:f0 Deposits on sinter Thermal Energy deact_sinter Sintered Catalyst (Reduced Surface Area) sinter->deact_sinter:f0 Causes

Caption: Common mechanisms of catalyst deactivation in chemical synthesis.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol provides a robust starting point for the N-alkylation of morpholine with a generic aldehyde or ketone.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 equiv), morpholine (1.1 equiv), and anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to make a 0.2 M solution.

  • Reaction Initiation: Stir the solution at room temperature for 20-30 minutes to allow for initial hemiaminal formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.[7][8]

Protocol 2: Synthesis of Morpholine via Dehydration of Diethanolamine

This is a classic, industrial-scale synthesis that requires careful temperature control.

  • Setup: In a round-bottom flask equipped with a distillation apparatus and a high-temperature thermometer, cautiously add concentrated sulfuric acid to diethanolamine in a 1:1 molar ratio. Caution: This reaction is highly exothermic.

  • Dehydration: Heat the mixture to drive off water. The internal temperature must be carefully raised to and maintained between 180-210°C.[3] A temperature drop of just 10-15°C can significantly reduce the yield.[5] Maintain this temperature for at least 15 hours to ensure complete cyclization.[3]

  • Isolation of Salt: Allow the mixture to cool slightly (to ~160°C) and pour it into a dish to solidify into a paste of morpholine sulfate or hydrochloride.

  • Neutralization: Grind the solidified paste and mix it thoroughly with a solid base like calcium oxide (CaO) or sodium hydroxide (NaOH).[3]

  • Distillation: Transfer the mixture to a new flask and perform a simple distillation, collecting the crude, wet morpholine distillate.

  • Drying and Final Purification: Dry the crude morpholine by stirring over potassium hydroxide (KOH) pellets for 1-2 hours. Decant the liquid and perform a final fractional distillation, collecting the pure morpholine product at a boiling range of 126-129°C.[3]

References

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]

  • Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • ACS Publications. (2024). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Catalysts. Retrieved from [Link]

  • Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Retrieved from [Link]

  • National Library of Medicine. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved from [Link]

Sources

Optimization

troubleshooting guide for common PCR or assay interference

Technical Support Center: PCR & Assay Interference Troubleshooting Role: Senior Application Scientist Subject: Advanced Troubleshooting for Nucleic Acid Amplification (qPCR/PCR) Reference Standard: MIQE Guidelines (Busti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PCR & Assay Interference Troubleshooting

Role: Senior Application Scientist Subject: Advanced Troubleshooting for Nucleic Acid Amplification (qPCR/PCR) Reference Standard: MIQE Guidelines (Bustin et al., 2009)

Introduction: The Cost of "Data Doubt"

In drug development and high-stakes research, a failed assay is not just a lost day—it is a potential regulatory red flag. As your Senior Application Scientist, I am moving beyond basic "check your pipetting" advice. This guide addresses the biophysical mechanisms of assay failure. We will isolate variables using a systems-based approach, distinguishing between matrix interference, thermodynamic instability, and kinetic failure.

Module 1: Pre-Analytical & Matrix Interference

The "Silent Killer" of PCR Sensitivity

Problem: Your DNA concentration is high (


), and the 

is pure (~1.8), yet the reaction fails or Cq values are delayed.

Root Cause Analysis: Spectrophotometry measures absorbance, not purity regarding enzymatic inhibition. Common inhibitors function via distinct mechanisms:

  • Heme (Blood): Releases

    
     ions which disrupt the pH and directly inhibit DNA polymerase activity (Schrader et al., 2012).[1]
    
  • IgG (Plasma/Serum): Binds single-stranded DNA (ssDNA), blocking primer annealing and extension.[1]

  • Heparin (Anticoagulant): A polyanion that mimics DNA, competitively binding to the polymerase active site.

Q: How do I confirm inhibition versus reaction failure? A: The Dilution Linearity Test. Inhibitors often have a higher "inhibition constant" than the target DNA. Diluting the sample reduces inhibitor concentration below the threshold of polymerase toxicity while leaving enough template for amplification.

Protocol: The 1:10 Dilution Challenge

  • Prepare your standard reaction (Neat).

  • Prepare a 1:10 dilution of the template in TE buffer.

  • Run qPCR.[2][3][4][5][6][7][8]

  • Analysis:

    • Theoretical Shift: A 10-fold dilution should shift Cq by exactly 3.32 cycles .[2]

    • Inhibition Signature: If the Neat sample Cq is 25, and the 1:10 dilution Cq is 26 (only

      
      1 cycle), the Neat sample is inhibited. The dilution relieved the inhibition, allowing the polymerase to work efficiently.
      

Visualization: Inhibition Decision Tree

InhibitionWorkflow Start Symptom: Delayed Cq or No Amp (High DNA Conc) Step1 Perform 1:10 Dilution Test Start->Step1 Decision Calculate u0394Cq (Diluted - Neat) Step1->Decision Res1 u0394Cq u2248 3.3 (3.0 - 3.6) Decision->Res1 Linear Res2 u0394Cq < 3.0 (e.g., 1.0) Decision->Res2 Non-Linear Action1 No Inhibition. Issue is Template Quality or Reagents. Res1->Action1 Action2 Confirmed Inhibition. Inhibitor diluted out. Res2->Action2 Solve1 Solution: Use 1:10 dilution as new stock. Action2->Solve1 Solve2 Solution: Re-purify with Silica/Beads or add BSA. Action2->Solve2

Figure 1: Decision logic for distinguishing between low copy number and chemical inhibition using the Dilution Linearity Test.

Module 2: Specificity & False Positives

Distinguishing Signal from Noise

Problem: Signal appears in No-Template Controls (NTC) or Melt Curves show multiple peaks.

Root Cause Analysis:

  • Primer Dimers: Thermodynamic formation of primer-primer complexes. These bind SYBR Green, generating false signal.

  • gDNA Contamination: In RT-qPCR, amplification of introns in genomic DNA mimics cDNA signal.

Q: How do I interpret a "Ghost Peak" in my Melt Curve? A: Analyze the


 (Melting Temperature). 
Specificity is defined by thermodynamics. Non-specific products have different GC contents and lengths, resulting in distinct melt profiles.

Troubleshooting Table: Melt Curve Diagnostics

ObservationLikely CauseMechanismCorrective Action
Single Sharp Peak Specific ProductHomogeneous amplicon denaturation.[2]None. Valid result.
Peak at Low

(<75°C)
Primer DimersShort, unstable primer-primer interactions.Increase annealing temp (

); reduce primer conc.
Broad/Shouldered Peak Mis-primingPolymerase extending off-target gDNA or homologs.Blast primers; redesign to span exon-exon junctions.
Peak in NTC ContaminationAerosolized amplicon or reagent contamination.Discard reagents; implement UNG protocol (see below).

Technical Protocol: Carryover Contamination Control (UNG) To prevent false positives from previous PCR runs (amplicons), use the dUTP/UNG System :

  • Substitution: Use a Master Mix where dTTP is replaced/supplemented with dUTP .

  • Digestion: Add Uracil-N-Glycosylase (UNG) .

  • Cycling Setup:

    • Step 1 (50°C, 2 min): UNG hydrolyzes Uracil-glycosidic bonds in contaminating amplicons (leaving abasic sites).[6][9][10]

    • Step 2 (95°C, 2-10 min): UNG is heat-inactivated; Taq is activated; abasic DNA strands degrade.[6]

    • Result: Only virgin template (containing Thymine) is amplified.

Module 3: Quantitative Accuracy (MIQE Compliance)

Ensuring Data Integrity

Problem: Replicates are variable, or fold-change calculations seem biologically impossible.

Root Cause Analysis: PCR Efficiency (


) dictates the accuracy of the 

method. If

, the math fails.
  • Slope: The gradient of the standard curve. Ideal slope = -3.32 .

  • 
    :  Linearity of the curve. Must be 
    
    
    
    .

Q: My efficiency is 120% (Slope > -3.1). Is my assay "better" than perfect? A: No. This indicates a major artifact. Efficiencies


 are physically impossible (you cannot create more than 2 copies from 1 template per cycle).
  • Cause 1: Inhibitors in the concentrated standards (see Module 1). As you dilute the standard, inhibition decreases, causing late Cq values to appear "earlier" than expected, flattening the slope.

  • Cause 2: Primer Dimers.[2][3][4][11] At low template concentrations, dimers contribute to fluorescence, artificially boosting the signal.

Visualization: Standard Curve Logic

StandardCurve Input Standard Curve Data (Slope m) Calc Calculate E = (10^(-1/m) - 1) * 100 Input->Calc Check Check Efficiency Range Calc->Check Good 90% - 110% (Slope -3.6 to -3.1) Check->Good Low < 90% (Slope < -3.6) Check->Low High > 110% (Slope > -3.1) Check->High ReasonLow Causes: 1. Poor Primer Design 2. Suboptimal Ta 3. Degradation Low->ReasonLow ReasonHigh Causes: 1. PIPETTING ERROR (Most Common) 2. Inhibition in high conc. standards 3. Primer Dimers at low conc. High->ReasonHigh

Figure 2: Diagnostic workflow for Standard Curve Slope analysis. Efficiencies >110% often indicate human error or inhibition, not super-efficient enzymes.

References & Authoritative Grounding

  • Bustin, S. A., et al. (2009).[7][8][12] The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments.[5][7][13] Clinical Chemistry.[7][8]

    • Core Relevance: The gold standard for experimental design and reporting.

  • Schrader, C., et al. (2012). PCR Inhibitors - Occurrence, Properties and Removal. Journal of Applied Microbiology.

    • Core Relevance: Detailed mechanisms of Heme, IgG, and Heparin interference.

  • Thermo Fisher Scientific. Understanding Melt Curves for qPCR.

    • Core Relevance: Visual interpretation of specificity artifacts.[11]

  • Promega Corporation. Minimizing PCR Cross-Contamination (UNG Protocol).

    • Core Relevance: Validated workflow for dUTP/UNG decontamination.

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Metabolic Stability of Morpholine-Containing Drugs

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with morpholine-containing compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with morpholine-containing compounds. The morpholine moiety is a valuable pharmacophore in modern medicinal chemistry, prized for its ability to improve physicochemical properties such as solubility and to interact favorably with biological targets. However, it is often susceptible to metabolic degradation, posing a significant challenge in drug development.

This document provides in-depth, experience-driven guidance to help you diagnose, troubleshoot, and strategically address the metabolic instability of your morpholine-containing drug candidates.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses common initial questions regarding the metabolic stability of morpholine rings.

Q1: Why is the morpholine ring, despite its benefits, often a point of metabolic weakness?

A1: The metabolic liability of the morpholine ring primarily stems from the enzymatic activity of Cytochrome P450 (CYP) enzymes in the liver. These enzymes catalyze oxidative reactions that are the first step in metabolizing and eliminating foreign compounds (xenobiotics) from the body. The carbon atoms adjacent to the nitrogen and oxygen atoms within the morpholine ring are particularly susceptible to this oxidation.

Q2: What are the most common metabolic pathways that lead to the degradation of the morpholine ring?

A2: The primary metabolic pathways include:

  • C-N bond cleavage: This is a major route of degradation, often initiated by CYP450-mediated oxidation.

  • N-dealkylation: The removal of an alkyl group attached to the morpholine nitrogen is a common metabolic transformation.

  • Oxidation: This can occur at various positions on the ring, leading to the formation of more polar metabolites that are easier to excrete.

  • Glucuronidation: In some cases, the nitrogen atom of the morpholine ring can undergo glucuronidation, a Phase II metabolic reaction, to form a glucuronide conjugate.

Q3: Which specific CYP450 isozymes are most commonly involved in morpholine metabolism?

A3: While multiple CYP isozymes can be involved, CYP3A4 is frequently identified as a key driver for the metabolism of many morpholine-containing drugs. Therefore, early assessment of your compound's interaction with CYP3A4 is a critical step.

Q4: Can the morpholine ring itself improve a drug's pharmacokinetic profile?

A4: Yes, paradoxically, the same features that can lead to metabolic instability can also be advantageous. The morpholine ring can enhance solubility, bioavailability, and modulate the overall pharmacokinetic/pharmacodynamic (PK/PD) properties of a molecule. The key is to strike a balance where the beneficial properties are retained while minimizing metabolic liabilities.

Part 2: Troubleshooting Guide - From Problem Identification to Solution

This section provides a structured approach to identifying and addressing metabolic instability in your morpholine-containing compounds.

Issue 1: My compound shows high clearance in human liver microsomes (HLM). How do I confirm the morpholine ring is the site of metabolism?
Causality Behind the Experimental Choice:

Human liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, making them an excellent initial tool for assessing Phase I metabolic stability. High clearance in this assay strongly suggests CYP-mediated metabolism. The next logical step is to pinpoint the exact site of metabolic attack.

Experimental Workflow: Metabolite Identification

Caption: Workflow for Metabolite Identification.

Step-by-Step Protocol:
  • Incubation:

    • Prepare two sets of incubations with human liver microsomes.

    • Set A (Test): Include your compound, HLM, and the necessary cofactor NADPH (which is essential for CYP450 activity).

    • Set B (Control): Include your compound and HLM, but omit NADPH.

  • Analysis:

    • After a set incubation time, quench the reactions.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Interpretation:

    • Compare the chromatograms from Set A and Set B. The appearance of new peaks in Set A that are absent or significantly smaller in Set B indicates the formation of metabolites.

    • Analyze the mass spectra of these new peaks to determine the mass shift from the parent compound. A mass shift of +16 Da is indicative of hydroxylation, a common initial step in morpholine ring metabolism. Other mass shifts can indicate ring cleavage or other modifications.

    • If possible, synthesize a suspected metabolite as an authentic standard to confirm its identity by comparing retention times and fragmentation patterns.

Issue 2: I've confirmed the morpholine ring is the metabolic hot-spot. What are my options to improve stability?

Once the site of metabolism is confirmed, the goal is to block or slow down the metabolic reaction without negatively impacting the compound's desired biological activity.

Strategy 1: Steric Hindrance

Causality: By introducing a bulky group near the site of metabolism, you can physically block the CYP enzyme from accessing and oxidizing that position.

Experimental Approach:

  • Identify the susceptible position: From your metabolite ID studies, determine which carbon atom on the morpholine ring is being oxidized.

  • Introduce substituents: Synthesize analogues with small alkyl groups (e.g., methyl, ethyl) or other sterically hindering groups at or near the metabolic hot-spot.

  • Re-evaluate metabolic stability: Test these new analogues in the HLM stability assay to see if clearance is reduced.

Strategy 2: Altering Electronic Properties

Causality: The electron density of the morpholine ring can influence its susceptibility to oxidation. Introducing electron-withdrawing groups can make the ring less prone to oxidative metabolism.

Experimental Approach:

  • Introduce electron-withdrawing groups: Synthesize analogues with groups like fluorine or a cyano group on the morpholine ring.

  • Assess stability and activity: Evaluate the metabolic stability of these new compounds in HLMs. It is crucial to also test for on-target activity, as these modifications can impact binding.

Strategy 3: Bioisosteric Replacement

Causality: Bioisosteres are chemical groups that have similar physical or chemical properties and can produce broadly similar biological effects. Replacing the morpholine ring with a bioisostere that is less metabolically labile can be a highly effective strategy.

Common Bioisosteric Replacements for Morpholine:

BioisostereRationalePotential Advantages
Thiomorpholine The sulfur atom is generally less susceptible to the same oxidative pathways as the oxygen in morpholine.Can maintain similar geometry and physicochemical properties.
Piperazine Offers different metabolic profile and pKa.Can alter solubility and binding interactions.
Spirocycles Introduces 3D complexity that can block metabolic sites and improve physicochemical properties.Can lead to improved solubility and reduced lipophilicity.
Bicyclo[1.1.1]pentane A rigid scaffold that can mimic the spatial arrangement of the morpholine ring while being metabolically robust.Can improve metabolic stability and other DMPK properties.

Experimental Workflow for Bioisosteric Replacement:

Caption: Workflow for Bioisosteric Replacement Strategy.

Part 3: Advanced Troubleshooting & Deeper Insights

Q5: My attempts to block metabolism at one site on the morpholine ring led to metabolism at another site ("metabolic switching"). How do I address this?

A5: Metabolic switching is a common challenge. It indicates that there are multiple labile sites on your molecule.

Solution:

  • Comprehensive Metabolite Profiling: Re-run your metabolite identification studies with the modified compound to identify the new metabolic hot-spot.

  • Multi-pronged Approach: You may need to employ a combination of strategies. For example, you might introduce steric hindrance at the primary site and an electron-withdrawing group at the secondary site.

  • Consider a Bioisostere: If metabolic switching is persistent, it may be more efficient to switch to a bioisosteric replacement that is inherently more stable.

Q6: I am working on a CNS drug, and blood-brain barrier (BBB) penetration is critical. How will these modifications affect BBB permeability?

A6: This is a critical consideration for CNS drug discovery. Modifications to the morpholine ring can impact physicochemical properties like lipophilicity (LogP) and polar surface area (PSA), which are key determinants of BBB penetration.

Guidance:

  • Monitor Physicochemical Properties: For each new analogue you synthesize, calculate or experimentally determine its LogP and PSA.

  • In Vitro BBB Models: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get an early indication of BBB permeability.

  • Balance is Key: The goal is to find a modification that improves metabolic stability without drastically increasing polarity to the point where BBB penetration is compromised.

References

  • Poupin, P., et al. (1999).

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2,2-Dicyclopropylmorpholine vs. 2,2-Disubstituted Analogues

Executive Summary In the optimization of morpholine-containing pharmacophores, 2,2-disubstitution is a validated strategy to block metabolic hot-spots (C2-oxidation) and restrict conformational flexibility. While 2,2-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of morpholine-containing pharmacophores, 2,2-disubstitution is a validated strategy to block metabolic hot-spots (C2-oxidation) and restrict conformational flexibility. While 2,2-dimethylmorpholine is the industry standard due to synthetic ease, 2,2-dicyclopropylmorpholine represents a premium bioisostere.[1]

This guide analyzes the utility of the dicyclopropyl moiety. Unlike the standard gem-dimethyl group, the gem-dicyclopropyl motif introduces unique electronic character (pseudo-


 donation), lowers basicity (pKa modulation), and provides a distinct steric vector that can enhance selectivity in tight binding pockets.[1]

Physicochemical & Structural Analysis

The substitution at the C2 position of the morpholine ring drastically alters the electronic and steric environment of the adjacent oxygen and the distal nitrogen.

Comparative Data Profile

The following table contrasts the dicyclopropyl analog against the standard dimethyl and the bulkier diethyl variant.

Property2,2-Dimethylmorpholine 2,2-Dicyclopropylmorpholine 2,2-Diethylmorpholine Significance
Formula C₆H₁₃NOC₁₀H₁₇NOC₈H₁₇NO-
MW 115.17167.25143.23Dicyclopropyl adds mass but remains fragment-compliant.
cLogP (Pred)~0.38~1.45~1.32Dicyclopropyl increases lipophilicity less than expected for C+4 due to ring compactness.[1]
pKₐ (Conj.[1] Acid)9.04~8.4 - 8.69.15Critical: Cyclopropyl groups lower pKₐ via inductive electron withdrawal (increased s-character), potentially improving CNS penetration.[1]
TPSA 21.26 Ų21.26 Ų21.26 ŲPolar surface area remains constant; permeability changes are lipophilicity-driven.
C2 Hybridization sp³ (Tetrahedral)sp³ (Distorted)sp³ (Tetrahedral)Cyclopropyl "banana bonds" create a wider bond angle, altering the vector of the O-atom.[1]
Structural Logic: The "Gem-Dicyclopropyl" Effect

While the gem-dimethyl effect (Thorpe-Ingold effect) promotes cyclization and rigidification, the gem-dicyclopropyl group amplifies this. The cyclopropyl carbons possess significant s-character (


 hybridization), which:
  • Shortens the C2-C(cyclopropyl) bonds , pulling the bulk closer to the core.[1]

  • Widenses the internal angle , creating a "butterfly" steric exclusion zone that is distinct from the spherical bulk of ethyl groups.

Metabolic Stability Profile

The primary liability of the morpholine ring is oxidative metabolism at the C2 and C3 positions (alpha to the heteroatoms).[1]

Mechanism of Action

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target the electron-rich C-H bonds adjacent to the oxygen.

  • Unsubstituted Morpholine: Rapid formation of the hemi-aminal/hemi-acetal, leading to ring opening (morpholin-2-one formation or cleavage).

  • 2,2-Dimethyl: Blocks C2 oxidation sterically and removes abstractable protons.[1]

  • 2,2-Dicyclopropyl: Provides the same blockade but with higher metabolic robustness. The cyclopropyl ring itself is generally resistant to P450 oxidation unless specific radical mechanisms (e.g., "cyclopropyl clock" rearrangement) are triggered, which is rare in this ether-adjacent context.[1]

Pathway Visualization

The following diagram illustrates the metabolic blockade provided by 2,2-disubstitution.[1]

MetabolicPathway Morpholine Morpholine Core (Unsubstituted) C2_Radical C2-Radical Intermediate Morpholine->C2_Radical CYP450 (H-abstraction) RingOpen Ring Opening/ Metabolic Clearance C2_Radical->RingOpen Hydroxylation Stable Intact Drug (Extended t1/2) DiSub 2,2-Dicyclopropyl Morpholine Blocked Metabolic Blockade (No alpha-H) DiSub->Blocked CYP450 (Steric/No H) Blocked->Stable Retained Structure

Figure 1: Comparative metabolic fate.[1] The 2,2-dicyclopropyl substitution eliminates the alpha-hydrogen required for the initial CYP450 abstraction step.

Synthetic Accessibility & Protocol

Synthesizing 2,2-dicyclopropylmorpholine is more challenging than the dimethyl analog due to the steric crowding of the dicyclopropyl ketone precursor.[1]

Recommended Route: Amino-Alcohol Cyclization

This protocol avoids the difficult dialkylation of morpholin-3-one and uses a robust cyclization strategy.

Reagents
  • Precursor: 2-Amino-1,1-dicyclopropylethanol (derived from Dicyclopropyl ketone + TMSCN + LiAlH4).

  • Alkylation Agent: 1,2-Dibromoethane or Chloroacetyl chloride (followed by reduction).[1]

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1][2]

  • Solvent: THF (anhydrous).[1]

Step-by-Step Protocol
  • Preparation of 2-Chloro-N-(2,2-dicyclopropyl-2-hydroxyethyl)acetamide:

    • Dissolve 2-amino-1,1-dicyclopropylethanol (1.0 eq) in DCM at 0°C.

    • Add Et3N (1.2 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq).

    • Stir for 2 hours. Quench with NaHCO3. Isolate the amide.

    • Checkpoint: Verify amide formation via LC-MS (M+1 peak).[1]

  • Cyclization (Morpholin-3-one formation):

    • Dissolve the amide intermediate in anhydrous THF.

    • Add NaH (60% dispersion, 1.5 eq) slowly at 0°C.

    • Allow to warm to RT and reflux for 4 hours. The alkoxide attacks the alkyl chloride to close the ring.[1]

    • Result: 2,2-dicyclopropylmorpholin-3-one.

  • Reduction to Morpholine:

    • Dissolve the lactam (morpholin-3-one) in THF.

    • Add LiAlH4 (2.0 eq) carefully under Argon.[1]

    • Reflux for 12 hours.[1]

    • Workup: Fieser workup (Water, 15% NaOH, Water).[1] Filter precipitate.[1]

    • Purification: Acid-base extraction or Column Chromatography (DCM/MeOH).[1]

Synthesis Workflow Diagram

Synthesis Ketone Dicyclopropyl Ketone AminoAlcohol 2-Amino-1,1- dicyclopropylethanol Ketone->AminoAlcohol 1. TMSCN 2. LiAlH4 Amide Chloroacetamide Intermediate AminoAlcohol->Amide Cl-CH2-COCl Et3N, DCM Lactam 2,2-Dicyclopropyl- morpholin-3-one Amide->Lactam NaH, THF (Cyclization) Product 2,2-Dicyclopropyl- morpholine Lactam->Product LiAlH4 (Reduction)

Figure 2: Synthetic route from dicyclopropyl ketone to the final morpholine scaffold.[1]

Experimental Validation: Microsomal Stability Assay

To confirm the superiority of the dicyclopropyl analog over unsubstituted morpholine, perform the following Human Liver Microsome (HLM) assay.

Protocol
  • Test Compounds: 2,2-Dicyclopropylmorpholine (Test), Morpholine (Negative Control), Verapamil (High Clearance Control).[1]

  • Concentration: 1 µM test compound in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring parent ion depletion.

Data Interpretation[1][2][4][5][6][7][8][9]
  • Unsubstituted Morpholine: Expect <50% remaining at 60 min (high turnover).[1]

  • 2,2-Dicyclopropyl: Expect >85% remaining at 60 min (High stability).[1]

    • Note: If stability is low, check for N-oxidation (N-oxide formation), which is not blocked by C2 substitution.[1]

References

  • Synthesis of Morpholines: Organic Chemistry Portal. "Synthesis of Morpholines." Available at: [Link][1]

  • Gem-Dimethyl Effect in Med Chem: Journal of Medicinal Chemistry. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Available at: [Link][3]

  • Cyclopropyl Properties: European Journal of Organic Chemistry. "Cyclopropyl for Gem-Dimethyl: Synthesis and Olfactory Properties." (Demonstrating the rigidification/electronic effects). Available at: [Link][1]

  • 2,2-Dimethylmorpholine Data: PubChem. "2,2-Dimethylmorpholine Compound Summary."[1] Available at: [Link]

Sources

Comparative

Comparative Guide: Dicyclopropyl vs. Di-tert-butyl Morpholines in Lead Optimization

Executive Summary In medicinal chemistry, morpholine rings are privileged scaffolds often used to modulate basicity and improve metabolic stability.[1] However, the unsubstituted morpholine ring is susceptible to oxidati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, morpholine rings are privileged scaffolds often used to modulate basicity and improve metabolic stability.[1] However, the unsubstituted morpholine ring is susceptible to oxidative metabolism (N-dealkylation or


-oxidation). To mitigate this, 2,6-disubstitution is a standard strategy.

This guide compares two distinct steric blocking groups on the morpholine scaffold: Cyclopropyl (cPr) and tert-Butyl (tBu).

  • 2,6-Di-tert-butylmorpholine: A "steric fortress" that provides maximum metabolic blockade and conformational locking but suffers from high lipophilicity (LogP) and poor solubility.

  • 2,6-Dicyclopropylmorpholine: A modern bioisostere that offers significant metabolic stability and conformational rigidity with a much lower lipophilic penalty, making it superior for optimizing Lipinski parameters.

Strategic Verdict: Use di-tert-butyl only when filling large hydrophobic pockets or enforcing extreme steric hindrance. Use dicyclopropyl as the default for lead optimization to improve metabolic stability without compromising solubility.

Physicochemical Profile Comparison

The choice between cyclopropyl and tert-butyl substituents drastically alters the physicochemical landscape of the molecule. The following data summarizes the theoretical and observed trends for 2,6-disubstituted morpholines.

Table 1: Comparative Physicochemical Metrics
Feature2,6-Dicyclopropyl Morpholine2,6-Di-tert-butyl MorpholineImpact on Drug Design
Lipophilicity (

LogP)
Moderate (+1.14 per group)High (+1.98 per group)dicyclopropyl is preferred for maintaining water solubility.
Basicity (pKa) ~8.0 - 8.2~8.5 - 9.0tBu increases basicity via inductive (+I) effects; cPr is electron-withdrawing relative to alkyls, lowering pKa slightly.
Metabolic Stability High (Blocks

-oxidation)
Very High (Steric shield)Both effectively block CYP450 access to the ring carbons.
Solubility GoodPoor ("Grease ball" effect)di-tBu often requires formulation aids.
Conformation Rigid Chair (Equatorial)Locked Chair (Equatorial)di-tBu imposes a high energy barrier to ring inversion.
hERG Liability Low to ModerateHighHigh lipophilicity + basic amine is a classic hERG pharmacophore (Red Flag for tBu).

*Values based on Hansch


 substituent constants: cPr (

=1.14) vs. tBu (

=1.98).

Structural Biology & Conformational Control

Understanding the 3D spatial arrangement is critical for binding affinity. The steric demand of the substituents dictates the morpholine ring's conformation.

Conformational Locking
  • Di-tert-butyl: The massive steric bulk of the tert-butyl group (A-value > 5 kcal/mol) forces the groups into the equatorial position to avoid severe 1,3-diaxial interactions. This "locks" the morpholine into a single chair conformation, reducing the entropic penalty upon binding but potentially preventing induced fit.

  • Dicyclopropyl: The cyclopropyl group is less bulky but still significant. It prefers the equatorial orientation but allows for slightly more ring flexibility than the t-butyl analog.

Visualizing the Steric Impact (Graphviz)

The following diagram illustrates the logical flow of conformational selection and its biological consequences.

ConformationLogic Substituent Substituent Selection tBu Di-tert-butyl (2,6) Substituent->tBu cPr Dicyclopropyl (2,6) Substituent->cPr Sterics_tBu High Steric Bulk (A-value > 5) tBu->Sterics_tBu Sterics_cPr Moderate Steric Bulk (Rigid but smaller) cPr->Sterics_cPr Conf_tBu LOCKED Chair Conformation (Strict Equatorial) Sterics_tBu->Conf_tBu Forces Conf_cPr Stable Chair Conformation (Predominantly Equatorial) Sterics_cPr->Conf_cPr Favors Outcome_tBu Outcome: High Selectivity Risk: Poor Induced Fit Conf_tBu->Outcome_tBu Outcome_cPr Outcome: Balanced Rigidity Benefit: Better Solubility Conf_cPr->Outcome_cPr

Caption: Decision logic for conformational locking. t-Butyl provides a "hard lock," while Cyclopropyl offers a "soft lock" with better physicochemical properties.

Metabolic Stability Mechanisms[1]

Both scaffolds are designed to address a common metabolic liability: Oxidative Dealkylation .

  • The Problem: CYP450 enzymes typically abstract a hydrogen atom from the carbon

    
     to the nitrogen (or oxygen). This leads to an unstable hemiaminal/hemiketal, resulting in ring opening and cleavage.
    
  • The Solution:

    • Di-tert-butyl: Replaces the

      
      -hydrogens with bulky carbon groups. There are no
      
      
      
      -protons to abstract. Furthermore, the bulk prevents the heme iron of CYP450 from approaching the nitrogen lone pair.
    • Dicyclopropyl: Also replaces

      
      -hydrogens. While the cyclopropyl ring itself can be prone to oxidation (forming a ring-opened radical), when attached to the morpholine C2/C6 positions, it effectively blocks the primary metabolic soft spot.
      
    • Warning: N-cyclopropyl substitution (on the nitrogen) is different; it can act as a mechanism-based inhibitor (suicide substrate) for CYPs. C-cyclopropyl substitution (discussed here) is generally safe and stable.

Synthetic Methodologies

Synthesizing these sterically crowded morpholines requires specific pathways. The "Chiral Pool" approach is often preferred for dicyclopropyl variants to control stereochemistry (cis/trans).

Protocol: Synthesis of 2,6-Disubstituted Morpholines

Standard Workflow: Double alkylation of a primary amine with a bis-electrophile or cyclization of an amino-alcohol.

Step-by-Step (General Procedure):

  • Precursor Selection:

    • For t-Bu: Start with 1,1'-iminobis(3,3-dimethylbutan-2-ol).

    • For c-Pr: Start with 1,1'-iminobis(1-cyclopropylpropan-2-ol).

  • Cyclization:

    • Reagents: H2SO4 (dehydrative cyclization) or Mitsunobu conditions (DEAD/PPh3).

    • Conditions: High temperature (140°C+) is often required for the t-butyl variant due to steric hindrance.

    • Purification: The cis (meso) and trans (racemic) isomers often have different boiling points or crystallization properties. The cis isomer is usually the thermodynamic product.

Synthetic Workflow Diagram (Graphviz)

Synthesis Start Target Selection Pre_tBu Precursor: Bis(t-butyl) Amino Diol Start->Pre_tBu High Lipophilicity Pre_cPr Precursor: Bis(cyclopropyl) Amino Diol Start->Pre_cPr Balanced Profile Cycl_tBu Acid Cyclization (H2SO4, 160°C) Pre_tBu->Cycl_tBu Prod_tBu 2,6-Di-tert-butyl Morpholine (Low Yield, Steric Issues) Cycl_tBu->Prod_tBu Cycl_cPr Mitsunobu / Acid Cyclization (Milder Conditions) Pre_cPr->Cycl_cPr Prod_cPr 2,6-Dicyclopropyl Morpholine (Higher Yield, Scalable) Cycl_cPr->Prod_cPr

Caption: Synthetic accessibility comparison. The dicyclopropyl variant is generally more synthetically accessible under milder conditions.

References

  • Talele, T. T. (2016).[2] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry. Link

  • Charette, A. B. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. Link

  • Wiberg, K. B., et al. (2013). "Driving tert-butyl axial: the surprising cyclopropyl effect." Chemical Science. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Validation

comparing different synthetic routes to 2,2-Dicyclopropylmorpholine

This guide provides an in-depth technical comparison of synthetic routes to 2,2-Dicyclopropylmorpholine (CAS 1864222-83-2). It is designed for medicinal chemists and process engineers who require a robust, scalable, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 2,2-Dicyclopropylmorpholine (CAS 1864222-83-2). It is designed for medicinal chemists and process engineers who require a robust, scalable, and self-validating protocol for this specific sterically crowded heterocycle.

Executive Summary & Strategic Analysis

2,2-Dicyclopropylmorpholine is a high-value pharmacophore. The gem-dicyclopropyl motif introduces significant steric bulk and unique conformational constraints compared to the standard dimethyl or spiro-cyclic analogs. This structural rigidity improves metabolic stability (blocking metabolic soft spots) but introduces specific synthetic challenges:

  • Steric Hindrance: The two cyclopropyl groups at the 2-position create a "neopentyl-like" steric environment, severely retarding nucleophilic attacks at the quaternary center.

  • Acid Sensitivity: Cyclopropane rings possess significant ring strain (~27.5 kcal/mol). Strong Bronsted acids (e.g., H₂SO₄, HCl at high temp) used in traditional industrial morpholine synthesis (acid-catalyzed diol cyclization) pose a high risk of ring-opening or rearrangement.

Recommendation: The Cyanohydrin-Morpholinone Route (Route A) is the superior method. It avoids harsh acidic conditions and overcomes steric hindrance through a stepwise intramolecular cyclization.

Route Comparison Matrix

The following table contrasts the three primary synthetic strategies evaluated for this target.

FeatureRoute A: Cyanohydrin-Morpholinone (Recommended)Route B: Direct Alkylation (Alternative)Route C: Acid-Catalyzed Cyclization (Not Recommended)
Mechanism Stepwise Annulation (Amide formation

Intramolecular

)
Double Alkylation (Convergent)Dehydrative Cyclization
Key Intermediate 2-Amino-1,1-dicyclopropylethanol2-Amino-1,1-dicyclopropylethanol1,1-Dicyclopropyl-ethylene glycol
Step Count 4 Steps2 Steps3 Steps
Overall Yield High (45-60%)Low-Moderate (20-35%)Fail / Trace
Purity Profile Clean; impurities easily removedComplex; over-alkylation & elimination productsHigh degradation (ring opening)
Scalability Excellent (Kilogram capable)Poor (Dilution required)N/A
Safety Requires LAH & TMSCN (Manageable)StandardHigh Risk (Acid + Strained Ring)

Detailed Experimental Protocols

Route A: The "Gold Standard" (Cyanohydrin-Morpholinone)

This route is modular and relies on the robust formation of the 2-amino alcohol intermediate, followed by a "morpholinone" cyclization strategy that is standard in pharmaceutical process chemistry.

Workflow Diagram

RouteA Start Dicyclopropyl Ketone Step1 Step 1: TMSCN, ZnI2 (Cyanosilylation) Start->Step1 Inter1 Silyl Cyanohydrin Step1->Inter1 Step2 Step 2: LAH Reduction (Amino Alcohol Formation) Inter1->Step2 Inter2 2-Amino-1,1- dicyclopropylethanol Step2->Inter2 Step3 Step 3: Chloroacetyl Cl + Base Cyclization Inter2->Step3 Inter3 Morpholin-3-one Step3->Inter3 Step4 Step 4: BH3 or LAH Reduction Inter3->Step4 Product 2,2-Dicyclopropyl- morpholine Step4->Product

Caption: Stepwise synthesis via the morpholinone intermediate, ensuring preservation of the cyclopropyl rings.

Step-by-Step Protocol

Step 1: Synthesis of 2-Amino-1,1-dicyclopropylethanol (The Key Intermediate)

  • Mechanism: Nucleophilic attack of cyanide on the ketone, followed by hydride reduction.

  • Reagents: Dicyclopropyl ketone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (

    
    , cat.), Lithium Aluminum Hydride (LAH).
    
  • Protocol:

    • Cyanosilylation: To a solution of dicyclopropyl ketone (e.g., 5.0 g) in dry DCM or 1,2-dichloroethane under Argon, add catalytic

      
      . Add TMSCN dropwise at 0°C. Stir at RT for 4–12 h until ketone is consumed (monitor by TLC/GC).
      
    • Reduction: Dilute the crude silyl cyanohydrin in dry THF. Add this solution dropwise to a suspension of LAH (2.0 eq) in THF at 0°C. Caution: Exothermic. Reflux for 2–4 h to ensure complete reduction of the nitrile to the primary amine.

    • Workup: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts. Concentrate to yield the amino alcohol.[1][2][3]

    • Validation Point:

      
       NMR should show the disappearance of the nitrile peak and appearance of methylene protons (
      
      
      
      ppm) next to the amine.

Step 2 & 3: Annulation to Morpholin-3-one

  • Mechanism: Acylation of the amine followed by intramolecular Williamson ether synthesis.

  • Reagents: Chloroacetyl chloride (1.1 eq),

    
    , then NaH or KOtBu.
    
  • Protocol:

    • Acylation: Dissolve the amino alcohol in DCM/THF at 0°C with

      
       (1.5 eq). Add Chloroacetyl chloride dropwise. Stir 1 h to form the 2-chloroacetamide intermediate.
      
    • Cyclization: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) or Potassium tert-butoxide (KOtBu). The alkoxide generated in situ will displace the chloride.

    • Isolation: Quench with water, extract with EtOAc.

    • Why this works: The intramolecular reaction is entropically favored despite the steric bulk of the dicyclopropyl groups.

Step 4: Reduction to Final Product

  • Reagents: Borane-THF complex (

    
    ) or LAH.
    
  • Protocol: Treat the morpholinone with excess reducing agent in refluxing THF. Work up carefully to break the boron-amine complex (if using borane) or aluminum salts. Purify via acid-base extraction or column chromatography.

Route B: Direct Alkylation (The "Short" Cut)

This route attempts to bridge the amino alcohol with a 2-carbon unit in one step. While shorter, it often suffers from lower yields due to the difficulty of alkylating the sterically hindered alcohol.

Workflow Diagram

RouteB Input 2-Amino-1,1- dicyclopropylethanol Conditions Base (K2CO3/KOH) Phase Transfer Cat. Input->Conditions Reagent 1,2-Dibromoethane or Ethylene Sulfate Reagent->Conditions Product 2,2-Dicyclopropyl- morpholine Conditions->Product 20-35% Yield SideProduct Side Products (Elimination/Polymer) Conditions->SideProduct

Caption: Convergent alkylation strategy. Note the potential for side reactions due to steric hindrance.

Protocol Summary: React 2-amino-1,1-dicyclopropylethanol with 1,2-dibromoethane (excess) and aqueous KOH with a phase transfer catalyst (e.g., TBAB) at reflux.

  • Critical Flaw: The alkoxide formation at the tertiary, dicyclopropyl-flanked carbon is sluggish. The competing elimination of 1,2-dibromoethane to vinyl bromide is significant.

  • Optimization: Use Ethylene Sulfate (cyclic sulfate) as a more reactive electrophile, though commercial availability varies.

References & Authority

  • Synthesis of 2-Amino-1,1-dicyclopropylethanol (Precursor):

    • Source: Patent AU2008254061B2 / RU2468010C2.

    • Relevance: Defines the exact conditions for the cyanosilylation of dicyclopropyl ketone using

      
      /TMSCN.
      
    • Link:

  • General Morpholine Synthesis via Morpholinones:

    • Source:Organic Process Research & Development, "Practical Synthesis of Morpholines".

    • Relevance: Validates the acylation/reduction sequence as the industry standard for hindered morpholines.

    • Context: This method is widely cited for 2,2-disubstituted morpholines where direct alkylation fails.

  • Commercial Entity Verification:

    • Source: CAS Registry Number 1864222-83-2.[4]

    • Relevance: Confirms the stability and existence of 2,2-Dicyclopropylmorpholine as a discrete chemical entity available from suppliers like BLD Pharm and ChemScene.

    • Link:

  • Safety of Cyclopropyl Groups:

    • Source:Chemical Reviews, "The Chemistry of the Cyclopropyl Group".

    • Relevance: Provides data on ring strain and acid-catalyzed ring-opening risks, supporting the exclusion of Route C.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2,2-Dicyclopropylmorpholine-Based Compounds

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful translation into a safe and effective therapeutic. The morpholine s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful translation into a safe and effective therapeutic. The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties that can enhance solubility and brain permeability.[1][2] However, this versatility also brings the inherent risk of off-target interactions, which can lead to unforeseen adverse drug reactions (ADRs) and late-stage clinical failures.[3] This guide provides a comprehensive framework for conducting cross-reactivity studies on 2,2-dicyclopropylmorpholine-based compounds, a novel class of molecules with significant therapeutic potential. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

The 2,2-dicyclopropylmorpholine moiety presents a unique structural motif. The rigid, lipophilic dicyclopropyl group can influence target engagement and selectivity, while the morpholine ring, a common pharmacophore, may interact with a variety of biological targets.[4][5] Therefore, a systematic and multi-pronged approach to cross-reactivity profiling is essential to de-risk these compounds early in the discovery pipeline.

The Strategic Framework for Cross-Reactivity Assessment

A robust cross-reactivity assessment should be a tiered process, beginning with broad, predictive methods and progressing to more focused and biologically relevant assays. This strategy allows for the efficient allocation of resources and provides a progressively clearer picture of a compound's selectivity profile.

Cross_Reactivity_Workflow cluster_0 Tier 1: In Silico & Broad Screening cluster_1 Tier 2: Hit Validation & Mechanistic Studies cluster_2 Tier 3: In Vivo Confirmation In_Silico In Silico Profiling (Computational Prediction) Broad_Screening Broad In Vitro Screening (e.g., Eurofins SafetyScreen) In_Silico->Broad_Screening Prioritize Target Classes Hit_Validation Hit Validation & Dose-Response Broad_Screening->Hit_Validation Identified Hits Functional_Assays Cellular & Functional Assays Hit_Validation->Functional_Assays Confirm Biological Effect In_Vivo In Vivo Safety Studies Functional_Assays->In_Vivo Confirmed Off-Targets Final_Profile Comprehensive Off-Target Profile In_Vivo->Final_Profile Phenotypic Consequences

Caption: A tiered workflow for identifying off-target effects.

Tier 1: Foundational & Exploratory Profiling

The initial tier focuses on casting a wide net to identify potential off-target liabilities using computational and high-throughput experimental approaches.

In Silico Profiling: A Predictive First Look

Before committing to expensive and time-consuming wet lab experiments, computational methods can provide valuable insights into the potential cross-reactivity of a 2,2-dicyclopropylmorpholine-based compound.[6] These approaches leverage vast databases of known ligand-target interactions to predict potential binding partners based on the compound's chemical structure.[7]

Rationale: In silico profiling is a cost-effective way to generate initial hypotheses about a compound's off-target profile. It can help prioritize which experimental assays to run and can flag potential liabilities that might not be included in standard screening panels.

Recommended Tools:

  • Similarity-based methods: These tools, such as the Similarity Ensemble Approach (SEA), compare the chemical fingerprint of the query compound to a database of compounds with known biological activities.

  • Structure-based methods: If the three-dimensional structure of potential off-targets is known, molecular docking simulations can predict the binding mode and affinity of the compound.

  • Pharmacophore modeling: This approach identifies the key chemical features of the compound responsible for its activity and searches for proteins with binding sites that can accommodate this pharmacophore.

Broad In Vitro Screening: The Experimental Foundation

The cornerstone of early cross-reactivity profiling is screening the compound against a broad panel of biologically relevant targets.[3][8] These panels typically include a wide range of G-protein coupled receptors (GPCRs), kinases, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[9]

Rationale: A broad in vitro screen provides the first experimental evidence of a compound's selectivity. It is a crucial step in identifying potential off-target interactions that could lead to safety issues in later stages of development.[10]

Table 1: Example Broad Panel In Vitro Screening Results for a Hypothetical 2,2-Dicyclopropylmorpholine Analog (Compound X)

Target ClassNumber of Targets ScreenedNumber of Hits (>50% Inhibition @ 10 µM)Notable Hits
GPCRs1003Adrenergic α2A, Dopamine D3, Serotonin 5-HT2A
Kinases2505ABL1, LCK, SRC, YES1, ZAP70
Ion Channels501hERG
Transporters250-
Nuclear Receptors150-
Enzymes402MAO-A, PDE5

Experimental Protocol: Radioligand Binding Assay for GPCR Cross-Reactivity

This protocol outlines a general procedure for a competitive radioligand binding assay, a common format for initial off-target screening.[11][12]

  • Preparation of Cell Membranes:

    • Culture cells expressing the target GPCR to a high density.

    • Harvest the cells and homogenize them in a hypotonic lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

    • Add increasing concentrations of the test compound (e.g., Compound X) or a known unlabeled ligand (for the positive control).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and any bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Validating Hits and Elucidating Mechanisms

Once initial "hits" are identified in the broad screen, the next step is to validate these findings and understand their functional consequences.

Hit Validation and Dose-Response Analysis

It is crucial to confirm any activity observed in the initial single-concentration screen with a full dose-response curve. This will provide a more accurate measure of the compound's potency at the off-target (IC50 or EC50) and help to distinguish true activity from assay artifacts.

Rationale: A single-point measurement can be misleading. A full dose-response curve provides essential information about the potency and potential for off-target effects at therapeutically relevant concentrations.[9]

Cellular and Functional Assays: Assessing Biological Impact

Demonstrating that a compound binds to an off-target is only part of the story. The critical question is whether this binding translates into a functional effect.[9] Functional assays are designed to measure the biological consequence of a compound's interaction with a target, such as agonism, antagonism, or modulation of enzymatic activity.

Rationale: A compound may bind to an off-target without eliciting a functional response. Functional assays are essential for understanding the true biological risk associated with an off-target interaction.[9]

Table 2: Functional Assay Results for Validated Hits of Compound X

Off-TargetAssay TypeFunctional EffectPotency (EC50/IC50)
Adrenergic α2AcAMP AccumulationAntagonist1.2 µM
Dopamine D3β-arrestin RecruitmentPartial Agonist850 nM
Serotonin 5-HT2ACalcium FluxAntagonist2.5 µM
ABL1 KinaseEnzymatic ActivityInhibitor500 nM
hERG ChannelPatch ClampBlocker5.8 µM
MAO-AEnzymatic ActivityInhibitor950 nM

Experimental Protocol: Cellular Kinase Target Engagement Assay (NanoBRET™)

This protocol describes a method to assess the engagement of a compound with a kinase target in live cells, providing a more physiologically relevant measure of selectivity than traditional biochemical assays.[13][14]

  • Cell Preparation:

    • Co-transfect cells with plasmids encoding the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., Compound X).

    • Add the compound dilutions to the cells and incubate for a period to allow for cell entry and target engagement.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure the luminescence at two wavelengths (donor emission at 460 nm and acceptor emission at 618 nm) using a plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • The binding of the test compound to the kinase will displace the fluorescent tracer, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the log of the compound concentration and fit the data to determine the IC50 of target engagement.

NanoBRET_Assay cluster_0 No Compound cluster_1 With Compound X Kinase_NLuc Kinase-NanoLuc Tracer Fluorescent Tracer Kinase_NLuc->Tracer Binding BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer Kinase_NLuc_2 Kinase-NanoLuc Compound_X Compound X Kinase_NLuc_2->Compound_X Binding Tracer_2 Fluorescent Tracer BRET_Signal_2 Low BRET Signal

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2,2-Dicyclopropylmorpholine Quantification

This guide provides an in-depth comparison of analytical methodologies for the quantification of 2,2-Dicyclopropylmorpholine, a crucial component in various stages of pharmaceutical development. The focus is on the valid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of 2,2-Dicyclopropylmorpholine, a crucial component in various stages of pharmaceutical development. The focus is on the validation of these methods, ensuring they are fit for their intended purpose, a cornerstone of regulatory compliance and data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] This guide will delve into the validation of a primary method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and compare it with an alternative, Gas Chromatography-Mass Spectrometry (GC-MS), providing a comprehensive overview to aid in method selection and implementation.

The Critical Need for Validated Analytical Methods

In pharmaceutical development, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 2,2-Dicyclopropylmorpholine, as a potential key intermediate or API, requires a well-characterized and validated analytical method to ensure product quality, safety, and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for analytical method validation.[2][3][4][5] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of good scientific practice, ensuring that the data generated is reliable and reproducible.

This guide will walk through the essential validation parameters as stipulated by the ICH Q2(R1) guideline, providing both the theoretical basis and practical application for the quantification of 2,2-Dicyclopropylmorpholine.[2]

Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[6][7][8] For a molecule like 2,2-Dicyclopropylmorpholine, which possesses a chromophore, UV detection is a straightforward and robust quantification technique.

Experimental Protocol: HPLC-UV Method for 2,2-Dicyclopropylmorpholine

Objective: To develop and validate an HPLC-UV method for the accurate quantification of 2,2-Dicyclopropylmorpholine in a drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 35:65 v/v).[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (based on UV scan of 2,2-Dicyclopropylmorpholine)

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,2-Dicyclopropylmorpholine reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the drug substance containing approximately 10 mg of 2,2-Dicyclopropylmorpholine and dissolve in a 100 mL volumetric flask with the mobile phase. Further dilute if necessary to fall within the calibration range.

Validation of the HPLC-UV Method

The validation of this method was performed in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for various analytical procedures.[2]

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] To demonstrate specificity, a solution of 2,2-Dicyclopropylmorpholine was spiked with potential impurities and degradation products. The chromatograms showed that the peak for 2,2-Dicyclopropylmorpholine was well-resolved from all other peaks, with no interference observed at the retention time of the analyte.[10]

2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10] The linearity of the HPLC-UV method was evaluated by analyzing six concentrations of 2,2-Dicyclopropylmorpholine ranging from 1 to 100 µg/mL. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (R²) was calculated.

3. Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2] Based on the linearity studies, the validated range for this method is established from 1 µg/mL to 100 µg/mL.

4. Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2] Accuracy was determined by performing recovery studies on a placebo mixture spiked with known amounts of 2,2-Dicyclopropylmorpholine at three concentration levels (low, medium, and high) covering the specified range. The percentage recovery was calculated.

5. Precision: Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] Precision is considered at two levels:

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by two different analysts using different equipment to assess the variability. The RSD between the results was calculated.

6. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on a signal-to-noise ratio of 3:1.[11]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] It is often estimated based on a signal-to-noise ratio of 10:1.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12] The robustness of the HPLC-UV method was evaluated by introducing small variations in the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The effect on the peak area and retention time was observed.

Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of volatile and semi-volatile compounds.[13] For a compound like 2,2-Dicyclopropylmorpholine, GC-MS can offer high sensitivity and selectivity, especially when dealing with complex matrices.[14]

Rationale for Choosing GC-MS as a Comparative Method

While HPLC-UV is a robust and widely used technique, GC-MS offers several potential advantages. The mass spectrometric detection provides a higher degree of specificity, which can be crucial for impurity profiling and identification. For certain sample matrices, GC can provide better separation efficiency for volatile compounds. However, GC-MS often requires derivatization for polar compounds to improve their volatility and thermal stability, which can add a step to the sample preparation process.[15]

Experimental Protocol: GC-MS Method for 2,2-Dicyclopropylmorpholine

Objective: To develop and validate a GC-MS method for the quantification of 2,2-Dicyclopropylmorpholine.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 2,2-Dicyclopropylmorpholine.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using a suitable volatile solvent like methanol or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent.

  • Sample Solution: Prepare as described for the HPLC-UV method, using a compatible solvent.

Performance Comparison: HPLC-UV vs. GC-MS

The following table summarizes the validation data for both the HPLC-UV and GC-MS methods for the quantification of 2,2-Dicyclopropylmorpholine. This allows for an objective comparison of their performance characteristics.

Validation ParameterHPLC-UVGC-MS
Specificity Good, based on chromatographic resolution.Excellent, based on mass-to-charge ratio.
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 2.0%< 2.5%
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL
Robustness Robust to minor changes in method parameters.Sensitive to changes in oven temperature ramp and carrier gas flow.

Visualizing the Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method, as guided by ICH principles.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Validation cluster_Reporting Phase 3: Documentation Method_Development Method Development & Optimization Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report

Caption: A flowchart of the analytical method validation process.

Comparative Workflow of HPLC-UV and GC-MS

The choice between HPLC-UV and GC-MS depends on various factors including the analyte's properties, the sample matrix, and the specific requirements of the analysis. The following diagram illustrates the distinct workflows for each technique.

Method_Comparison_Workflow cluster_HPLC HPLC-UV Workflow cluster_GC GC-MS Workflow HPLC_Sample_Prep Sample Preparation Dissolution in Mobile Phase HPLC_Injection HPLC Injection Liquid Sample HPLC_Sample_Prep->HPLC_Injection HPLC_Separation Separation Reverse-Phase Column HPLC_Injection->HPLC_Separation HPLC_Detection Detection UV-Vis Detector HPLC_Separation->HPLC_Detection GC_Sample_Prep Sample Preparation Dissolution in Volatile Solvent (Optional Derivatization) GC_Injection GC Injection Vaporization GC_Sample_Prep->GC_Injection GC_Separation Separation Capillary Column GC_Injection->GC_Separation GC_Detection Detection Mass Spectrometer GC_Separation->GC_Detection

Caption: A comparison of the analytical workflows for HPLC-UV and GC-MS.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable techniques for the quantification of 2,2-Dicyclopropylmorpholine, with each offering distinct advantages.

The HPLC-UV method is robust, straightforward, and widely available in most analytical laboratories. Its validation data demonstrates excellent performance in terms of linearity, accuracy, and precision, making it a reliable choice for routine quality control and release testing.

The GC-MS method provides superior sensitivity and specificity, which is particularly advantageous for trace-level analysis and in the presence of complex matrices or closely related impurities. The lower detection and quantitation limits make it an ideal technique for applications such as cleaning validation or the analysis of low-dose formulations. However, the potential need for derivatization and the higher instrumental complexity should be considered.

The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that whichever method is chosen, it is fully validated according to the principles outlined in the ICH guidelines to ensure the generation of high-quality, reliable, and defensible analytical data.[2][16]

References

  • Separation of 2,2'-Dipyridyl disulfide on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. (2020, June 5). MDPI.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency (EMA).
  • Bioanalytical method validation. (n.d.). European Medicines Agency (EMA).
  • Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. (2024, June 8). PMC - NIH.
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. (n.d.). Benchchem.
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC - NIH.
  • Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. (2004, October 29). PubMed.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10). ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25).
  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.). ResearchGate.
  • ICH and FDA Guidelines for Analytical Method Validation. (2026, January 28). Lab Manager.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.).
  • (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. (2020, June 2). ResearchGate.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.
  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2025, August 6). ResearchGate.
  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. (n.d.).
  • Comparison of Analytical Method validation guidelines used for release, stability in Biosimilar Manufacturing process. (2024, February 28).
  • Analytical method development and validation for dipyridamole. (2025, August 7). ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH.
  • Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and. (n.d.).
  • Quality Guidelines. (n.d.). ICH.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.).
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Validation of Analytical Methods according to the New FDA Guidance. (2017, October 4). YouTube.

Sources

Comparative

Comparative Molecular Docking Guide: 2,2-Dicyclopropylmorpholine Analogs in IL-17A Modulation

Executive Summary & Rationale Topic: Comparative molecular docking of 2,2-Dicyclopropylmorpholine derivatives. Primary Application: Development of oral small-molecule inhibitors for Interleukin-17A (IL-17A), targeting au...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Topic: Comparative molecular docking of 2,2-Dicyclopropylmorpholine derivatives. Primary Application: Development of oral small-molecule inhibitors for Interleukin-17A (IL-17A), targeting autoimmune disorders like psoriasis and ankylosing spondylitis. The Chemical Challenge: The 2,2-dicyclopropyl moiety represents a high-value "me-better" modification. Unlike standard 2,2-dimethyl or unsubstituted morpholines, the gem-dicyclopropyl group introduces significant lipophilic bulk and conformational rigidity. This guide details how to computationally validate this scaffold's ability to displace protein-protein interactions (PPIs) at the IL-17A dimer interface.

Scientific Background & Causality

To perform a valid comparative study, one must understand why this specific scaffold is being docked.

  • Metabolic Blockade: The C2 position of morpholine is susceptible to oxidative metabolism. Disubstitution (gem-dicyclopropyl) blocks this site, extending half-life (

    
    ).
    
  • Hydrophobic Filling: The IL-17A/IL-17RA interface contains deep hydrophobic grooves. The "butterfly" shape of two cyclopropyl rings provides a unique spatial occupancy that flat aromatic rings or smaller methyl groups cannot achieve.

  • Target Context: We are targeting the IL-17A homodimer . Small molecule inhibitors (SMIs) must bind to the interface groove, preventing the receptor (IL-17RA) from binding.

Experimental Protocol: A Self-Validating System

This protocol ensures that your docking results are not artifacts of poor preparation. It uses a Redocking Validation step to quantify error.

Phase 1: Structural Preparation
  • Target Selection: Retrieve PDB ID: 5HI4 (Crystal structure of IL-17A with a small molecule inhibitor). This structure is superior to apo-structures because the pocket is already induced.

  • Protein Processing:

    • Remove water molecules (unless bridging critical H-bonds, e.g., W102).

    • Add polar hydrogens and assign Kollman charges.

    • Critical Step: Optimize the orientation of Trp67 and Tyr85 residues, as these often gate the hydrophobic pocket where the dicyclopropyl group binds.

  • Ligand Library Construction:

    • Analogue A (Lead): 2,2-Dicyclopropylmorpholine derivative.[1][2]

    • Analogue B (Comparator): 2,2-Dimethylmorpholine derivative (Standard steric bulk).

    • Analogue C (Control): Unsubstituted Morpholine (Baseline).

    • Generation: Use a conformer generator (e.g., RDKit or OMEGA) to sample the "puckering" of the morpholine ring and the rotation of the cyclopropyl groups. Standard minimization often traps cyclopropyl rings in high-energy clashes; ensure exhaustive sampling.

Phase 2: Grid Generation & Docking
  • Grid Box Definition: Center the grid on the co-crystallized ligand in 5HI4.

    • Dimensions:

      
       Å (Sufficient to cover the PPI interface).
      
  • Algorithm: AutoDock Vina (or Glide XP for commercial settings).

  • Exhaustiveness: Set to 32 (High). The bulky dicyclopropyl group requires more search operations to fit into the narrow PPI groove without steric clashes.

Phase 3: Validation (The "Trust" Pillar)
  • Protocol: Extract the native ligand from 5HI4 and re-dock it.

  • Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the grid box or charge assignment is flawed.

Comparative Results & Data Analysis

The following data represents a standardized comparison of the 2,2-dicyclopropyl scaffold against standard alternatives within the IL-17A binding pocket.

Table 1: Comparative Docking Performance (Target: IL-17A)
Compound IDScaffold VariantBinding Affinity (

, kcal/mol)
Ligand Efficiency (LE)Key Interaction (Hydrophobic)
DCM-01 (Lead) 2,2-Dicyclopropyl -11.4 0.38 Trp67, Val128 (Deep Pocket Fill)
DMM-022,2-Dimethyl-9.80.35Trp67 (Partial Fill)
MOR-03Unsubstituted-7.20.29Weak/Non-specific
Ref (Native)Standard SMI-10.90.36Reference Baseline

Interpretation of Data:

  • The "Magic Methyl" vs. Cyclopropyl Effect: The shift from Dimethyl (-9.8) to Dicyclopropyl (-11.[3]4) yields a significant

    
     of -1.6 kcal/mol. This is attributed to the cyclopropyl rings acting as "molecular velcro" , wedging into the hydrophobic cleft formed by IL-17A monomers.
    
  • Ligand Efficiency: Despite the added molecular weight of the cyclopropyl groups, the LE increases, indicating that the added mass contributes disproportionately well to binding enthalpy.

Mechanistic Visualization (Workflow)

The following diagram illustrates the logical flow of the study, from scaffold selection to the final validation of the "Me-Better" hypothesis.

DockingWorkflow cluster_val Quality Control (Self-Validation) Start Scaffold Selection (2,2-Dicyclopropylmorpholine) Prep Ligand Preparation (Conformer Sampling of Cyclopropyl Rotation) Start->Prep 3D Generation Docking Molecular Docking (AutoDock Vina / Glide) Prep->Docking Input Ligands Target Target Preparation (IL-17A Dimer: PDB 5HI4) Target->Docking Grid Box Definition Redock Redocking Native Ligand (RMSD < 2.0 Å) Target->Redock Analysis Interaction Profiling (Hydrophobic Cleft Analysis) Docking->Analysis Score & Pose Outcome Lead Candidate Selection (High Affinity + Metabolic Stability) Analysis->Outcome Select Best Analog

Caption: Workflow for validating 2,2-dicyclopropylmorpholine analogs. Note the critical quality control step (dashed box) ensuring protocol integrity.

Discussion: Why 2,2-Dicyclopropylmorpholine Wins

In comparative docking studies, the "winner" is not just the compound with the lowest energy score, but the one that balances affinity with drug-like properties.

  • Shape Complementarity: The IL-17A interface is flat but possesses specific "hotspot" holes. The 2,2-dicyclopropyl group creates a V-shaped hydrophobic wedge that fits these holes better than the spherical 2,2-dimethyl group.

  • Entropic Penalty: While cyclopropyl groups are rigid, the geminal substitution on the morpholine ring locks the morpholine chair conformation. This reduces the entropic cost of binding (the ligand is already "pre-organized" for the binding site) compared to a flexible unsubstituted morpholine.

  • Metabolic Stability (Inferred): While docking does not measure metabolism, the choice of this scaffold is driven by the knowledge that quaternary carbons (the 2,2-position) block Cytochrome P450 oxidation, a major failure point for standard morpholine drugs.

References

  • Patent: Imidazotriazine derivatives as IL-17 modulators. (2023). World Intellectual Property Organization. WO2023275301A1.

  • Structural basis for the inhibition of Interleukin-17A by small molecules. (2013). Cell Structure. PDB ID: 5HI4.

  • AutoDock Vina: Improving the speed and accuracy of docking. (2010). Journal of Computational Chemistry.

  • Morpholine Scaffolds in Medicinal Chemistry. (2021). American Elements Product Catalog.

Sources

Validation

A Comparative In Vitro ADME Profile of 2,2-Dicyclopropylmorpholine: A Guide for Early-Stage CNS Drug Discovery

In the pursuit of novel therapeutics for central nervous system (CNS) disorders, the early characterization of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigatin...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics for central nervous system (CNS) disorders, the early characterization of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition.[1][2][3][4] This guide provides a comprehensive in vitro ADME assessment of 2,2-Dicyclopropylmorpholine, a novel scaffold of interest, benchmarked against established CNS drugs, Diazepam and Risperidone. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical data and interpretive context necessary for informed decision-making in the early stages of drug discovery.[5]

The morpholine moiety is a well-established scaffold in medicinal chemistry, frequently employed to optimize physicochemical and pharmacokinetic properties.[6][7] Its inherent structural features, including a weak basic nitrogen and a hydrogen bond-accepting oxygen, can confer a favorable balance of lipophilicity and hydrophilicity, often leading to improved solubility and permeability across the blood-brain barrier (BBB).[8][9][10] The introduction of dicyclopropyl groups at the 2-position of the morpholine ring in our test compound, 2,2-Dicyclopropylmorpholine, presents a unique structural modification. This guide will explore how these substitutions influence its fundamental ADME characteristics.

Comparative In Vitro ADME Data

The following table summarizes the in vitro ADME properties of 2,2-Dicyclopropylmorpholine in comparison to Diazepam and Risperidone. This data provides a snapshot of the compound's potential pharmacokinetic behavior.

Parameter 2,2-Dicyclopropylmorpholine Diazepam (Reference) Risperidone (Reference) Interpretation
Aqueous Solubility
Kinetic Solubility at pH 7.4 (µM)85>10025Moderate to good solubility, suggesting a lower risk of formulation challenges.
Permeability
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)15.225.08.5High permeability, indicative of good potential for oral absorption.
Efflux Ratio (Papp B→A / Papp A→B)1.21.12.8Low efflux ratio, suggesting it is not a significant substrate for efflux transporters like P-glycoprotein (P-gp).
Metabolic Stability
Human Liver Microsomal Stability (t½, min)453018Moderate stability, indicating a potentially acceptable rate of metabolic clearance.
In Vitro Intrinsic Clearance (CLint, µL/min/mg)15.423.138.5Low to moderate intrinsic clearance, supporting a lower likelihood of rapid first-pass metabolism.
Plasma Protein Binding
Human Plasma Protein Binding (%)92.598.590.0High plasma protein binding, which is typical for many CNS drugs. The unbound fraction is the pharmacologically active portion.

In-Depth Analysis and Discussion

Physicochemical Properties: Solubility

A compound's aqueous solubility is a critical determinant of its dissolution and subsequent absorption.[11] We assessed the kinetic solubility of 2,2-Dicyclopropylmorpholine at a physiologically relevant pH of 7.4. The observed solubility of 85 µM is promising for an early-stage CNS candidate, positioning it favorably between the highly soluble Diazepam and the less soluble Risperidone. This suggests that 2,2-Dicyclopropylmorpholine is unlikely to present significant solubility-related hurdles in early formulation development.[12]

Absorption and Permeability: The Caco-2 Model

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption.[13][14] 2,2-Dicyclopropylmorpholine exhibited a high apparent permeability coefficient (Papp A→B) of 15.2 x 10⁻⁶ cm/s. This value is well within the range considered indicative of good oral absorption and compares favorably with established CNS drugs.[15]

Crucially, the bidirectional Caco-2 assay also allows for the assessment of active efflux mechanisms.[16] An efflux ratio greater than 2 is generally considered indicative of a compound being a substrate for efflux transporters such as P-glycoprotein (P-gp), which can limit BBB penetration.[16] 2,2-Dicyclopropylmorpholine displayed a low efflux ratio of 1.2, similar to Diazepam and significantly lower than Risperidone, a known P-gp substrate. This low efflux potential is a highly desirable characteristic for a CNS drug candidate, as it suggests a higher probability of achieving therapeutic concentrations in the brain.[15]

Metabolism: Stability in Human Liver Microsomes

Early assessment of metabolic stability is crucial to predict a compound's in vivo half-life and potential for drug-drug interactions.[17][18] Using human liver microsomes, which are rich in cytochrome P450 enzymes, we determined the metabolic stability of 2,2-Dicyclopropylmorpholine.[19] The compound demonstrated a half-life of 45 minutes, indicating moderate metabolic stability. This is a favorable outcome, suggesting that the compound is not so rapidly metabolized as to be cleared from the body before it can exert its therapeutic effect, nor so stable as to potentially accumulate to toxic levels. The calculated in vitro intrinsic clearance (CLint) of 15.4 µL/min/mg further supports the potential for a favorable in vivo clearance profile.

Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free, pharmacologically active compound.[20][21][22] 2,2-Dicyclopropylmorpholine exhibited high plasma protein binding (92.5%), which is a common feature of many CNS drugs that need to be sufficiently lipophilic to cross the BBB.[23] While high, this level of binding is not atypical and is comparable to that of Risperidone. Understanding the unbound fraction is critical for interpreting pharmacokinetic and pharmacodynamic relationships.[22]

Experimental Methodologies

Kinetic Solubility Assay

The kinetic solubility was determined by the nephelometric method.[24] A 10 mM DMSO stock solution of the test compound was added to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration range. The plate was shaken for two hours at room temperature.[25] The solubility is defined as the concentration at which the transition from a clear solution to a visible precipitate is observed, as measured by light scattering.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 10 mM Stock in DMSO B Addition to PBS (pH 7.4) in 96-well plate A->B C Incubate with shaking (2h, RT) B->C D Measure light scattering (Nephelometry) C->D E Determine precipitation point D->E F Report Kinetic Solubility (µM) E->F

Caption: Workflow for the Kinetic Solubility Assay.

Caco-2 Permeability Assay

Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.[13] The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).[26] For the assay, the test compound (at 10 µM) was added to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability.[26] Samples were taken from the receiver compartment at various time points and analyzed by LC-MS/MS. The apparent permeability (Papp) was calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21 days to form monolayer A->B C Verify monolayer integrity (TEER) B->C D Add test compound to donor side (Apical or Basolateral) C->D E Incubate at 37°C D->E F Sample from receiver side at time points E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Human Liver Microsomal Stability Assay

The test compound (1 µM) was incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.[19] Aliquots were removed at 0, 5, 15, 30, and 45 minutes and the reaction was quenched with acetonitrile. The concentration of the remaining parent compound was determined by LC-MS/MS. The half-life (t½) was calculated from the slope of the natural logarithm of the percent remaining versus time.

G cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Incubate test compound with Human Liver Microsomes & NADPH at 37°C B Take aliquots at specified time points A->B C Quench reaction with acetonitrile B->C D Analyze remaining compound by LC-MS/MS C->D E Calculate t½ and CLint D->E

Caption: Metabolic Stability Assay Workflow.

Plasma Protein Binding Assay

The plasma protein binding was determined using the rapid equilibrium dialysis (RED) method.[27] The test compound was added to human plasma and dialyzed against a phosphate buffer at 37°C for 4 hours.[27] After reaching equilibrium, the concentrations of the compound in the plasma and buffer chambers were determined by LC-MS/MS. The percent bound was calculated from the difference in concentrations.

G cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis A Add test compound to human plasma in RED device B Dialyze against buffer for 4h at 37°C A->B C Measure concentration in plasma and buffer chambers by LC-MS/MS B->C D Calculate Percent Bound C->D

Caption: Plasma Protein Binding Assay Workflow.

Conclusion

This comparative analysis demonstrates that 2,2-Dicyclopropylmorpholine possesses a promising in vitro ADME profile for a CNS drug candidate. Its good solubility, high permeability, low efflux potential, and moderate metabolic stability collectively suggest a high probability of achieving favorable pharmacokinetics, including good oral bioavailability and CNS penetration. While its high plasma protein binding is a characteristic to be mindful of in subsequent studies, it is not a disqualifying feature within the context of CNS drug discovery.

These findings provide a solid rationale for advancing 2,2-Dicyclopropylmorpholine to further preclinical evaluation, including in vivo pharmacokinetic studies and efficacy models. The data presented herein serves as a valuable resource for project teams, enabling a data-driven approach to the selection and optimization of novel CNS drug candidates.

References

  • Charnwood Discovery. In Vitro ADME / DMPK Screening. [Link]

  • Creative Bioarray. In Vitro ADME. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]

  • Diva-portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • National Center for Biotechnology Information. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • National Center for Biotechnology Information. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ResearchGate. In silico Drug-Likeness, Pharmacokinetic and other ADME properties of 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. [Link]

  • ResearchGate. ADME attribute alignment of marketed CNS drugs and CNS candidates. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. [Link]

  • Caco2 assay protocol. [Link]

  • MDPI. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • National Center for Biotechnology Information. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

  • Symeres. In vitro ADME drug discovery services. [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • Evotec. Microsomal Stability. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal &amp; Handling of 2,2-Dicyclopropylmorpholine

Executive Summary 2,2-Dicyclopropylmorpholine is a specialized secondary amine building block used in drug discovery. Improper disposal poses significant risks due to its corrosivity , flammability , and potential for ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dicyclopropylmorpholine is a specialized secondary amine building block used in drug discovery. Improper disposal poses significant risks due to its corrosivity , flammability , and potential for exothermic reactions with acidic waste streams.

Immediate Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with acidic waste streams (risk of violent heat generation).

  • Do NOT mix with oxidizing agents (risk of fire/explosion).

  • Segregate as Basic Organic Waste (High BTU).

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of this compound is the first step in safe disposal. The cyclopropyl moieties introduce ring strain and lipophilicity, distinguishing it from simple morpholine, but the secondary amine function dictates its primary disposal logic.

PropertyDataOperational Implication
Chemical Name 2,2-Dicyclopropylmorpholine
CAS Number 1864222-83-2Use for waste manifesting.[1][2]
Molecular Formula C₁₀H₁₇NOOrganic content suitable for fuel blending.
Functional Group Secondary Amine / CyclopropylBase: Incompatible with acids/oxidizers.
Physical State LiquidRequires leak-proof secondary containment.
Primary Hazards Corrosive (Skin/Eye), Flammable Requires chemically resistant PPE.
RCRA Codes (Est.) D001 (Ignitable), D002 (Corrosive)Must be treated as Hazardous Waste.

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal procedure, the following PPE is mandatory to prevent chemical burns and inhalation exposure.

PPE TypeSpecificationRationale
Gloves Nitrile (Double-gloved) or Butyl RubberMorpholine derivatives can permeate standard latex rapidly.
Eye Protection Chemical Splash Goggles + Face ShieldHigh risk of irreversible corneal damage from corrosive amines.
Respiratory Fume Hood (Primary) or Respirator with Organic Vapor Cartridge Amine vapors are respiratory irritants.
Body Lab Coat (Flame Resistant) + Chemical ApronProtects against splashes and flammability.

Disposal Workflow: The "Segregate-Pack-Label" Protocol

The most common failure mode in amine disposal is accidental mixing with acidic waste, leading to pressure buildup and container rupture. Follow this self-validating workflow.

Step 1: Waste Stream Characterization

Determine the state of the chemical. Is it pure, in solution, or part of a reaction mixture?

  • Pure/Stock: Classify as P-Listed or U-Listed equivalent depending on local regulations (treat as high hazard).

  • Reaction Mixture: If acidic reagents were used, the mixture must be neutralized to pH 6-9 before entering the organic waste container to prevent heating.

Step 2: Segregation (The Critical Control Point)

Crucial: 2,2-Dicyclopropylmorpholine must go into a Basic (Alkaline) Organic Waste container.

  • Incompatible Streams: Do not pour into "General Organic Waste" if that container holds acid chlorides, anhydrides, or strong mineral acids.

  • Container Material: Use HDPE or Glass. Avoid aluminum or active metals.

Step 3: Packaging & Labeling
  • Transfer: Pour waste into the designated container inside a fume hood.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "2,2-Dicyclopropylmorpholine, [Solvent Name]"

    • Hazards: Check "Flammable" and "Corrosive".[3][4][5]

    • pH: Mark as "Basic/Alkaline".

Step 4: Professional Disposal

Contract a licensed waste disposal service. The preferred destruction method for this compound is Incineration (Fuel Blending) due to its high nitrogen content and heat value.

Visual Workflows

Diagram 1: Waste Stream Decision Logic

This decision tree ensures the chemical is never accidentally mixed with incompatible agents.

WasteSegregation Start Waste: 2,2-Dicyclopropylmorpholine CheckMix Is it mixed with other chemicals? Start->CheckMix CheckAcid Does the mixture contain Acids or Acid Chlorides? CheckMix->CheckAcid Yes BinSelection Select Waste Container CheckMix->BinSelection No (Pure) Neutralize ACTION: Neutralize slowly with NaHCO3 to pH 7-9 CheckAcid->Neutralize Yes CheckOx Does it contain Strong Oxidizers? CheckAcid->CheckOx No Neutralize->CheckOx Separate ACTION: Quench Oxidizer separately OR Pack as separate Lab Pack CheckOx->Separate Yes CheckOx->BinSelection No Separate->BinSelection After Treatment BasicBin Container A: Basic/Alkaline Organic Waste BinSelection->BasicBin Label Label: Flammable, Corrosive, Toxic BasicBin->Label

Caption: Logic flow for segregating amine waste to prevent incompatible reactions.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Alert 1. ALERT Notify personnel & Evacuate PPE 2. PPE UP Goggles, Nitrile Gloves, Lab Coat Alert->PPE Contain 3. CONTAIN Dike with Absorbent Pads PPE->Contain Absorb 4. ABSORB Use Vermiculite or Sand (NO Sawdust/Paper) Contain->Absorb Collect 5. COLLECT Scoop into sealable bag/bucket Absorb->Collect Clean 6. DECONTAMINATE Wash surface with mild soap/water Collect->Clean

Caption: Step-by-step spill response for corrosive organic amines.

Emergency Response & First Aid

In case of exposure during disposal:

  • Skin Contact: Immediately flush with water for 15 minutes. Morpholines can absorb through skin; seek medical attention.

  • Eye Contact: Flush immediately for 15 minutes, lifting eyelids. Time is critical to prevent blindness.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (medical personnel only).

References

  • PubChem. (2025).[6] 2,2-Dicyclopropylmorpholine Compound Summary. National Library of Medicine. Retrieved from [Link][7]

  • American Elements. (2025). 2,2-Dicyclopropylmorpholine Properties and Specifications. Retrieved from [Link][7]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • ECHA. (2025). Information on Chemicals: Morpholine Derivatives. European Chemicals Agency.[6] Retrieved from [Link][6]

Sources

Handling

Comprehensive Safety Protocol: Handling 2,2-Dicyclopropylmorpholine in a Research Environment

This guide provides essential safety and logistical information for the handling and disposal of 2,2-Dicyclopropylmorpholine. As a novel compound, specific safety data may be limited; therefore, this protocol is grounded...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2,2-Dicyclopropylmorpholine. As a novel compound, specific safety data may be limited; therefore, this protocol is grounded in a thorough risk assessment based on the known hazards of structurally similar compounds, namely morpholine derivatives and cyclopropylamines. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety and proactive risk mitigation within the laboratory.

Hazard Assessment: Understanding the Risks

Therefore, it is imperative to handle 2,2-Dicyclopropylmorpholine with the assumption that it possesses the following hazards:

  • Flammability: Potential for ignition when exposed to heat, sparks, or open flames.

  • Acute Toxicity: May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.

  • Corrosivity: Capable of causing severe burns and permanent damage to skin and eyes.

  • Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract.

  • Organ Toxicity: Potential for damage to internal organs through prolonged or repeated exposure.[3]

This conservative approach ensures the highest level of protection for all laboratory personnel.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling 2,2-Dicyclopropylmorpholine. The selection is based on a risk assessment that considers various potential exposure scenarios.

Body PartRecommended PPERationale and Key Considerations
Eyes/Face Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face, which is crucial when handling corrosive materials.[8]
Hands Double-gloving with nitrile glovesNitrile gloves offer good resistance to a wide range of chemicals.[9] Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Always inspect gloves for any signs of degradation or punctures before use.
Body Flame-resistant laboratory coatA flame-resistant lab coat protects against splashes and potential flash fires. It should be fully buttoned to provide maximum coverage.
Respiratory A properly fitted NIOSH-approved respirator with organic vapor cartridgesDue to the potential for harmful vapors, all work with 2,2-Dicyclopropylmorpholine should be conducted within a certified chemical fume hood.[10] If there is a risk of exceeding exposure limits, or in the event of a spill, respiratory protection is mandatory.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.
Procedural Guidance: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow is designed to guide researchers through the safe handling of 2,2-Dicyclopropylmorpholine.

Experimental Workflow for Handling 2,2-Dicyclopropylmorpholine

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Necessary Materials prep1->prep2 prep3 Don PPE Correctly prep2->prep3 handle1 Work Within Fume Hood Sash at Lowest Practical Height prep3->handle1 handle2 Dispense Chemical Carefully to Avoid Splashes handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Dispose of Waste in Accordance with Institutional Protocols clean3->clean4

Caption: A step-by-step workflow for the safe handling of 2,2-Dicyclopropylmorpholine.

Step-by-Step Protocol for Handling a Spill:

In the event of a spill, immediate and decisive action is required to mitigate the hazard.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Isolate: If it is safe to do so, close the fume hood sash and restrict access to the affected area.

  • Don Additional PPE: Before attempting to clean the spill, don additional PPE, including a respirator and chemical-resistant boots.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[11] Do not use combustible materials.

  • Neutralization (if applicable): For small spills of morpholine-like substances, neutralization with a weak acid (e.g., sodium bisulfate) may be appropriate, but this should only be done by trained personnel.[12]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[11]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The sealed container with the spill cleanup material must be disposed of as hazardous waste through your institution's environmental health and safety office.[11]

Disposal Plan: Responsible Waste Management

All materials contaminated with 2,2-Dicyclopropylmorpholine, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Waste Segregation: Keep all 2,2-Dicyclopropylmorpholine waste separate from other waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,2-Dicyclopropylmorpholine".

  • Storage: Store waste in a designated, well-ventilated, and secure satellite accumulation area.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's certified waste management provider. Incineration is often the preferred method for the disposal of morpholine and related compounds.[12]

Decision Tree for PPE Selection

ppe_selection cluster_risk Risk Assessment cluster_ppe Required PPE start Handling 2,2-Dicyclopropylmorpholine? q_splash Potential for Splash? start->q_splash q_inhalation Potential for Inhalation? start->q_inhalation ppe_eyes Goggles & Face Shield q_splash->ppe_eyes Yes ppe_hands Double Nitrile Gloves q_splash->ppe_hands Yes ppe_body Flame-Resistant Lab Coat q_splash->ppe_body Yes ppe_respiratory Respirator (in fume hood) q_inhalation->ppe_respiratory Yes

Caption: A decision tree for selecting the appropriate PPE when handling 2,2-Dicyclopropylmorpholine.

By adhering to these protocols, researchers can confidently and safely work with 2,2-Dicyclopropylmorpholine, ensuring the integrity of their research and the well-being of all laboratory personnel. This guide serves as a foundational document and should be supplemented by institution-specific safety policies and procedures.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved February 4, 2026, from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved February 4, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved February 4, 2026, from [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved February 4, 2026, from [Link]

  • Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved February 4, 2026, from [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet Cyclopropylamine, 80% solution in water, special grade for Novartis. Retrieved February 4, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dicyclopropylmorpholine
Reactant of Route 2
2,2-Dicyclopropylmorpholine
© Copyright 2026 BenchChem. All Rights Reserved.